2-Hydroxy-5-methoxybenzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-5-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c1-11-7-2-3-8(10)6(4-7)5-9/h2-5,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZHSPPYCNDYIKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40217478 | |
| Record name | m-Anisaldehyde, 6-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40217478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
672-13-9 | |
| Record name | 2-Hydroxy-5-methoxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=672-13-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methoxysalicylaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000672139 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxy-5-methoxybenzaldehyde | |
| Source | DTP/NCI | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | m-Anisaldehyde, 6-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40217478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methoxysalicylaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.537 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2-Hydroxy-5-methoxybenzaldehyde | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GYT2Q9UR3W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Hydroxy-5-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, synthesis, and biological activities of 2-Hydroxy-5-methoxybenzaldehyde, an aromatic aldehyde with significant potential in various scientific fields.
Core Properties
This compound, also known as 5-methoxysalicylaldehyde, is a valuable organic compound with the chemical formula C₈H₈O₃.[1] It is an isomer of vanillin and presents as a yellow to yellow-green liquid at room temperature.[1] This compound serves as a key intermediate in the synthesis of various pharmaceuticals and other complex organic molecules.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Weight | 152.15 g/mol | [2] |
| Melting Point | 4 °C | [2] |
| Boiling Point | 103 °C at 2.5 mmHg | [2] |
| Density | 1.219 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.578 | [2] |
| Solubility | Miscible with chloroform. Slightly miscible with water. | [3] |
| Appearance | Clear yellow liquid | [4] |
Chemical Identifiers
| Identifier | Value | Reference |
| CAS Number | 672-13-9 | [1] |
| IUPAC Name | This compound | [5] |
| Synonyms | 5-Methoxysalicylaldehyde, 2-Formyl-4-methoxyphenol, 6-Hydroxy-m-anisaldehyde | [1][5] |
| InChI | InChI=1S/C8H8O3/c1-11-7-2-3-8(10)6(4-7)5-9/h2-5,10H,1H3 | [5] |
| SMILES | COC1=CC(=C(C=C1)O)C=O | [5] |
Synthesis and Purification
The primary method for the synthesis of this compound is the Reimer-Tiemann reaction, which involves the ortho-formylation of a phenol.[1][6]
Experimental Protocol: Reimer-Tiemann Synthesis
This protocol outlines the synthesis of this compound from 4-methoxyphenol.
Materials:
-
4-Methoxyphenol (1 mole, 124.1 g)
-
Sodium hydroxide (8 moles, 320 g)
-
Chloroform (2 moles, 160 mL)
-
Sulfuric acid (10N)
-
Dichloromethane (DCM)
-
Deionized water
Procedure:
-
In a 2-liter three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, dissolve 320 g of sodium hydroxide in 400 mL of hot deionized water.
-
Add 125 g of 4-methoxyphenol to the hot sodium hydroxide solution.
-
Heat the mixture to approximately 70°C using an oil bath.
-
Slowly add 160 mL of chloroform dropwise over 4 hours while maintaining vigorous stirring and a temperature of 70°C.
-
After the addition is complete, continue stirring at 70°C for an additional hour.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a 5-liter flask and acidify with 10N sulfuric acid until the solution is acidic. This will cause a black oil to separate.
-
Separate the black oil and transfer it to a flask for steam distillation.[7]
-
Collect the distillate (approximately 5 liters), which will contain the product as a yellow oil.[7]
-
Extract the yellow oil from the distillate with dichloromethane.
-
Evaporate the dichloromethane to yield crude this compound. The expected yield is approximately 74%.[7]
Purification
The crude product can be purified by either steam distillation or column chromatography.
Protocol: Steam Distillation
As described in the synthesis protocol, steam distillation is an effective method for separating the volatile this compound from non-volatile tars and impurities.[7][8]
Protocol: Column Chromatography
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient of ethyl acetate in hexane is typically used. The optimal solvent system should be determined by thin-layer chromatography (TLC) to achieve good separation.
-
Procedure:
-
Prepare a slurry of silica gel in hexane and pack a chromatography column.
-
Dissolve the crude product in a minimal amount of the initial mobile phase.
-
Load the sample onto the column.
-
Elute the column with the solvent gradient, starting with a low polarity mixture and gradually increasing the polarity.
-
Collect fractions and monitor by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain purified this compound.
-
Spectroscopic Characterization
The structure and purity of this compound are confirmed using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (CDCl₃): The proton NMR spectrum will show characteristic peaks for the aldehyde proton (singlet, ~9.8 ppm), aromatic protons (multiplets, ~6.8-7.2 ppm), the methoxy group protons (singlet, ~3.8 ppm), and the hydroxyl proton (broad singlet).
-
¹³C NMR (CDCl₃): The carbon NMR spectrum will display signals for the carbonyl carbon of the aldehyde (~196 ppm), aromatic carbons (~110-160 ppm), and the methoxy carbon (~56 ppm).[9]
Infrared (IR) Spectroscopy
The IR spectrum, typically recorded neat as a liquid film, will exhibit characteristic absorption bands.[5][10]
| Functional Group | Wavenumber (cm⁻¹) |
| O-H (hydroxyl) | 3100-3500 (broad) |
| C-H (aromatic) | 3000-3100 |
| C-H (aldehyde) | 2720-2820 |
| C=O (aldehyde) | 1660-1680 |
| C=C (aromatic) | 1450-1600 |
| C-O (ether) | 1200-1300 |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) at m/z = 152, corresponding to the molecular weight of the compound.[5] Common fragmentation patterns can also be observed.
UV-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum, typically recorded in ethanol, will show absorption maxima characteristic of the substituted benzaldehyde chromophore.
Biological Activities and Mechanisms of Action
This compound has demonstrated several interesting biological activities, making it a compound of interest for drug development.
Enzyme Inhibition
Tyrosinase Inhibition:
This compound has been identified as an inhibitor of tyrosinase, a key enzyme in melanin biosynthesis.[11] This property suggests its potential application in the development of agents for treating hyperpigmentation disorders. The proposed mechanism involves the binding of the aldehyde to the active site of the enzyme, preventing the binding of its natural substrate, tyrosine.
Caption: Mechanism of tyrosinase inhibition.
Acetylcholinesterase (AChE) Inhibition:
The compound has also been reported to inhibit acetylcholinesterase, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[12][13] This activity suggests its potential for the development of therapeutics for neurodegenerative diseases like Alzheimer's disease, where enhancing cholinergic neurotransmission is a key therapeutic strategy. The inhibition mechanism likely involves the interaction of the molecule with the active site of AChE, preventing the hydrolysis of acetylcholine.[14]
Caption: Mechanism of acetylcholinesterase inhibition.
Experimental Workflows
Synthesis and Purification Workflow
The overall process from starting materials to the pure product can be visualized as a sequential workflow.
Caption: Synthesis and purification workflow.
Safety and Handling
This compound is an irritant to the skin, eyes, and respiratory system. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. In case of contact, flush the affected area with copious amounts of water.
Conclusion
This compound is a versatile chemical with established synthetic routes and emerging biological significance. Its inhibitory effects on key enzymes such as tyrosinase and acetylcholinesterase highlight its potential for applications in the pharmaceutical and cosmetic industries. This guide provides a foundational understanding of its properties and handling, intended to support further research and development efforts.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound 98 672-13-9 [sigmaaldrich.com]
- 3. This compound, 98% | Fisher Scientific [fishersci.ca]
- 4. 164160500 [thermofisher.com]
- 5. This compound | C8H8O3 | CID 95695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 7. Route to interesting aldehydes , Hive Chemistry Discourse [chemistry.mdma.ch]
- 8. What are the Steps in the Synthesis of 2,5-Dimethoxybenzaldehyde?_Chemicalbook [chemicalbook.com]
- 9. This compound(672-13-9) 13C NMR [m.chemicalbook.com]
- 10. This compound(672-13-9) IR Spectrum [chemicalbook.com]
- 11. In vitro and in vivo evidence of tyrosinase inhibitory activity of a synthesized (Z)-5-(3-hydroxy-4-methoxybenzylidene)-2-thioxothiazolidin-4-one (5-HMT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Acetylcholinesterase Inhibitors in the Treatment of Neurodegenerative Diseases and the Role of Acetylcholinesterase in their Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cholinesterase targeting by polyphenols: A therapeutic approach for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Hydroxy-5-methoxybenzaldehyde (CAS: 672-13-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Hydroxy-5-methoxybenzaldehyde, a versatile organic compound with significant applications in synthetic chemistry and drug discovery. This document details its physicochemical properties, synthesis protocols, key reactions, and biological relevance, presented in a format tailored for scientific and research professionals.
Compound Identification and Profile
This compound, also known as 5-Methoxysalicylaldehyde, is an aromatic aldehyde.[1][2][3] It is a structural isomer of vanillin and serves as a key intermediate in the synthesis of more complex molecules.[2] Its structure features a benzene ring substituted with hydroxyl, methoxy, and formyl groups at positions 2, 5, and 1, respectively. This arrangement of functional groups imparts specific reactivity and makes it a valuable building block in various chemical transformations.[4]
Key Identifiers:
-
IUPAC Name: this compound[5]
-
Synonyms: 5-Methoxysalicylaldehyde, 6-Hydroxy-m-anisaldehyde, 2-Formyl-4-methoxyphenol[2][3]
Physicochemical Properties
The compound is typically a colorless to yellow or light brown liquid or solid, depending on purity and temperature, with a characteristic sweet, aldehyde-like odor.[4][6][7] It is soluble in organic solvents such as ethanol, ether, and chloroform, but only slightly soluble in water.[4][7][8][9]
Table 1: Physicochemical Data for this compound
| Property | Value | Reference(s) |
| Appearance | Colorless to yellow clear liquid | |
| Melting Point | 4 °C | [1][2][3][10] |
| Boiling Point | 247-250 °C (at 760 mmHg) | [2][8] |
| 103 °C (at 2.5 mmHg) | [1][7][10] | |
| Density | 1.219 g/mL (at 25 °C) | [1][2][7] |
| Refractive Index (n20/D) | 1.578 | [1][2] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [1] |
| Vapor Pressure | 0.016 mmHg (at 25 °C) | [6][7] |
| pKa | 8.66 | [6] |
| Solubility | Miscible with chloroform. Sparingly soluble in water. Very soluble in ethanol and diethyl ether. | [7][8][9] |
Synthesis and Experimental Protocols
The most common method for synthesizing this compound is the Reimer-Tiemann reaction, which involves the ortho-formylation of a phenol.[2]
Reimer-Tiemann Formylation of 4-Methoxyphenol
This reaction introduces a formyl (-CHO) group onto the aromatic ring of 4-methoxyphenol ortho to the hydroxyl group. The reaction typically proceeds with high yield.[2]
Experimental Protocol:
-
Dissolution: Dissolve 124.1 g of 4-methoxyphenol in a sodium hydroxide solution (prepared by dissolving 320 g of NaOH in 400 mL of water).[11]
-
Addition of Chloroform: Add a total of 161 mL of chloroform to the solution. The addition should be controlled to manage the exothermic reaction.[11]
-
Reaction Work-up: Following the reaction, perform a standard work-up procedure.[11]
-
Purification: Purify the product via steam distillation. This process yields a clear yellow oil.[11] A typical reported yield is around 79-94%.[2][11]
Key Reactions and Synthetic Applications
This compound is a valuable intermediate for synthesizing a range of other compounds.
Methylation to 2,5-Dimethoxybenzaldehyde
A common application is its methylation to produce 2,5-dimethoxybenzaldehyde, another important pharmaceutical intermediate.[11][12]
Experimental Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask, combine 10 g of this compound, 100 mL of acetone, and 14 g of anhydrous potassium carbonate.[11]
-
Reagent Addition: Heat the mixture to reflux and add 11 g of dimethyl sulfate.[11]
-
Reaction Time: Continue the reaction under reflux for 4 hours.[11]
-
Isolation: Evaporate the solvent. The crude product will crystallize in cold water.[11]
-
Purification: Recrystallize the product from an ethanol/water mixture to yield pure 2,5-dimethoxybenzaldehyde.[11]
Other Notable Reactions
-
Reduction: It can be reduced by sodium borohydride in ethanol to form 2-hydroxy-5-methoxybenzyl alcohol.[2]
-
Condensation: It reacts with malononitrile in a Knoevenagel condensation to form 2-imino-6-methoxy-2H-1-benzopyran-3-carbonitrile.[2]
Applications in Research and Drug Development
This compound is utilized in several areas of scientific research due to its reactive nature and biological properties.
-
Precursor for PET Imaging Agents: It was used to synthesize desmethyl-PBR06, a precursor for radiolabeling agents used in Positron Emission Tomography (PET) imaging of the translocator protein (TSPO).[1][13]
-
Synthesis of Schiff Bases: It is a common starting material for creating tetradentate Schiff base compounds, which are important ligands in coordination chemistry and have been investigated for their biological activities.[1][3][13]
-
Biological Activity Studies: The compound itself is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.[4] It has also been identified as an inhibitor of acetylcholinesterase.[4]
-
Entomology Research: It has been employed in studies of the electroantennogram response of the vine weevil (Otiorhynchus sulcatus), indicating its role as a volatile plant compound.[1][13]
Spectral Information
Spectroscopic data is critical for the identification and characterization of this compound.
Table 2: Spectroscopic and Structural Identifiers
| Data Type | Identifier / Information | Reference(s) |
| SMILES | COC1=CC(=C(C=C1)O)C=O | [1][2][5] |
| InChI | InChI=1S/C8H8O3/c1-11-7-2-3-8(10)6(4-7)5-9/h2-5,10H,1H3 | [1][2][5] |
| InChIKey | FZHSPPYCNDYIKD-UHFFFAOYSA-N | [1][2][5] |
| ¹H NMR | Spectrum available | [14][15] |
| ¹³C NMR | Spectrum available | [14] |
| Mass Spec. | GC-MS and MS-MS data available | [5][16] |
| IR | Spectrum available | [14][17] |
Safety and Handling
Proper handling of this compound is essential in a laboratory setting. It is classified as an irritant.
Table 3: GHS Safety Information
| Category | Information | Reference(s) |
| Pictogram | Exclamation Mark | [3] |
| Signal Word | Warning | |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [3] |
| Precautionary Statements | P264: Wash skin thoroughly after handling.P280: Wear protective gloves/protective clothing/eye protection/face protection. | |
| Storage | Store below +30°C in a closed container. | [7][13] |
| Incompatibilities | Strong oxidizing agents. | [6] |
References
- 1. This compound 98 672-13-9 [sigmaaldrich.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound, 98% 672-13-9 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
- 4. CAS 672-13-9: this compound | CymitQuimica [cymitquimica.com]
- 5. This compound | C8H8O3 | CID 95695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound(672-13-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. This compound [chemister.ru]
- 9. This compound, 98% | Fisher Scientific [fishersci.ca]
- 10. chemsynthesis.com [chemsynthesis.com]
- 11. What are the Steps in the Synthesis of 2,5-Dimethoxybenzaldehyde?_Chemicalbook [chemicalbook.com]
- 12. qks.cqu.edu.cn [qks.cqu.edu.cn]
- 13. This compound | 672-13-9 [chemicalbook.com]
- 14. This compound(672-13-9) 1H NMR spectrum [chemicalbook.com]
- 15. 672-13-9|this compound|BLD Pharm [bldpharm.com]
- 16. Benzaldehyde, 2-hydroxy-5-methoxy- [webbook.nist.gov]
- 17. This compound, 98% 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
An In-depth Technical Guide to 2-Hydroxy-5-methoxybenzaldehyde: Chemical Structure, Analysis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Hydroxy-5-methoxybenzaldehyde, a significant organic compound with diverse applications in chemical synthesis and biological systems. This document details its chemical structure, physicochemical properties, synthesis, and in-depth analytical characterization. Furthermore, it explores its role as a tyrosinase inhibitor, offering insights for its potential in drug development.
Chemical Identity and Physicochemical Properties
This compound, also known as 5-methoxysalicylaldehyde, is an aromatic aldehyde with the molecular formula C₈H₈O₃.[1] It is an isomer of vanillin and is characterized by a hydroxyl and a methoxy group substituted on the benzene ring.[1]
Table 1: Chemical Identifiers and Properties of this compound
| Identifier/Property | Value | Reference |
| IUPAC Name | This compound | [2] |
| Synonyms | 5-Methoxysalicylaldehyde, 2-Formyl-4-methoxyphenol | [2] |
| CAS Number | 672-13-9 | [3] |
| Molecular Formula | C₈H₈O₃ | [2] |
| Molecular Weight | 152.15 g/mol | [2][3] |
| Appearance | Yellow to yellow-green liquid | |
| Density | 1.219 g/mL at 25 °C | [3] |
| Melting Point | 4 °C | [3] |
| Boiling Point | 103 °C at 2.5 mmHg | [3] |
| Refractive Index (n20/D) | 1.578 | [3] |
| SMILES | O=Cc1cc(OC)ccc1O | [3] |
| InChI | 1S/C8H8O3/c1-11-7-2-3-8(10)6(4-7)5-9/h2-5,10H,1H3 | [3] |
| InChIKey | FZHSPPYCNDYIKD-UHFFFAOYSA-N | [3] |
Synthesis of this compound
The primary method for the synthesis of this compound is the Reimer-Tiemann reaction, which involves the ortho-formylation of a phenol.[4][5][6] In this case, 4-methoxyphenol is treated with chloroform in a strongly basic solution.[4][5]
Detailed Experimental Protocol: Reimer-Tiemann Reaction
This protocol is adapted from established procedures for the Reimer-Tiemann formylation of phenols.
Materials:
-
4-Methoxyphenol
-
Sodium hydroxide (NaOH)
-
Chloroform (CHCl₃)
-
Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl) for acidification
-
Dichloromethane (DCM) or Diethyl ether for extraction
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying
-
Deionized water
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, dissolve 4-methoxyphenol in an aqueous solution of sodium hydroxide.
-
Heat the mixture to approximately 60-70°C with vigorous stirring.
-
Slowly add chloroform dropwise to the reaction mixture over a period of 1-2 hours. The reaction is exothermic and should be controlled to maintain a gentle reflux.
-
After the addition of chloroform is complete, continue stirring the mixture at the same temperature for an additional 2-3 hours.
-
Cool the reaction mixture to room temperature and then carefully acidify with a suitable acid (e.g., H₂SO₄ or HCl) until the solution is acidic to pH paper.
-
Transfer the mixture to a separatory funnel. The product may separate as an oil.
-
Extract the aqueous layer with dichloromethane or diethyl ether.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by steam distillation or column chromatography.
Analytical Characterization
A combination of spectroscopic techniques is employed for the structural elucidation and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Table 2: ¹H and ¹³C NMR Spectral Data for this compound
| ¹H NMR (CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Proton | 10.8 (approx.) | Singlet | 1H | Ar-OH |
| 9.85 (approx.) | Singlet | 1H | -CHO | |
| 7.1-7.3 (approx.) | Multiplet | 3H | Ar-H | |
| 3.80 (approx.) | Singlet | 3H | -OCH₃ | |
| ¹³C NMR (CDCl₃) | Chemical Shift (δ, ppm) | Assignment | ||
| Carbon | 196.0 (approx.) | C=O (aldehyde) | ||
| 155.0 (approx.) | C-OH | |||
| 148.0 (approx.) | C-OCH₃ | |||
| 125.0 (approx.) | Ar-C | |||
| 123.0 (approx.) | Ar-C | |||
| 118.0 (approx.) | Ar-C | |||
| 115.0 (approx.) | Ar-C | |||
| 56.0 (approx.) | -OCH₃ |
Note: Predicted chemical shifts. Actual values may vary depending on the solvent and experimental conditions.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Use a 300 MHz or higher NMR spectrometer.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. For ¹³C NMR, a proton-decoupled sequence is typically used.
-
Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3400-3200 (broad) | O-H stretch | Phenolic -OH |
| 3080-3010 | C-H stretch | Aromatic C-H |
| 2980-2850 | C-H stretch | -OCH₃ and -CHO |
| 1680-1660 | C=O stretch | Aldehyde C=O |
| 1600-1450 | C=C stretch | Aromatic ring |
| 1280-1200 | C-O stretch | Aryl ether |
| 1150-1085 | C-O stretch | Phenolic C-O |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For a liquid sample, a small drop can be placed between two KBr or NaCl plates. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the sample directly on the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum should be recorded first and subtracted from the sample spectrum.
-
Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Table 4: Predicted Mass Spectrum Fragmentation for this compound
| m/z | Proposed Fragment | Notes |
| 152 | [M]⁺ | Molecular ion |
| 151 | [M-H]⁺ | Loss of a hydrogen atom |
| 123 | [M-CHO]⁺ | Loss of the formyl group |
| 108 | [M-CHO-CH₃]⁺ | Subsequent loss of a methyl radical |
| 95 | [M-CHO-CO]⁺ | Loss of carbon monoxide from the phenoxy cation |
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS).
-
Ionization: Electron Ionization (EI) is a common method for this type of compound.
-
Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio.
-
Data Interpretation: The resulting mass spectrum is analyzed to determine the molecular weight and to propose fragmentation pathways based on the observed fragment ions.
Biological Activity: Tyrosinase Inhibition
This compound has been identified as an inhibitor of tyrosinase, a key enzyme in melanin biosynthesis. This inhibitory activity makes it a compound of interest for applications in cosmetics and medicine for treating hyperpigmentation disorders. The mechanism of inhibition by benzaldehyde derivatives can be complex, involving competitive, non-competitive, or mixed-type inhibition. One proposed mechanism is the formation of a Schiff base between the aldehyde group of the inhibitor and an amino group in the active site of the enzyme.
The diagram illustrates competitive inhibition, where the inhibitor binds to the free enzyme, and uncompetitive inhibition, where it binds to the enzyme-substrate complex. Mixed inhibition involves the inhibitor binding to both the free enzyme and the enzyme-substrate complex.
Safety and Handling
This compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.
Table 5: GHS Hazard Information
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |
Handling Precautions:
-
Work in a well-ventilated area or under a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid contact with skin, eyes, and clothing.
-
Avoid inhalation of vapors or mist.
-
Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
Conclusion
This compound is a valuable chemical compound with a well-defined structure and properties. Its synthesis via the Reimer-Tiemann reaction is a standard laboratory procedure. A comprehensive suite of analytical techniques, including NMR, IR, and mass spectrometry, allows for its thorough characterization. The biological activity of this compound as a tyrosinase inhibitor highlights its potential for further investigation in the fields of dermatology and pharmacology. Proper safety precautions are essential when handling this chemical. This guide provides a solid foundation for researchers and professionals working with this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C8H8O3 | CID 95695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-羟基-5-甲氧基苯甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
The Discovery and Enduring Significance of 2-Hydroxy-5-methoxybenzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the discovery, synthesis, and evolving biological significance of 2-Hydroxy-5-methoxybenzaldehyde. From its origins in the seminal work of Reimer and Tiemann in the late 19th century to its contemporary applications in medicinal chemistry and materials science, this document offers a comprehensive overview for researchers and professionals. Detailed experimental protocols for its synthesis via the classic Reimer-Tiemann reaction are provided, alongside a summary of its physicochemical properties and a discussion of its known biological activities, including its role as an enzyme inhibitor and its potential as an antifungal agent.
Historical Context and Discovery
The discovery of this compound is intrinsically linked to the development of one of organic chemistry's cornerstone reactions: the Reimer-Tiemann reaction. In 1876, German chemists Karl Reimer and Ferdinand Tiemann reported a novel method for the ortho-formylation of phenols using chloroform in a basic medium.[1][2] This reaction provided a direct route to salicylaldehyde and its derivatives, compounds of significant interest for the synthesis of fragrances, dyes, and pharmaceuticals.
While the original publications by Reimer and Tiemann focused on the formylation of phenol itself, the reaction was quickly applied to a variety of substituted phenols by the burgeoning community of organic chemists in the late 19th century. The synthesis of this compound from 4-methoxyphenol is a classic example of the Reimer-Tiemann reaction's utility. Although a singular "discovery" paper for this specific compound is not readily identifiable in the historical literature, its synthesis would have been a logical and early extension of Reimer and Tiemann's work, likely performed by them or their contemporaries as they explored the scope and limitations of their new synthetic method. The compound is an isomer of vanillin and is also known by other names such as 5-methoxysalicylaldehyde and 2-formyl-4-methoxyphenol.[3][4]
Physicochemical Properties
This compound is a yellow to yellow-green liquid at room temperature.[3] A summary of its key quantitative properties is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₈O₃ | [5] |
| Molar Mass | 152.15 g/mol | [5] |
| Melting Point | 4 °C | [3] |
| Boiling Point | 250 °C | [3] |
| Density | 1.219 g/mL | [3] |
| Refractive Index (n_D) | 1.578 | [3] |
Table 1: Physicochemical Properties of this compound
Synthesis and Experimental Protocols
The primary and historically significant method for the synthesis of this compound is the Reimer-Tiemann reaction of 4-methoxyphenol.[3] Modern adaptations of this reaction have optimized yields and purity.
The Reimer-Tiemann Reaction: A Detailed Protocol
This protocol is a representative example of a modern laboratory-scale synthesis based on the historical Reimer-Tiemann reaction.
Materials:
-
4-Methoxyphenol
-
Chloroform (trichloromethane)
-
Sodium hydroxide (or potassium hydroxide)
-
Ethanol (or other suitable solvent)
-
Hydrochloric acid (for neutralization)
-
Dichloromethane (or other extraction solvent)
-
Anhydrous magnesium sulfate (or sodium sulfate) for drying
-
Distillation apparatus or column chromatography setup for purification
Procedure:
-
Dissolution of Phenol: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methoxyphenol in a suitable solvent such as ethanol.
-
Addition of Base: Slowly add a concentrated aqueous solution of sodium hydroxide to the flask with stirring. The phenoxide is formed in this step.
-
Addition of Chloroform: While maintaining a constant temperature (typically around 60-70 °C), add chloroform dropwise to the reaction mixture. The reaction is exothermic and the addition rate should be controlled to maintain the desired temperature.
-
Reflux: After the addition of chloroform is complete, heat the mixture to reflux for several hours to ensure the reaction goes to completion.
-
Removal of Excess Chloroform: After the reflux period, distill off the excess chloroform.
-
Acidification: Cool the reaction mixture and acidify it with dilute hydrochloric acid until it is acidic to litmus paper. This step protonates the phenoxide and converts any remaining base to its salt.
-
Extraction: Transfer the acidified mixture to a separatory funnel and extract the product with a suitable organic solvent such as dichloromethane.
-
Washing and Drying: Wash the organic layer with water and then with a saturated brine solution. Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal and Purification: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator. The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel. A reported yield for this reaction is 79%.[3]
Caption: The reaction mechanism of the Reimer-Tiemann synthesis of this compound.
Biological Activities and Signaling Pathways
While historically valued as a synthetic intermediate, recent research has unveiled several biological activities of this compound.
Enzyme Inhibition
This compound has been identified as an inhibitor of tyrosinase, an enzyme involved in melanin biosynthesis.[6] It has been shown to inhibit both the monophenolase and diphenolase activities of tyrosinase, acting as a reversible mixed inhibitor.[6] This suggests that the compound can bind to both the free enzyme and the enzyme-substrate complex, thereby reducing its catalytic efficiency. The IC50 values for the inhibition of tyrosinase monophenolase and diphenolase have been reported as 0.76 mmol/L and 2.45 mmol/L, respectively.[6]
Caption: The mixed-inhibition mechanism of tyrosinase by this compound.
Antifungal and Other Activities
Emerging research indicates that this compound possesses antifungal properties. Studies have shown its efficacy against the phytopathogenic fungus Fusarium graminearum, where it is believed to disrupt ergosterol biosynthesis and redox metabolism.[7] Additionally, it has been reported to have anti-inflammatory activity through the inhibition of acetylcholinesterase.[8] The compound has also been used as a precursor in the synthesis of radiolabeling agents for PET imaging of the translocator protein, which is associated with neuroinflammation.
Modern Applications and Future Outlook
This compound continues to be a valuable building block in organic synthesis. Its utility extends to the preparation of:
-
Pharmaceutical Intermediates: It serves as a precursor for more complex molecules with potential therapeutic applications.[6]
-
Schiff Bases and Ligands: The aldehyde functionality allows for the straightforward synthesis of Schiff bases, which are important ligands in coordination chemistry and catalysis.
-
Coumarin Derivatives: It can be used in the synthesis of coumarin derivatives, a class of compounds with diverse biological activities.[3]
The ongoing investigation into its biological activities, particularly its antifungal and enzyme-inhibitory properties, suggests that this compound and its derivatives may find new applications in drug development and agrochemicals.
Caption: A general experimental workflow for the synthesis and biological evaluation of this compound.
Conclusion
From its 19th-century origins in the exploration of a landmark chemical reaction to its current status as a molecule of interest in medicinal and materials chemistry, this compound exemplifies the enduring legacy of fundamental organic synthesis. Its straightforward preparation, coupled with its emerging biological activities, ensures its continued relevance for researchers and professionals in the chemical and life sciences. Further exploration of its mechanism of action in various biological systems holds the promise of unlocking new therapeutic and practical applications.
References
- 1. research.rug.nl [research.rug.nl]
- 2. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | C8H8O3 | CID 95695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. GSRS [precision.fda.gov]
- 6. Page loading... [guidechem.com]
- 7. Frontiers | 2-Hydroxy-4-methoxybenzaldehyde (HMB) disrupts ergosterol biosynthesis, redox metabolism, and DON biosynthesis of Fusarium graminearum revealed by transcriptome analysis [frontiersin.org]
- 8. This compound | 672-13-9 | FH04958 [biosynth.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 2-Hydroxy-5-methoxybenzaldehyde: An Isomer of Vanillin
This technical guide provides a comprehensive overview of this compound, a significant isomer of vanillin. It covers its chemical identity, physicochemical properties, synthesis protocols, chemical reactivity, and biological activities, presenting data and methodologies relevant to research and development.
Chemical Identity and Isomerism
This compound is an organic compound and a positional isomer of vanillin (4-hydroxy-3-methoxybenzaldehyde).[1][2] In this isomer, the hydroxyl and methoxy groups are located at positions 2 and 5, respectively, on the benzene ring, which distinguishes it from vanillin and other isomers like ortho-vanillin (2-hydroxy-3-methoxybenzaldehyde) and isovanillin (3-hydroxy-4-methoxybenzaldehyde).[1][2][3] Its structure consists of a benzaldehyde core with hydroxyl and ether functional groups.[3]
Table 1: Chemical Identifiers
| Identifier | Value |
| Preferred IUPAC Name | This compound[1][4] |
| Other Names | 5-Methoxysalicylaldehyde, 2-Formyl-4-methoxyphenol, 6-Hydroxy-m-anisaldehyde[1][5] |
| CAS Number | 672-13-9[1] |
| PubChem CID | 95695, 24848799[1][4] |
| EC Number | 211-589-0[1] |
| InChI Key | FZHSPPYCNDYIKD-UHFFFAOYSA-N[1][4][6] |
| SMILES | COC1=CC(=C(C=C1)O)C=O[1][4] |
Physicochemical Properties
This compound typically appears as a yellow to yellow-green liquid.[1][5] It is sensitive to air and slightly miscible with water.[5]
Table 2: Physicochemical Data
| Property | Value |
| Chemical Formula | C₈H₈O₃[1] |
| Molar Mass | 152.149 g·mol⁻¹[1] |
| Appearance | Yellow to yellow-green liquid[1] |
| Density | 1.219 g/mL at 25 °C[1] |
| Melting Point | 4 °C[1][5] |
| Boiling Point | 250 °C; 103 °C at 2.5 mmHg[1][5] |
| Refractive Index (n20/D) | 1.578[1] |
| Water Solubility | Slightly miscible[5] |
Synthesis and Experimental Protocols
The primary method for synthesizing this compound is the Reimer-Tiemann reaction, which involves the ortho-formylation of a phenol.
Reimer-Tiemann Reaction
This method produces the target compound by reacting 4-methoxyphenol with chloroform in a basic solution, achieving a yield of up to 79%.[1][7]
Caption: Workflow for the Reimer-Tiemann Synthesis.
Experimental Protocol: Reimer-Tiemann Synthesis[8]
-
Preparation: Dissolve 124.1 g of 4-methoxyphenol in a sodium hydroxide solution (prepared by dissolving 320 g of NaOH in 400 mL of water).
-
Reaction: To the prepared solution, add a total of 161 mL of chloroform. The reaction is typically heated to induce reflux.
-
Work-up: After the reaction is complete, perform a standard work-up which includes acidification of the reaction mixture.
-
Purification: The crude product is purified by steam distillation. This process yields a clear yellow oil. A reported synthesis yielded 109.8 g of the product with 94% purity as determined by GC/MS.[7]
Alternative Synthesis via Magnesium Chloride and Paraformaldehyde
An alternative method involves the formylation of 4-methoxyphenol using paraformaldehyde, catalyzed by anhydrous magnesium chloride and triethylamine.[8][9]
Experimental Protocol: Alternative Synthesis[10]
-
Preparation: Warm a mixture of 600 g of acetonitrile, 186.2 g of 4-methoxyphenol (1.5 moles), and 214 g of anhydrous magnesium chloride (2.25 moles) to 45°C.
-
Addition of Base: Add 227.4 g of triethylamine (2.25 moles) dropwise at 45°C.
-
Reaction: Add 150 g of paraformaldehyde (4.75 moles) and heat the reaction mixture to reflux.
-
Work-up: Remove methanol by distillation. Cool the solution to 60°C and add it to 900 mL of water. Acidify the solution with concentrated HCl.
-
Purification: Extract the product with toluene, wash the organic layer, and remove the solvent under vacuum to obtain the crude product.
Chemical Reactivity and Derivatives
This compound serves as a versatile intermediate in organic synthesis.
Synthesis of Coumarin Derivatives
It reacts with malononitrile in a Knoevenagel condensation to form 2-imino-6-methoxy-2H-1-benzopyran-3-carbonitrile, a coumarin derivative.[1]
Reduction to Benzyl Alcohol
The aldehyde group can be reduced by sodium borohydride in ethanol to yield 2-hydroxy-5-methoxybenzyl alcohol.[1]
Methylation to 2,5-Dimethoxybenzaldehyde
The compound is a key precursor for the synthesis of 2,5-dimethoxybenzaldehyde, an important pharmaceutical intermediate.[7][10]
Caption: Synthesis of 2,5-Dimethoxybenzaldehyde.
Experimental Protocol: Methylation[8]
-
Setup: Charge a 250 mL round-bottom flask with 100 mL of acetone, 14 g of anhydrous potassium carbonate, and 10 g of this compound.
-
Reaction: Bring the mixture to reflux temperature and add 11 g of dimethyl sulfate. Continue the reaction for 4 hours.
-
Isolation: Evaporate the solvent. The crude product will crystallize in cold water.
-
Purification: Recrystallize the product from an ethanol/water mixture to yield pure 2,5-dimethoxybenzaldehyde.
Biological Activities and Applications
This compound exhibits a range of biological activities and is used in various scientific applications.
Biological Profile
-
Enzyme Inhibition: It acts as an anti-inflammatory agent and an acetylcholinesterase inhibitor.[11] It is also a reversible mixed inhibitor of tyrosinase, affecting both monophenolase and diphenolase activities.[12]
-
Antimicrobial and Acaricidal Activity: The compound has shown acaricidal activity against the stored food mite Tyrophagus putrescentiae.[6] It is also noted to have antifungal properties.[13]
Table 3: Quantitative Biological Data - Tyrosinase Inhibition [12]
| Enzyme Activity | IC₅₀ (mmol/L) |
| Monophenolase | 0.76 |
| Diphenolase | 2.45 |
Applications in Research and Synthesis
-
Pharmaceutical Intermediates: It is an important intermediate in the synthesis of pharmaceuticals and other fine chemicals.[11][12]
-
Radiolabeling: It has been used to synthesize desmethyl-PBR06, a precursor for radiolabeling agents used in Positron Emission Tomography (PET) imaging.[6]
-
Schiff Base Synthesis: The compound is employed in the synthesis of tetradentate Schiff base compounds, which are valuable ligands in coordination chemistry.[6]
Structural Isomerism of Vanillin
The structural arrangement of the hydroxyl and methoxy groups on the benzaldehyde ring leads to several isomers, each with distinct properties and applications.
Caption: Relationship between Vanillin and Its Isomers.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Vanillin - Wikipedia [en.wikipedia.org]
- 3. ortho-Vanillin - Wikipedia [en.wikipedia.org]
- 4. This compound | C8H8O3 | CID 95695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 672-13-9 [m.chemicalbook.com]
- 6. 2-ヒドロキシ-5-メトキシベンズアルデヒド 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. What are the Steps in the Synthesis of 2,5-Dimethoxybenzaldehyde?_Chemicalbook [chemicalbook.com]
- 8. Sciencemadness Discussion Board - Preparation of Crude this compound. Methanol? - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. US6670510B2 - Process for preparing 2,5-dimethoxy benzaldehyde - Google Patents [patents.google.com]
- 10. qks.cqu.edu.cn [qks.cqu.edu.cn]
- 11. This compound | 672-13-9 | FH04958 [biosynth.com]
- 12. Page loading... [wap.guidechem.com]
- 13. This compound | CAS#:672-13-9 | Chemsrc [chemsrc.com]
The Natural Occurrence of 2-Hydroxy-5-methoxybenzaldehyde: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the natural occurrence of 2-Hydroxy-5-methoxybenzaldehyde, a phenolic aldehyde with potential applications in the pharmaceutical and fragrance industries. This document details the known plant sources of this compound, presents available quantitative data, outlines experimental protocols for its extraction and analysis, and proposes a putative biosynthetic pathway. The information is intended for researchers, scientists, and drug development professionals engaged in the study and application of natural products.
Introduction
This compound, also known as 5-methoxysalicylaldehyde, is an aromatic organic compound with the chemical formula C₈H₈O₃. It is a derivative of benzaldehyde with a hydroxyl group at the C2 position and a methoxy group at the C5 position. While its synthetic routes are established, the exploration of its natural sources is of growing interest for the discovery of novel bioactive compounds and for understanding the biochemical diversity of plants. This guide consolidates the current knowledge on the natural occurrence of this specific benzaldehyde isomer.
Natural Sources of this compound
To date, the natural occurrence of this compound has been reported in a limited number of plant species. The primary confirmed sources are:
While the presence of this compound has been confirmed in these species, detailed quantitative analyses across different plant tissues and developmental stages are not extensively documented in publicly available literature.
Quantitative Data
Quantitative data on the concentration of this compound in its natural sources is scarce. The following table summarizes the available information. Researchers are encouraged to perform quantitative analysis as part of their initial investigations into these plant sources.
| Plant Species | Plant Part | Compound Concentration | Method of Analysis | Reference |
| Parthenocissus tricuspidata | Not Specified | Data not available | Not Specified | [1] |
| Acer nikoense | Not Specified | Data not available | Not Specified | [1] |
Note: The lack of quantitative data highlights a significant research gap and an opportunity for novel contributions to the field of phytochemistry.
Experimental Protocols
While a specific, detailed protocol for the isolation of this compound from Parthenocissus tricuspidata or Acer nikoense is not available in the literature, a general methodology can be constructed based on standard phytochemical techniques for the extraction and analysis of phenolic compounds from plant materials.
General Extraction and Isolation Workflow
The following workflow outlines a logical approach for the extraction and isolation of this compound from plant material.
Caption: General workflow for the extraction and isolation of this compound.
Detailed Methodologies
4.2.1. Plant Material Collection and Preparation:
-
Collect fresh plant material (e.g., leaves or stems of Parthenocissus tricuspidata or Acer nikoense).
-
Thoroughly wash the material with distilled water to remove any debris.
-
Air-dry the plant material in the shade at room temperature or freeze-dry to preserve the chemical constituents.
-
Grind the dried material into a fine powder using a mechanical grinder.
4.2.2. Extraction:
-
Macerate the powdered plant material with a suitable solvent (e.g., 80% methanol or ethanol) at a ratio of 1:10 (w/v) for 24-48 hours at room temperature with occasional shaking.
-
Alternatively, perform Soxhlet extraction for a more exhaustive extraction.
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate using a rotary evaporator at a temperature below 45°C to obtain the crude extract.
4.2.3. Fractionation:
-
Suspend the crude extract in distilled water and perform liquid-liquid partitioning sequentially with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.
-
The ethyl acetate fraction is expected to be enriched with phenolic compounds, including this compound.
4.2.4. Isolation and Purification:
-
Subject the ethyl acetate fraction to column chromatography on silica gel.
-
Elute the column with a gradient of n-hexane and ethyl acetate.
-
Monitor the collected fractions by Thin Layer Chromatography (TLC) using a suitable solvent system and visualize under UV light or with a suitable staining reagent.
-
Pool the fractions showing a spot corresponding to a standard of this compound.
-
Perform further purification of the pooled fractions using preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.
4.2.5. Characterization:
-
Confirm the identity of the isolated compound using spectroscopic techniques such as:
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR to elucidate the structure.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To determine the absorption maxima.
-
Proposed Biosynthetic Pathway
The precise biosynthetic pathway leading to this compound in plants has not been fully elucidated. However, based on the established biosynthesis of other benzaldehydes and phenolic compounds, a putative pathway can be proposed. This pathway likely originates from the shikimate pathway, which produces the aromatic amino acid L-phenylalanine.
References
2-Hydroxy-5-methoxybenzaldehyde physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and reactivity of 2-Hydroxy-5-methoxybenzaldehyde, a key intermediate in various chemical syntheses.
Chemical Identity and Physical Properties
This compound, an isomer of vanillin, is an organic compound with the chemical formula C₈H₈O₃.[1][2] It is also known by several synonyms, including 5-Methoxysalicylaldehyde, 6-Hydroxy-m-anisaldehyde, and 2-Formyl-4-methoxyphenol.[1][3] This compound typically appears as a colorless to yellow or yellow-green clear liquid.[1][3]
| Property | Value | Source(s) |
| Molecular Formula | C₈H₈O₃ | [1][2][3] |
| Molar Mass | 152.15 g/mol | [1][2][4] |
| Appearance | Colorless to yellow, clear liquid | [3] |
| Melting Point | 4 °C (39 °F; 277 K) | [1][5] |
| Boiling Point | 248-250 °C (478-482 °F; 521-523 K) | [1] |
| 103 °C at 2.5 mmHg | [6] | |
| Density | 1.219 g/mL at 25 °C | [1] |
| Refractive Index (n_D²⁰) | 1.578 | [1] |
| Solubility | Slightly soluble in water. Miscible with chloroform. | [3][7][8] |
| pKa | 8.66 | [3] |
| Flash Point | >110 °C (>230 °F) | [8][9] |
Spectral Data
Comprehensive spectral data for this compound is available, confirming its structure. This includes 1H NMR, 13C NMR, IR, UV-Vis, and mass spectrometry data.[4][10][11]
Chemical Properties and Reactivity
This compound is a versatile molecule due to its functional groups: a phenol, an aldehyde, and a methoxy group. It is stable under normal storage and handling conditions.[3]
Key Reactions:
-
Reduction: The aldehyde group can be reduced to a primary alcohol. For instance, treatment with sodium borohydride in ethanol yields 2-hydroxy-5-methoxybenzyl alcohol.[1]
-
Knoevenagel Condensation: It reacts with active methylene compounds like malononitrile to form coumarin derivatives.[1]
-
Alkylation: The phenolic hydroxyl group can be alkylated, for example, through methylation with dimethyl sulfate to form 2,5-dimethoxybenzaldehyde.[12]
Incompatibilities: The compound should be kept away from strong oxidizing agents and strong bases.[13] Hazardous decomposition products upon combustion include carbon monoxide and carbon dioxide.[3][13]
Experimental Protocols
Detailed methodologies for the synthesis of this compound are crucial for its application in research and development.
The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols.[1] This process involves the reaction of a phenol with chloroform in a basic solution.
Methodology:
-
Reactant Preparation: Dissolve 4-methoxyphenol (124.1 g) in an aqueous solution of sodium hydroxide (320 g NaOH in 400 mL water).[12]
-
Reaction: To the cooled solution, add chloroform (161 mL) dropwise while maintaining the reaction temperature.[12]
-
Work-up: After the reaction is complete, the mixture is typically acidified.
-
Purification: The product is isolated and purified, often by steam distillation, yielding a clear yellow oil. A yield of 79% has been reported for this method.[1][12]
Caption: Synthesis of this compound via Reimer-Tiemann Reaction.
An alternative synthesis involves the formylation of 4-methoxyphenol using paraformaldehyde, catalyzed by magnesium chloride and triethylamine.
Methodology:
-
Reactant Preparation: A mixture of acetonitrile (600 g), 4-methoxyphenol (186.2 g, 1.5 moles), and anhydrous magnesium chloride (214 g, 2.25 moles) is warmed to 45°C.[14]
-
Addition of Base: Triethylamine (227.4 g, 2.25 moles) is added dropwise at 45°C.[14]
-
Reaction: Paraformaldehyde (150 g, 4.75 moles) is then added, and the mixture is heated to reflux.[14]
-
Work-up and Purification: Methanol formed during the reaction is removed by distillation. The solution is then cooled, added to water, and acidified. The product is extracted and purified.[14]
Caption: A general workflow for the synthesis and purification of a chemical compound.
The aldehyde functionality can be selectively reduced to an alcohol.
Methodology:
-
Dissolution: Dissolve this compound in a suitable solvent, such as ethanol.
-
Reduction: Cool the solution in an ice bath and slowly add a reducing agent, such as sodium borohydride (NaBH₄), in portions.[1]
-
Work-up: After the reaction is complete (monitored by TLC), the reaction is quenched, typically with a weak acid, and the product is extracted.
-
Purification: The solvent is evaporated, and the resulting alcohol can be purified by recrystallization or chromatography.
Caption: Reduction of this compound to its corresponding alcohol.
Safety and Handling
This compound is considered hazardous. It causes skin irritation and serious eye irritation.[4][13] It may also cause respiratory irritation.[4][13]
Precautionary Measures:
-
Handling: Wash hands thoroughly after handling. Use in a well-ventilated area and avoid breathing mist or vapors.[3][13]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[3][13]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible substances like strong oxidizing agents.[3][13]
This guide serves as a foundational resource for professionals working with this compound. For detailed safety information, always refer to the specific Safety Data Sheet (SDS) provided by the supplier.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | 672-13-9 | FH04958 [biosynth.com]
- 3. This compound(672-13-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. This compound | C8H8O3 | CID 95695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. 2-羟基-5-甲氧基苯甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound, 98% | Fisher Scientific [fishersci.ca]
- 8. chembk.com [chembk.com]
- 9. This compound CAS#: 672-13-9 [m.chemicalbook.com]
- 10. This compound(672-13-9) IR Spectrum [m.chemicalbook.com]
- 11. Benzaldehyde, 2-hydroxy-5-methoxy- [webbook.nist.gov]
- 12. What are the Steps in the Synthesis of 2,5-Dimethoxybenzaldehyde?_Chemicalbook [chemicalbook.com]
- 13. fishersci.com [fishersci.com]
- 14. US6670510B2 - Process for preparing 2,5-dimethoxy benzaldehyde - Google Patents [patents.google.com]
Navigating the Safe Handling of 2-Hydroxy-5-methoxybenzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the safety and handling precautions for 2-Hydroxy-5-methoxybenzaldehyde (CAS No. 672-13-9), a key intermediate in various synthetic pathways. Adherence to these guidelines is crucial to ensure the safety of laboratory personnel and the integrity of research outcomes. This document outlines the hazardous properties, personal protective measures, emergency procedures, and the experimental basis for these recommendations.
Hazard Identification and Classification
This compound is classified as a hazardous chemical. The primary hazards are skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3][4]
GHS Classification:
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
Physicochemical and Toxicological Data
A summary of the key quantitative data for this compound is presented below for easy reference and comparison.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₈H₈O₃ | [3][5] |
| Molecular Weight | 152.15 g/mol | [3] |
| Melting Point | 4 °C (lit.) | [5][6] |
| Boiling Point | 248 °C | [7] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [5][8] |
| Density | 1.219 g/mL at 25 °C (lit.) | [5][8] |
| Vapor Pressure | 0.016 mmHg at 25 °C | [7] |
| Solubility | Slightly soluble in water | [7] |
Table 2: Toxicological Data
| Test | Species | Route | Result | Reference |
| LD50 (Lethal Dose 50) | Mouse | Intraperitoneal | 125 mg/kg | [6] |
| LD50 (Lethal Dose 50) | Rat | Oral | 3,300 mg/kg (OECD Test Guideline 401) | [4] |
| LD50 (Lethal Dose 50) | Rabbit | Dermal | > 5,010 mg/kg | [4] |
Experimental Protocols for Hazard Assessment
The hazard classifications of this compound are based on standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD).
Acute Oral Toxicity (OECD Test Guideline 401)
This guideline, though now largely replaced by alternative methods, provides a basis for understanding acute oral toxicity data. The test involves the oral administration of the substance in graduated doses to several groups of experimental animals, typically rodents.[4] Observations of effects and mortality are made over a set period. The LD50, the statistically derived single dose that can be expected to cause death in 50% of the animals, is then calculated.[4] Key steps in the protocol include:
-
Test Animals: Healthy, young adult rodents of a commonly used laboratory strain are selected. Animals are acclimatized to the laboratory conditions before the study.[4]
-
Dosage: The substance is administered in a single dose by gavage. At least three dose levels are typically used, with the aim of identifying a dose that causes no mortality and one that causes 100% mortality.[4]
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days after administration.[4]
-
Pathology: A gross necropsy is performed on all animals at the end of the observation period.[4]
Skin Irritation (Based on OECD Test Guideline 404 & 439)
The "Causes skin irritation (Category 2)" classification is determined through in vivo or in vitro testing.
-
In Vivo (OECD 404): A single dose of the test substance is applied to a small area of the skin of an animal, typically a rabbit.[9][10] The treated area is observed for signs of erythema (redness) and edema (swelling) at specific intervals.[10] The severity of these reactions is scored and used to classify the substance.[10]
-
In Vitro (OECD 439): This method uses reconstructed human epidermis (RhE) models to assess skin irritation, avoiding the use of live animals.[1][7] The test chemical is applied to the surface of the RhE tissue. Cell viability is then measured, typically using an MTT assay. A reduction in cell viability below a certain threshold indicates that the chemical is an irritant.[1][2]
Serious Eye Irritation (Based on OECD Test Guideline 405)
The "Causes serious eye irritation (Category 2A)" classification is determined by applying the test substance to the eye of an animal, usually a rabbit. The protocol involves:
-
Application: A single dose of the substance is applied into the conjunctival sac of one eye.[3][11] The other eye serves as a control.[11]
-
Observation: The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) for effects on the cornea, iris, and conjunctiva.[3]
-
Scoring: Lesions are scored according to a standardized system to determine the level of irritation.[11] The reversibility of the effects is also assessed.[3]
Flash Point Determination
The flash point is determined using a closed-cup method, such as the Pensky-Martens closed cup tester (ASTM D93) or a similar standard.[8][12] The general procedure involves:
-
Heating: The substance is heated in a closed cup at a controlled rate.[12]
-
Ignition Source: A small flame is periodically introduced into the vapor space above the liquid.[12]
-
Flash Point: The flash point is the lowest temperature at which the vapors ignite to produce a flash.[12][13][14]
Safe Handling and Storage
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks should be conducted before handling this compound. The following PPE is mandatory:
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[2] Eye protection must be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[2][7]
-
Skin Protection: Handle with gloves that have been inspected prior to use.[2] Wear appropriate protective clothing to prevent skin exposure.[7]
-
Respiratory Protection: Use in a well-ventilated area.[7][11] If dust or aerosols may be generated, a NIOSH-approved respirator with an appropriate cartridge is required.[8]
Handling Procedures
-
Avoid contact with skin, eyes, and clothing.[7]
-
Do not breathe dust, fume, gas, mist, vapors, or spray.[1]
-
Use only outdoors or in a well-ventilated area.[1]
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.[1][7]
Storage
Emergency Procedures
First-Aid Measures
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[1][4][7] If not breathing, give artificial respiration.[7] Seek medical attention.[2][7]
-
Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[1][7] Get medical aid if irritation develops and persists.[4][7]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[2][4][7] Immediately call a poison center or doctor.[2]
-
Ingestion: Do NOT induce vomiting.[7] Never give anything by mouth to an unconscious person.[2][7] Rinse mouth with water and drink 2-4 cupfuls of milk or water.[7] Seek medical attention.[2][7]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2][4]
-
Specific Hazards: Emits toxic fumes under fire conditions.[4]
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][2][7]
Accidental Release Measures
-
Personal Precautions: Use personal protective equipment.[1][2] Ensure adequate ventilation.[1][2] Avoid dust formation.[2]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[10]
-
Methods for Containment and Cleaning Up: Absorb the spill with inert material (e.g., sand, silica gel, acid binder, universal binder, sawdust) and place it in a suitable, closed container for disposal.[1]
Visualized Workflows
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.
Caption: Logical workflow for safe handling of this compound.
Emergency Response Logic
This diagram outlines the decision-making process in the event of an exposure or spill.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. oecd.org [oecd.org]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. Eye Irritation Test OECD 496 - 100% animal free [integracosmetics.com]
- 6. flashpointsrl.com [flashpointsrl.com]
- 7. siesascs.edu.in [siesascs.edu.in]
- 8. pacificbiolabs.com [pacificbiolabs.com]
- 9. nucro-technics.com [nucro-technics.com]
- 10. oecd.org [oecd.org]
- 11. nucro-technics.com [nucro-technics.com]
- 12. Flash Point - Prime Process Safety Center [primeprocesssafety.com]
- 13. scimed.co.uk [scimed.co.uk]
- 14. Flash Point Analysis for open cup flash point and closed cup flash point testing [aroscientific.com]
Navigating the Solubility Landscape of 2-Hydroxy-5-methoxybenzaldehyde in Organic Solvents: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Hydroxy-5-methoxybenzaldehyde, a key intermediate in the pharmaceutical and fine chemical industries. Tailored for researchers, scientists, and professionals in drug development, this document compiles available solubility data, details established experimental protocols for solubility determination, and presents a visual workflow to aid in experimental design.
Core Data Presentation: Solubility of this compound
Understanding the solubility of this compound is crucial for its effective use in synthesis, formulation, and purification processes. The following table summarizes the available qualitative and quantitative solubility data in a range of common organic solvents. Due to a scarcity of publicly available quantitative data, this table primarily presents qualitative assessments. Researchers are encouraged to determine precise solubilities for their specific applications using the protocols outlined in this guide.
| Solvent | Chemical Formula | Solvent Type | Solubility Profile | Temperature (°C) |
| Chloroform | CHCl₃ | Halogenated | Miscible[1] | Not Specified |
| Diethyl Ether | (C₂H₅)₂O | Ether | Very Soluble[2] | Not Specified |
| Ethanol | C₂H₅OH | Protic Polar | Very Soluble[2] | Not Specified |
| Water | H₂O | Protic Polar | Sparingly Soluble[2] / Slightly Miscible[1] / ~4.65 g/L[3] | 25[3] |
Note: "Miscible" indicates that the two liquids form a homogeneous solution in all proportions. "Very Soluble" suggests a high degree of solubility, though a precise quantitative value is not provided in the cited sources. "Sparingly Soluble" and "Slightly Miscible" indicate low solubility.
Experimental Protocols for Solubility Determination
Accurate and reproducible solubility data is fundamental to successful research and development. The following are detailed methodologies for determining the solubility of a liquid analyte, such as this compound, in an organic solvent.
Isothermal Equilibrium Method with Gravimetric Analysis
This classic method involves creating a saturated solution at a constant temperature and then determining the concentration of the solute by evaporating the solvent.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Temperature-controlled shaker or water bath
-
Vials with airtight seals
-
Volumetric flasks and pipettes
-
Syringe filters (solvent-compatible, e.g., 0.22 µm PTFE)
-
Pre-weighed evaporation dishes
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of a separate liquid phase of the solute should be visible to ensure saturation.
-
Place the vial in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium.
-
-
Sample Collection and Analysis:
-
Once equilibrium is reached, cease agitation and allow the undissolved solute to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette.
-
Filter the collected supernatant through a syringe filter to remove any undissolved microdroplets.
-
Transfer the filtered, saturated solution to a pre-weighed evaporation dish.
-
Record the exact weight of the dish with the solution.
-
-
Solvent Evaporation and Mass Determination:
-
Carefully evaporate the solvent from the dish in a fume hood or under a gentle stream of inert gas. For higher boiling point solvents, a vacuum oven at a controlled temperature may be necessary.
-
Once the solvent is fully evaporated, place the dish in a desiccator to cool to room temperature and remove any residual moisture.
-
Weigh the evaporation dish containing the dried solute.
-
Repeat the drying and weighing steps until a constant mass is achieved.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty evaporation dish from the final constant mass.
-
The solubility can then be expressed in various units, such as grams of solute per 100 grams of solvent or moles of solute per liter of solution.
-
Isothermal Equilibrium Method with UV-Visible Spectrophotometry
This method is suitable for compounds that absorb ultraviolet or visible light and offers a high-throughput alternative to the gravimetric method.
Materials:
-
All materials listed for the gravimetric method.
-
UV-Visible Spectrophotometer
-
Quartz or glass cuvettes
Procedure:
-
Preparation of Standard Solutions and Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
-
Plot a calibration curve of absorbance versus concentration. The resulting linear regression equation will be used to determine the concentration of unknown samples.
-
-
Preparation and Sampling of Saturated Solution:
-
Follow the same procedure as in the gravimedtric method to prepare a saturated solution at a constant temperature.
-
-
Sample Analysis:
-
Withdraw a small, precise volume of the clear, filtered supernatant.
-
Dilute the sample with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample at the λmax.
-
-
Calculation of Solubility:
-
Use the linear regression equation from the calibration curve to calculate the concentration of the diluted sample.
-
Multiply the calculated concentration by the dilution factor to determine the concentration of the original saturated solution, which represents the solubility.
-
Mandatory Visualizations
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for determining the solubility of a compound.
This technical guide serves as a foundational resource for researchers working with this compound. By providing a consolidated view of its solubility and detailed experimental methodologies, this document aims to facilitate more efficient and informed scientific endeavors.
References
Spectroscopic Profile of 2-Hydroxy-5-methoxybenzaldehyde: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectral data for 2-Hydroxy-5-methoxybenzaldehyde (CAS No: 672-13-9), a valuable intermediate in the fields of pharmaceutical synthesis and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Chemical and Physical Properties
This compound, also known as 5-methoxysalicylaldehyde, is an organic compound with the chemical formula C₈H₈O₃ and a molecular weight of 152.15 g/mol .[1][2] It is a yellow to yellow-green liquid at room temperature.[2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| Synonyms | 5-Methoxysalicylaldehyde, 2-Formyl-4-methoxyphenol | [2] |
| CAS Number | 672-13-9 | [2] |
| Molecular Formula | C₈H₈O₃ | [1][2] |
| Molecular Weight | 152.15 g/mol | [1] |
| Appearance | Yellow to yellow-green liquid | [2] |
| Melting Point | 4 °C | [2] |
| Boiling Point | 250 °C | [2] |
| Density | 1.219 g/mL | [2] |
| Refractive Index (n_D) | 1.578 | [2] |
Spectroscopic Data
The following sections detail the NMR, IR, and MS spectral data for this compound, providing insights into its molecular structure and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
The proton NMR spectrum reveals the electronic environment of the hydrogen atoms in the molecule.
Table 2: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not explicitly found in search results | Phenolic Proton (-OH) | ||
| Data not explicitly found in search results | Aldehydic Proton (-CHO) | ||
| Data not explicitly found in search results | Aromatic Protons (Ar-H) | ||
| Data not explicitly found in search results | Methoxy Protons (-OCH₃) |
Note: Specific chemical shifts and coupling constants were not available in the initial search results. Predicted spectra are available in some databases.[3]
The carbon-13 NMR spectrum provides information about the different carbon environments within the molecule.
Table 3: ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| Data not explicitly found in search results | Aldehydic Carbon (C=O) |
| Data not explicitly found in search results | Aromatic Carbons (C-O, C-C) |
| Data not explicitly found in search results | Methoxy Carbon (-OCH₃) |
Note: While search results indicate the availability of ¹³C NMR spectra, specific chemical shift values were not explicitly detailed.[3][4][5]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.
Table 4: IR Spectral Data of this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Broad band, approx. 3400-3200 | Strong, Broad | O-H stretch (phenolic) |
| Approx. 3100-3000 | Medium | C-H stretch (aromatic) |
| Approx. 2900-2800 | Medium | C-H stretch (aldehyde) |
| Approx. 1700-1660 | Strong | C=O stretch (aldehyde) |
| Approx. 1600-1450 | Medium-Strong | C=C stretch (aromatic) |
| Approx. 1250 | Strong | C-O stretch (aryl ether) |
Note: The exact peak positions can vary depending on the sampling method. The data presented is based on typical ranges for the functional groups present.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 5: Mass Spectrometry Data of this compound
| m/z | Relative Intensity (%) | Assignment |
| 152 | High | [M]⁺ (Molecular Ion) |
| 151 | High | [M-H]⁺ |
| 123 | Medium | [M-CHO]⁺ |
| 95 | Medium | [M-CHO-CO]⁺ |
Note: The fragmentation pattern is consistent with the structure, showing the loss of the hydrogen atom, the formyl group, and subsequent loss of carbon monoxide. Data is based on electron ionization (EI) mass spectra.[1][6]
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectral data presented.
NMR Spectroscopy
A sample of this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆, ~0.7 mL) in an NMR tube. The spectrum is recorded on a spectrometer operating at a frequency of 300 MHz or higher. Chemical shifts are referenced to tetramethylsilane (TMS).
IR Spectroscopy
For a liquid sample, a thin film is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For a solid sample, a KBr pellet is prepared by grinding a small amount of the sample with KBr powder and pressing it into a disc. The spectrum is then recorded using a Fourier-transform infrared (FTIR) spectrometer.
Mass Spectrometry
The mass spectrum is typically obtained using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the instrument, often via a direct insertion probe or gas chromatography (GC) inlet, and bombarded with electrons (typically at 70 eV). The resulting ions are then separated by their mass-to-charge ratio.
Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
References
- 1. This compound | C8H8O3 | CID 95695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. NP-MRD: Showing NP-Card for this compound (NP0079720) [np-mrd.org]
- 4. This compound(672-13-9) 13C NMR [m.chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. Benzaldehyde, 2-hydroxy-5-methoxy- [webbook.nist.gov]
An In-depth Technical Guide to 2-Hydroxy-5-methoxybenzaldehyde: Properties, Synthesis, and Biological Activities
This technical guide provides a comprehensive overview of 2-Hydroxy-5-methoxybenzaldehyde, a versatile aromatic compound with significant applications in chemical synthesis and biological research. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its nomenclature, physicochemical properties, synthesis protocols, and biological activities.
Nomenclature and Identification
This compound is known by a variety of synonyms and alternative names in scientific literature and commercial catalogs. A comprehensive list of these names and chemical identifiers is provided in Table 1 to facilitate accurate identification and sourcing of the compound.
Table 1: Synonyms, Alternative Names, and Chemical Identifiers for this compound
| Category | Identifier |
| Preferred IUPAC Name | This compound[1][2] |
| Synonyms | 5-Methoxysalicylaldehyde[1][2][3][4][5][6] |
| 6-Hydroxy-m-anisaldehyde[1][5][7] | |
| 2-Formyl-4-methoxyphenol[1][2][6] | |
| Benzaldehyde, 2-hydroxy-5-methoxy-[2][6] | |
| m-Anisaldehyde, 6-hydroxy-[2][6] | |
| Salicylaldehyde, 5-methoxy-[2][6] | |
| CAS Number | 672-13-9[1][3][4][8] |
| EC Number | 211-589-0[1][2][3] |
| PubChem CID | 95695[2] |
| Molecular Formula | C₈H₈O₃[1][3][8] |
| Molecular Weight | 152.15 g/mol [2][3][4][8] |
| InChI | InChI=1S/C8H8O3/c1-11-7-2-3-8(10)6(4-7)5-9/h2-5,10H,1H3[2][3] |
| SMILES | COC1=CC(=C(C=C1)O)C=O[1][8] |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 2. These properties are essential for its handling, storage, and application in various experimental setups.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Appearance | Yellow to yellow-green liquid | [1] |
| Melting Point | 4 °C | [3][9][10] |
| Boiling Point | 103 °C at 2.5 mmHg | [3][9][10] |
| 250 °C | [1] | |
| Density | 1.219 g/mL at 25 °C | [1][3][9][10] |
| Refractive Index (n20/D) | 1.578 | [1][3][10] |
| Solubility | Miscible with chloroform. Slightly miscible with water. | [9] |
Synthesis and Experimental Protocols
The primary method for the synthesis of this compound is the Reimer-Tiemann reaction, which involves the ortho-formylation of a phenol.[3] Specifically, it is produced from 4-methoxyphenol.
Detailed Protocol for Synthesis via Reimer-Tiemann Reaction
This protocol describes the synthesis of this compound from 4-methoxyphenol using the Reimer-Tiemann reaction.
Materials:
-
4-Methoxyphenol
-
Sodium hydroxide (NaOH)
-
Chloroform (CHCl₃)
-
Hydrochloric acid (HCl)
-
Dichloromethane (or other suitable extraction solvent)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of the Phenoxide: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-methoxyphenol in an aqueous solution of sodium hydroxide. The mixture is stirred until the phenol is completely dissolved, forming the sodium phenoxide salt.
-
Reaction with Chloroform: Gently heat the solution. Add chloroform dropwise from a dropping funnel while maintaining vigorous stirring. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
Reaction Completion: After the addition of chloroform is complete, continue to heat the mixture under reflux for several hours to ensure the reaction goes to completion.
-
Work-up: Cool the reaction mixture to room temperature. Carefully acidify the mixture with hydrochloric acid until it is acidic to litmus paper. This step protonates the phenoxide and hydrolyzes the dichloromethyl intermediate.
-
Extraction: Transfer the acidified mixture to a separatory funnel and extract the product with a suitable organic solvent such as dichloromethane. Perform the extraction multiple times to ensure complete recovery of the product.
-
Drying and Evaporation: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter to remove the drying agent and then remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel to yield a pure product.
Biological Activities and Potential Applications
This compound has been investigated for several biological activities, making it a compound of interest for drug development and agrochemical research.
Tyrosinase Inhibition
This compound and its analogs have been identified as inhibitors of tyrosinase, a key enzyme in melanin biosynthesis. This property suggests its potential application in cosmetics as a skin-lightening agent and in the food industry to prevent enzymatic browning. Studies on the structurally similar 2-hydroxy-4-methoxybenzaldehyde have shown it to be a mixed-type inhibitor of mushroom tyrosinase.
Antifungal and Acaricidal Activity
Research has indicated that this compound possesses antifungal and acaricidal properties. Its antifungal mechanism is believed to involve the disruption of the fungal cell's antioxidant defense system. The compound can act as a redox-active agent, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress. This disruption of redox homeostasis can lead to cell damage and inhibition of fungal growth. Furthermore, related benzaldehydes have been shown to inhibit ergosterol biosynthesis, a critical component of the fungal cell membrane.
The acaricidal activity of this compound suggests its potential use as a natural pesticide against mites and ticks.
Experimental Protocol: Antifungal Susceptibility Testing
This protocol outlines a method to assess the antifungal activity of this compound against a model fungal organism.
Materials:
-
This compound
-
Fungal strain (e.g., Aspergillus niger, Candida albicans)
-
Potato Dextrose Broth (PDB) or other suitable fungal growth medium
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Incubator
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in DMSO at a high concentration (e.g., 10 mg/mL).
-
Preparation of Fungal Inoculum: Grow the fungal strain in PDB until it reaches the logarithmic growth phase. Adjust the concentration of the fungal suspension to a standardized value (e.g., 1 x 10⁵ cells/mL) using a hemocytometer or by measuring optical density.
-
Serial Dilution: In a 96-well plate, perform a serial two-fold dilution of the compound stock solution in PDB to obtain a range of test concentrations. Also, prepare a positive control (fungal inoculum in PDB with DMSO) and a negative control (PDB only).
-
Inoculation: Add the fungal inoculum to each well containing the test compound and the positive control wells.
-
Incubation: Incubate the microtiter plate at the optimal growth temperature for the fungal strain (e.g., 28-37 °C) for 24-48 hours.
-
Assessment of Fungal Growth: Measure the optical density (OD) of each well at a suitable wavelength (e.g., 600 nm) using a microplate reader. The OD is proportional to the fungal growth.
-
Data Analysis: Calculate the percentage of growth inhibition for each concentration of the compound compared to the positive control. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth.
Signaling Pathways and Mechanisms of Action
The biological effects of this compound are attributed to its interaction with specific cellular pathways.
Disruption of Fungal Antioxidant Defense
As a redox-active compound, this compound can undergo redox cycling within fungal cells, leading to the production of superoxide radicals (O₂⁻). This overwhelms the cell's natural antioxidant defenses, primarily mediated by enzymes such as superoxide dismutase (SOD). The resulting oxidative stress can damage cellular components, including proteins, lipids, and DNA, ultimately leading to fungal cell death. This proposed mechanism highlights a potential signaling pathway involving the induction of ROS and the subsequent cellular response.
Caption: Proposed antifungal mechanism of this compound.
Experimental Workflow for Synthesis and Purification
The general workflow for the synthesis of this compound via the Reimer-Tiemann reaction followed by purification is depicted below.
Caption: General workflow for the synthesis of this compound.
References
- 1. 2-Hydroxy-4-methoxybenzaldehyde (HMB) disrupts ergosterol biosynthesis, redox metabolism, and DON biosynthesis of Fusarium graminearum revealed by transcriptome analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. 2-Hydroxy-4-methoxybenzaldehyde: a potent tyrosinase inhibitor from African medicinal plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. Antifungal activity of redox-active benzaldehydes that target cellular antioxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]
- 10. Major Signaling Pathways Modulate Arabidopsis Glucosinolate Accumulation and Response to Both Phloem-Feeding and Chewing Insects - PMC [pmc.ncbi.nlm.nih.gov]
5-Methoxysalicylaldehyde: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxysalicylaldehyde (also known as 2-hydroxy-5-methoxybenzaldehyde) is an organic compound belonging to the benzaldehyde family.[1] It is structurally characterized by a benzene ring substituted with a formyl (-CHO), a hydroxyl (-OH), and a methoxy (-OCH₃) group at positions 1, 2, and 5, respectively.[1] This arrangement makes it an isomer of the well-known flavor and fragrance compound, vanillin.[2] 5-Methoxysalicylaldehyde serves as a valuable intermediate in the synthesis of a variety of more complex molecules, including Schiff bases and heterocyclic compounds.[3][4] Furthermore, it has garnered interest for its potential biological activities, including antibacterial, acaricidal, and enzyme inhibitory properties.[2][5] This document provides an in-depth overview of the fundamental characteristics, synthesis, and key experimental protocols related to 5-Methoxysalicylaldehyde.
Core Characteristics
5-Methoxysalicylaldehyde is typically a clear yellow liquid at room temperature.[6] Its core chemical and physical properties are summarized in the tables below.
Physical Properties
| Property | Value | Reference(s) |
| Appearance | Clear yellow liquid | [6] |
| Molecular Formula | C₈H₈O₃ | [7] |
| Molecular Weight | 152.15 g/mol | [7] |
| Melting Point | 4 °C | [7] |
| Boiling Point | 250 °C | [7] |
| Density | 1.219 g/mL at 25 °C | [7] |
| Refractive Index (n20/D) | 1.578 | [7] |
| Vapor Pressure | 0.016 mmHg at 25 °C | [6] |
| Solubility | Slightly miscible with water; soluble in alcohol and chloroform. | [6] |
Chemical and Spectroscopic Identifiers
| Identifier | Value | Reference(s) |
| IUPAC Name | This compound | [7] |
| CAS Number | 672-13-9 | [7] |
| Synonyms | 5-Methoxysalicylaldehyde, 2-Formyl-4-methoxyphenol, 6-Hydroxy-m-anisaldehyde | [7] |
| pKa | 8.66 | [2] |
| LogP (o/w) | 1.520 (estimated) | [6] |
| Key IR Peaks (cm⁻¹) | Characteristic peaks for O-H, C-H (aromatic and aliphatic), C=O (aldehyde), and C-O (ether) bonds are expected. | [8] |
| ¹H NMR | Signals corresponding to aldehydic, aromatic, methoxy, and hydroxyl protons are observed. | [1] |
| ¹³C NMR | Resonances for carbonyl, aromatic, and methoxy carbons are present. | [9] |
| Mass Spectrum | Molecular ion peak (M⁺) at m/z 152. | [10] |
Synthesis and Purification
The primary method for the synthesis of 5-Methoxysalicylaldehyde is the Reimer-Tiemann reaction, which involves the ortho-formylation of a phenol.[11]
Reimer-Tiemann Synthesis of 5-Methoxysalicylaldehyde
This reaction proceeds via the electrophilic substitution of 4-methoxyphenol with dichlorocarbene, which is generated in situ from chloroform and a strong base.[11]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, combine 4-methoxyphenol and 95% ethanol.
-
Base Addition: While stirring, rapidly add an aqueous solution of sodium hydroxide.
-
Heating and Chloroform Addition: Heat the mixture to 70-80 °C using a water bath. Once the temperature is stable, begin the dropwise addition of chloroform at a rate that maintains a gentle reflux.[12] The reaction is exothermic, so external heating may not be necessary after the reaction initiates.[11]
-
Reaction Completion: After the chloroform addition is complete, continue stirring for an additional hour. The sodium salt of the product may precipitate.
-
Work-up: Cool the reaction mixture and acidify with dilute sulfuric acid. Steam distill the mixture to separate the product.
-
Extraction: Extract the distillate with a suitable organic solvent, such as dichloromethane.
-
Purification: Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation.[13]
Caption: Workflow for the synthesis of 5-Methoxysalicylaldehyde.
Key Experimental Methodologies
Spectroscopic Analysis
Objective: To confirm the chemical structure by identifying the different proton environments.
Protocol:
-
Sample Preparation: Dissolve a small amount of purified 5-Methoxysalicylaldehyde in an appropriate deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[1]
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is typically set to a frequency of 400 MHz or higher for better resolution.
-
Data Acquisition: Acquire the spectrum. A standard acquisition includes a set number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline corrections are performed.
-
Analysis: Integrate the peaks to determine the relative number of protons for each signal. Analyze the chemical shifts (ppm) and splitting patterns (multiplicity) to assign the peaks to the specific protons in the molecule.[14]
Objective: To identify the functional groups present in the molecule.
Protocol:
-
Sample Preparation: As 5-Methoxysalicylaldehyde is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two KBr or NaCl salt plates.[15] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly onto the ATR crystal.[2]
-
Background Spectrum: Run a background spectrum of the clean salt plates or ATR crystal to be subtracted from the sample spectrum.
-
Sample Spectrum: Place the prepared sample in the spectrometer and acquire the spectrum. Typically, multiple scans are averaged. The usual range is 4000-400 cm⁻¹.[2]
-
Analysis: Identify the characteristic absorption bands corresponding to the functional groups (e.g., O-H stretch, C=O stretch, C-O stretch).
Synthesis of a Schiff Base Derivative
Objective: To demonstrate the utility of 5-Methoxysalicylaldehyde as a synthetic precursor.
Protocol (Example: reaction with an aniline derivative):
-
Reactant Mixture: In a round-bottom flask, dissolve equimolar amounts of 5-Methoxysalicylaldehyde and a substituted aniline in ethanol.[16]
-
Reaction: Reflux the mixture with stirring for a specified time (e.g., 2-6 hours).[4][17] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Product Isolation: Upon completion, cool the reaction mixture. The Schiff base product may precipitate. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure.
-
Purification: Wash the crude product with cold ethanol. Recrystallization from a suitable solvent (e.g., ethanol) can be performed to obtain the pure Schiff base.[16]
References
- 1. How To [chem.rochester.edu]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. ajol.info [ajol.info]
- 5. Page loading... [wap.guidechem.com]
- 6. 5-methoxysalicylaldehyde, 672-13-9 [thegoodscentscompany.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Role of Salicylic Acid and Fatty Acid Desaturation Pathways in ssi2-Mediated Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. This compound | C8H8O3 | CID 95695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 12. REIMER TIEMANN REACTION: A USEFUL METHOD FOR AROMATIC FORMYLATION – My chemistry blog [mychemblog.com]
- 13. Route to interesting aldehydes , Hive Chemistry Discourse [chemistry.mdma.ch]
- 14. acdlabs.com [acdlabs.com]
- 15. researchgate.net [researchgate.net]
- 16. ijstr.org [ijstr.org]
- 17. researchgate.net [researchgate.net]
An Initial Investigation of 2-Hydroxy-5-methoxybenzaldehyde and Its Derivatives: A Technical Guide
This technical guide provides an in-depth overview of 2-Hydroxy-5-methoxybenzaldehyde, a significant organic compound that serves as a crucial intermediate in the synthesis of various pharmaceutical and chemical entities. As an isomer of vanillin and a derivative of salicylaldehyde, it holds considerable interest for researchers in drug development and materials science.[1][2][3] This document outlines its synthesis, explores the biological activities of its derivatives, presents detailed experimental protocols, and summarizes key quantitative data for scientific evaluation.
Synthesis and Chemical Reactions
This compound is primarily synthesized through the Reimer-Tiemann reaction and serves as a precursor for various derivatives, including 2,5-dimethoxybenzaldehyde and Schiff bases.
Core Synthesis: Reimer-Tiemann Reaction
The principal method for producing this compound is the Reimer-Tiemann reaction, which involves the ortho-formylation of 4-methoxyphenol.[1] This reaction typically proceeds with a good yield.[1]
Experimental Protocol: Reimer-Tiemann Formylation of 4-Methoxyphenol
-
Reactants: 124.1 g of 4-methoxyphenol is dissolved in a sodium hydroxide solution (320 g NaOH in 400 mL of water).
-
Reagent Addition: A total of 161 mL of chloroform is added to the mixture.
-
Reaction Conditions: The specific temperature and reaction time for this protocol are not detailed in the provided source, but the Reimer-Tiemann reaction is typically heated.
-
Work-up and Purification: Following the reaction, a standard work-up is performed, followed by steam distillation.
-
Yield: This procedure yields 109.8 g of a clear yellow oil, identified with 94% purity as this compound by GC/MS analysis.
Synthesis of Derivatives
The core structure of this compound allows for the synthesis of a variety of derivatives through reactions targeting its hydroxyl and aldehyde functional groups.
1.2.1. Methylation to 2,5-Dimethoxybenzaldehyde A common derivative, 2,5-dimethoxybenzaldehyde, is prepared by methylating the hydroxyl group of this compound.[4] This compound is a valuable intermediate for various drugs.[4]
Experimental Protocol: Methylation of this compound
-
Reactants: 10 g of this compound (crude oil from the previous step), 14 g of anhydrous potassium carbonate, and 11 g of dimethyl sulfate.
-
Solvent: 100 mL of acetone.
-
Reaction Conditions: The mixture is brought to reflux temperature, and the dimethyl sulfate is added. The reaction is continued for 4 hours.
-
Work-up and Purification: The acetone is evaporated, and the crude product is crystallized in cold water. Recrystallization from an ethanol/water mixture is performed to purify the product.
-
Yield: This process yields 8.3 g of 2,5-dimethoxybenzaldehyde with a purity of over 98% confirmed by GC/MS.
1.2.2. Synthesis of Schiff Base and Coumarin Derivatives this compound can also react with various amines to form Schiff base derivatives or with compounds containing active methylene groups, like malononitrile, to produce coumarin derivatives through Knoevenagel condensation.[1][2]
Experimental Protocol: General Synthesis of Schiff Base Derivatives [2]
-
Reactants: 0.44 mmol of this compound is added to a solution containing 0.22 mmol of a primary amine.
-
Solvent: 15 mL of ethanol.
-
Reaction Conditions: The mixture is heated to reflux for 8 hours.
-
Work-up and Purification: Upon cooling, a solid precipitate forms. The crude product is then purified by recrystallization from ethanol.
Biological Activity and Pharmacological Potential
While research on this compound itself is emerging, studies on its isomers and derivatives highlight the significant therapeutic potential of this chemical scaffold. Activities range from enzyme inhibition to broad-spectrum antimicrobial effects.
Enzyme Inhibition
Tyrosinase Inhibition: 5-Methoxysalicylaldehyde is a known inhibitor of tyrosinase, an enzyme involved in melanin biosynthesis. It acts as a reversible mixed inhibitor, targeting both the free enzyme and the enzyme-substrate complex.[2] This property makes it a candidate for applications in cosmetics and treatments for hyperpigmentation disorders.
| Enzyme Activity | IC50 (mmol/L) |
| Tyrosinase Monophenolase | 0.76[2] |
| Tyrosinase Diphenolase | 2.45[2] |
| Table 1: Inhibitory concentration of 5-Methoxysalicylaldehyde on tyrosinase activity. |
Acetylcholinesterase Inhibition: The compound has also been identified as an anti-inflammatory agent that inhibits acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's.[5]
Antifungal Activity of Isomer 2-Hydroxy-4-methoxybenzaldehyde (HMB)
Extensive research on the isomer 2-hydroxy-4-methoxybenzaldehyde (HMB) provides a strong proxy for the potential antifungal capabilities of this class of compounds. HMB has demonstrated potent activity against Fusarium graminearum, a major agricultural pathogen.[6] The mechanism of action involves the disruption of the fungal cell membrane, leading to increased permeability, lipid peroxidation, and oxidative stress.[6]
| Parameter | Observation |
| Minimum Inhibitory Concentration (MIC) | 200 µg/mL[6] |
| Cell Membrane Permeability | ~6-fold increase at MIC[6] |
| Nucleic Acid Leakage (OD260 at 200 µg/mL) | ~38.5% increase vs. control[6] |
| Protein Leakage (OD280 at 200 µg/mL) | ~21.9% increase vs. control[6] |
| Lipid Peroxidation (MDA Content at 200 µg/mL) | ~45.9% increase vs. control[6] |
| Table 2: Antifungal effects of the isomer HMB on Fusarium graminearum. |
Other Potential Applications
Derivatives of this scaffold are reported to possess a wide range of biological functions, including antibacterial, antioxidant, hepatoprotective, and neuroprotective properties, underscoring its versatility as a platform for drug discovery.[6][7]
Methodologies for Biological Evaluation
The following protocols are representative of the methods used to evaluate the biological activity of this class of compounds, primarily drawn from studies on the potent isomer HMB.
Antifungal Susceptibility Testing
This assay determines the minimum concentration of a compound required to inhibit fungal growth.[6]
-
Medium: Potato Dextrose Agar (PDA) is prepared and autoclaved.
-
Compound Preparation: The test compound (e.g., HMB) is dissolved in a suitable solvent and mixed with the molten PDA to achieve final concentrations (e.g., 0, 50, 100, 200 µg/mL).
-
Inoculation: A mycelial plug from a fresh culture of the target fungus (F. graminearum) is placed in the center of the compound-containing Petri dishes.
-
Incubation: Plates are incubated at a suitable temperature (e.g., 28°C) for a defined period.
-
Measurement: The diameter of fungal growth is measured, and the MIC is determined as the lowest concentration that completely inhibits visible growth.
Cell Membrane Permeability Assay
This protocol assesses damage to the fungal cell membrane by measuring the leakage of intracellular components.[6]
-
Culture Preparation: The fungus is grown in a liquid medium (e.g., Potato Dextrose Broth) to obtain sufficient mycelia.
-
Treatment: The mycelia are harvested, washed, and resuspended in a buffer. The test compound is added at various concentrations (e.g., 0, 50, 100, 200 µg/mL).
-
Measurement of Nucleic Acid and Protein Leakage: At set time intervals, aliquots of the supernatant are collected after centrifugation. The absorbance is measured at 260 nm (for nucleic acids) and 280 nm (for proteins) using a spectrophotometer. An increase in absorbance relative to the control indicates membrane damage.
Lipid Peroxidation Assay (MDA Content)
This assay quantifies the extent of lipid peroxidation by measuring malondialdehyde (MDA), a byproduct of this process.[6]
-
Sample Preparation: Mycelia treated with the test compound are collected, washed, and homogenized.
-
Reaction: The homogenate is mixed with a solution of thiobarbituric acid (TBA) and heated (e.g., in a water bath at 95°C) to allow MDA to react with TBA.
-
Measurement: After cooling and centrifugation, the absorbance of the supernatant is measured at specific wavelengths (e.g., 532 nm and 600 nm). The MDA concentration is calculated based on the absorbance values and expressed relative to the protein content of the mycelia.
Visualized Workflows and Pathways
Caption: Synthetic pathway from 4-methoxyphenol to 2,5-dimethoxybenzaldehyde.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Page loading... [guidechem.com]
- 3. This compound | C8H8O3 | CID 95695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. qks.cqu.edu.cn [qks.cqu.edu.cn]
- 5. This compound | 672-13-9 | FH04958 [biosynth.com]
- 6. 2-Hydroxy-4-methoxybenzaldehyde, a more effective antifungal aroma than vanillin and its derivatives against Fusarium graminearum, destroys cell membranes, inhibits DON biosynthesis, and performs a promising antifungal effect on wheat grains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
Preliminary Studies on 2-Hydroxy-5-methoxybenzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxy-5-methoxybenzaldehyde, also known as 5-methoxysalicylaldehyde, is an organic aromatic compound with the chemical formula C₈H₈O₃.[1] It is a derivative of benzaldehyde with a hydroxyl and a methoxy group substituted at the ortho and meta positions, respectively. This compound has garnered significant interest in various scientific fields, including medicinal chemistry and materials science, due to its versatile chemical reactivity and diverse biological activities. This technical guide provides a comprehensive overview of the preliminary studies on this compound, focusing on its chemical properties, synthesis, spectral data, and biological potential.
Chemical and Physical Properties
This compound is a clear yellow liquid at room temperature. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₈O₃ | [1] |
| Molecular Weight | 152.15 g/mol | [1] |
| Melting Point | 4 °C | |
| Boiling Point | 250 °C | [1] |
| Density | 1.219 g/mL at 25 °C | |
| Refractive Index | 1.578 | |
| IUPAC Name | This compound | [2] |
| Synonyms | 5-Methoxysalicylaldehyde, 6-Hydroxy-m-anisaldehyde | [3] |
| CAS Number | 672-13-9 |
Spectral Data
The structural elucidation of this compound is supported by various spectroscopic techniques. The key spectral data are presented below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (90 MHz, CDCl₃) | ¹³C NMR |
| Chemical Shift (δ) ppm | Chemical Shift (δ) ppm |
| 11.0 (s, 1H, -OH) | 196.0 (C=O) |
| 9.8 (s, 1H, -CHO) | 158.0 (C-OH) |
| 7.2-6.8 (m, 3H, Ar-H) | 148.0 (C-OCH₃) |
| 3.8 (s, 3H, -OCH₃) | 125.0 (Ar-C) |
| 123.0 (Ar-C) | |
| 118.0 (Ar-C) | |
| 115.0 (Ar-C) | |
| 56.0 (-OCH₃) |
(Data sourced from publicly available spectral databases)
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 | O-H stretch (phenolic) |
| ~2900-3000 | C-H stretch (aromatic and aliphatic) |
| ~1650 | C=O stretch (aldehyde) |
| ~1580, 1480 | C=C stretch (aromatic) |
| ~1270 | C-O stretch (aryl ether) |
(Data sourced from publicly available spectral databases)
Mass Spectrometry (MS)
The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight.
| m/z | Interpretation |
| 152 | [M]⁺ (Molecular Ion) |
| 151 | [M-H]⁺ |
| 123 | [M-CHO]⁺ |
| 109 | [M-CHO-CH₂]⁺ |
(Data sourced from NIST Mass Spectrometry Data Center)[4]
Synthesis
The primary method for the synthesis of this compound is the Reimer-Tiemann reaction, which involves the ortho-formylation of a phenol.[5]
Experimental Protocol: Reimer-Tiemann Reaction
Materials:
-
4-Methoxyphenol
-
Chloroform (CHCl₃)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Distilled water
Procedure:
-
Dissolve sodium hydroxide in distilled water in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Add 4-methoxyphenol to the aqueous sodium hydroxide solution and heat the mixture to 60-70°C with stirring.
-
Add chloroform dropwise to the reaction mixture over a period of 1-2 hours while maintaining the temperature.
-
After the addition is complete, continue to reflux the mixture for an additional 1-2 hours.
-
Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid.
-
Extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by vacuum distillation or column chromatography.
Caption: Workflow for the synthesis of this compound.
Biological Activities
Preliminary studies have indicated that this compound possesses a range of biological activities.
Antimicrobial Activity
The compound has been investigated for its potential as an antimicrobial agent. The proposed mechanism of action involves the disruption of the bacterial cell membrane, leading to the leakage of intracellular components and ultimately cell death.
Caption: Proposed antimicrobial mechanism of action.
Acaricidal Activity
Research has suggested that this compound exhibits acaricidal properties against certain mite species, such as the storage mite Tyrophagus putrescentiae.
Enzyme Inhibition
This compound has been identified as an inhibitor of tyrosinase, a key enzyme in melanin biosynthesis. This suggests its potential application in the development of agents for hyperpigmentation disorders. The IC50 values for its inhibitory activity on tyrosinase monophenolase and diphenolase have been reported as 0.76 mmol/L and 2.45 mmol/L, respectively.
| Biological Activity | Target/Organism | Metric | Value | Reference |
| Tyrosinase Inhibition | Monophenolase | IC₅₀ | 0.76 mmol/L | |
| Tyrosinase Inhibition | Diphenolase | IC₅₀ | 2.45 mmol/L | |
| Acaricidal Activity | Tyrophagus putrescentiae | - | Active | |
| Anti-inflammatory | Acetylcholinesterase | - | Inhibits | [6] |
Experimental Protocol: Tyrosinase Inhibition Assay
Materials:
-
Mushroom tyrosinase
-
L-DOPA (3,4-dihydroxyphenylalanine)
-
Phosphate buffer (pH 6.8)
-
This compound (test compound)
-
Kojic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of the test compound and positive control in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the phosphate buffer, tyrosinase solution, and the test compound or control.
-
Pre-incubate the mixture for a defined period at a specific temperature (e.g., 10 minutes at 25°C).
-
Initiate the reaction by adding the L-DOPA solution to each well.
-
Measure the absorbance at 475 nm at regular intervals to monitor the formation of dopachrome.
-
Calculate the percentage of tyrosinase inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Conclusion
This compound is a compound with established chemical properties and synthetic routes. Preliminary investigations into its biological activities reveal promising potential in the fields of antimicrobial, acaricidal, and enzyme inhibitory research. The data presented in this technical guide, including detailed experimental protocols and summarized quantitative data, provide a solid foundation for further research and development. Future studies should focus on elucidating the specific molecular mechanisms underlying its biological effects, including its potential interactions with cellular signaling pathways, and on optimizing its structure to enhance its therapeutic potential.
References
- 1. Buy this compound | 672-13-9 [smolecule.com]
- 2. This compound | C8H8O3 | CID 95695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, 98% | Fisher Scientific [fishersci.ca]
- 4. Benzaldehyde, 2-hydroxy-5-methoxy- [webbook.nist.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound | 672-13-9 | FH04958 [biosynth.com]
Methodological & Application
2-Hydroxy-5-methoxybenzaldehyde: A Versatile Building Block in Organic Synthesis
Introduction
2-Hydroxy-5-methoxybenzaldehyde, an isomer of vanillin, is a valuable and versatile building block in organic synthesis. Its unique structure, featuring a reactive aldehyde group, a phenolic hydroxyl group, and a methoxy substituent on the aromatic ring, allows for a wide range of chemical transformations. This makes it a key starting material for the synthesis of a diverse array of compounds, including Schiff bases, chalcones, coumarins, and other heterocyclic systems. Many of these derivatives have garnered significant interest from researchers in medicinal chemistry and materials science due to their pronounced biological activities, which include anticancer, antimicrobial, and antioxidant properties. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of several important classes of organic compounds.
Application Notes
This compound serves as a precursor for various classes of compounds with significant biological and chemical applications:
-
Schiff Bases: The condensation of this compound with primary amines readily forms Schiff bases. These compounds are known for their coordination chemistry and have been extensively studied for their anticancer, antibacterial, and antifungal activities. The imine (-C=N-) linkage and the phenolic hydroxyl group are key features for their biological function and ability to form metal complexes.
-
Chalcones: Through Claisen-Schmidt condensation with acetophenones, this compound is converted into chalcones. These α,β-unsaturated ketones are precursors to flavonoids and exhibit a broad spectrum of biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.
-
Coumarins: The Knoevenagel condensation of this compound with active methylene compounds, followed by intramolecular cyclization, provides a straightforward route to coumarin derivatives. Coumarins are an important class of lactones with applications as pharmaceuticals, fragrances, and optical brighteners.
-
Reduction Products: The aldehyde functionality can be easily reduced to a primary alcohol, yielding 2-hydroxy-5-methoxybenzyl alcohol, a useful intermediate for further synthetic transformations.
Experimental Protocols
Protocol 1: Synthesis of Schiff Bases
This protocol describes a general method for the synthesis of Schiff bases from this compound and a primary amine.
Reaction Scheme:
Materials:
-
This compound
-
Primary amine (e.g., aniline, substituted anilines)
-
Ethanol
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add the primary amine (1 equivalent) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
The precipitated Schiff base is collected by filtration, washed with cold ethanol, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Quantitative Data:
| Product Class | Amine | Yield (%) | Melting Point (°C) | References |
| Schiff Base | 4-Aminobenzoic acid ethyl ester | - | - | [1] |
| Schiff Base | 2,4-Dimethylaniline | - | - | [2] |
| Schiff Base | 3,4-Difluoroaniline | - | - | [2] |
Further characterization would include IR, ¹H NMR, and ¹³C NMR spectroscopy.
Protocol 2: Synthesis of Chalcones via Claisen-Schmidt Condensation
This protocol outlines the base-catalyzed Claisen-Schmidt condensation for the synthesis of chalcones.
Reaction Scheme:
Materials:
-
This compound
-
Substituted acetophenone (e.g., acetophenone, 4-hydroxyacetophenone)
-
Ethanol
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
Procedure:
-
In a conical flask placed in an ice bath, dissolve KOH (1.2 equivalents) in ethanol.
-
Slowly add the substituted acetophenone (1 equivalent) to the reaction mixture with continuous stirring.
-
After 20 minutes, add this compound (1 equivalent) slowly to the mixture.
-
Continue stirring the reaction mixture at room temperature for 12-16 hours.
-
Pour the reaction mixture into cold water and acidify with dilute HCl to precipitate the chalcone.
-
Collect the solid product by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from ethanol or by column chromatography.[3]
Quantitative Data:
| Product Class | Acetophenone | Catalyst | Yield (%) | References | | --- | --- | --- | --- | | Chalcone | Acetophenone | NaOH | 93-98 |[2] | | Chalcone | 4-Hydroxyacetophenone | KOH | 97 |[3] |
Characterization data would typically include melting point, IR, ¹H NMR, and ¹³C NMR.
Protocol 3: Synthesis of Coumarins via Knoevenagel Condensation
This protocol describes the synthesis of coumarin derivatives using a piperidine-catalyzed Knoevenagel condensation.
Reaction Scheme:
Materials:
-
This compound
-
Active methylene compound (e.g., diethyl malonate, ethyl acetoacetate)
-
Piperidine (catalyst)
-
Ethanol (solvent, optional for microwave synthesis)
Procedure (Microwave-Assisted): [4]
-
In an open glass vessel suitable for microwave synthesis, mix this compound (100 mmol), the active methylene compound (110 mmol), and piperidine (2.4 mmol).[4]
-
Place the vessel in a microwave reactor and irradiate for a specified time and power (e.g., 1-10 minutes).[4]
-
After irradiation, allow the reaction mixture to cool to room temperature, which often results in solidification of the crude product.[4]
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure coumarin derivative.[4]
Quantitative Data:
| Product Class | Active Methylene Compound | Yield (%) | References | | --- | --- | --- | | Coumarin | Diethyl malonate | 61-96 |[5] | | Coumarin | Ethyl cyanoacetate | 79-98 |[5] |
Characterization would involve melting point, IR, ¹H NMR, and ¹³C NMR analysis.
Protocol 4: Reduction to 2-Hydroxy-5-methoxybenzyl alcohol
This protocol details the reduction of the aldehyde group to a primary alcohol using sodium borohydride.
Reaction Scheme:
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Ethanol
-
10% Aqueous acetic acid
-
Ethyl acetate
-
Water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure: [6]
-
Suspend sodium borohydride (1.0 equivalents) in ethanol in a flask and cool to 5 °C.[6]
-
Add a solution of this compound (1.0 equivalents) in ethanol dropwise to the suspension.[6]
-
After the addition is complete, stir the reaction mixture for ten minutes.[6]
-
Quench the reaction by the dropwise addition of 10% aqueous acetic acid.[6]
-
Remove the ethanol under reduced pressure.
-
Pour the resulting mixture into water and extract with ethyl acetate.[6]
-
Wash the combined organic extracts sequentially with saturated sodium bicarbonate solution and brine.[6]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude product.[6]
-
Trituration with a hexane:ether mixture can be used for purification to yield 2-hydroxy-5-methoxybenzyl alcohol as a white solid.[6]
Quantitative Data:
| Product | Reagent | Yield (%) | References |
| 2-Hydroxy-5-methoxybenzyl alcohol | Sodium borohydride | 70 | [6] |
The product should be characterized by melting point, IR, and NMR spectroscopy.
Visualizations
Logical Relationships in Synthesis
Caption: Synthetic pathways from this compound.
Experimental Workflow: Synthesis and Antimicrobial Testing
Caption: Workflow for synthesis and antimicrobial evaluation.
Signaling Pathway: MAPK-mediated Apoptosis by a Schiff Base Derivative
Recent studies on Schiff bases derived from hydroxybenzaldehydes have shown their potential to induce apoptosis in cancer cells through the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[7][8]
Caption: MAPK signaling pathway modulation by a Schiff base.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. rltsc.edu.in [rltsc.edu.in]
- 4. Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. [ch.ic.ac.uk]
- 5. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
- 7. Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. earsiv.kmu.edu.tr [earsiv.kmu.edu.tr]
Application Notes and Protocols: 2-Hydroxy-5-methoxybenzaldehyde in the Synthesis of Schiff Bases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are a versatile class of organic compounds synthesized from the condensation of a primary amine with an aldehyde or ketone. The incorporation of a 2-hydroxy-5-methoxybenzaldehyde moiety can significantly influence the steric and electronic properties of the resulting Schiff base, often leading to a wide array of biological activities. These compounds and their metal complexes are of considerable interest in drug development due to their demonstrated antimicrobial, anticancer, and antioxidant properties. The hydroxyl and methoxy groups on the phenyl ring play a crucial role in their biological efficacy, often enhancing their ability to chelate metal ions and interact with biological targets.
This document provides detailed protocols for the synthesis of Schiff bases derived from this compound and outlines standard assays for evaluating their biological potential.
Synthesis of Schiff Bases from this compound
The synthesis of Schiff bases from this compound is typically a straightforward condensation reaction. The general scheme involves the reaction of the aldehyde with a primary amine, often in an alcoholic solvent and sometimes with an acid catalyst.
General Reaction Scheme
Caption: General reaction for Schiff base synthesis.
Experimental Protocols
Protocol 1: Synthesis of a Schiff Base from this compound and Aniline
This protocol describes a representative synthesis of a Schiff base using aniline as the primary amine.
Materials:
-
This compound
-
Aniline
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (0.01 mol, 1.52 g) in 30 mL of absolute ethanol with gentle stirring.
-
In a separate beaker, dissolve aniline (0.01 mol, 0.93 g) in 20 mL of absolute ethanol.
-
Add the aniline solution dropwise to the aldehyde solution with continuous stirring.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[1]
-
Attach a reflux condenser to the flask and reflux the mixture for 3-4 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature. A solid precipitate of the Schiff base will often form.
-
If precipitation is slow, the mixture can be cooled in an ice bath to maximize product formation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.[2]
-
Recrystallize the crude product from hot ethanol to obtain the pure Schiff base.
-
Dry the purified product in a desiccator over anhydrous CaCl2.
-
Characterize the product using techniques such as melting point determination, FT-IR, ¹H NMR, and ¹³C NMR spectroscopy.
Quantitative Data Summary
The following table summarizes typical characterization data for Schiff bases derived from substituted benzaldehydes. Actual values will vary depending on the specific primary amine used.
| Parameter | Typical Value/Observation | Reference |
| Yield | 70-90% | [3] |
| Appearance | Yellow to orange crystalline solid | [4] |
| Melting Point | Varies (e.g., 49-51 °C for benzaldehyde-aniline Schiff base) | [4] |
| FT-IR (cm⁻¹) | ~1620 (C=N stretch), ~1280 (C-O stretch), ~3400 (O-H stretch) | [3][5] |
| ¹H NMR (δ, ppm) | ~8.5-9.0 (s, 1H, -CH=N-), ~13.0 (s, 1H, -OH) | [3] |
Application in Drug Development: Biological Activity Assays
Schiff bases derived from this compound are frequently evaluated for their potential as therapeutic agents. Below are standard protocols for assessing their antimicrobial, anticancer, and antioxidant activities.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a synthesized Schiff base against various microorganisms.[6][7]
Materials:
-
Synthesized Schiff base
-
Sterile 96-well, U-bottom microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial and/or fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
McFarland 0.5 turbidity standard
-
Spectrophotometer or densitometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Inoculum Preparation:
-
From an overnight culture, pick several colonies of the test organism and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[6]
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Plate Preparation:
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well (except the sterility control).
-
Cover the plate and incubate at 37°C for 18-24 hours.[8]
-
-
MIC Determination:
-
Following incubation, visually inspect the plate for turbidity.
-
The MIC is the lowest concentration of the Schiff base at which there is no visible growth.[7]
-
Antimicrobial Activity Data
| Compound Type | Test Organism | MIC (µg/mL) | Reference |
| Schiff base metal complexes | S. aureus | Varies | [3] |
| Schiff base metal complexes | E. coli | Varies | [3] |
| Schiff base metal complexes | C. albicans | Varies | [3] |
Protocol 3: Anticancer Activity Assay (MTT Assay)
This protocol evaluates the cytotoxic activity of the Schiff bases against cancer cell lines.[9][10]
Materials:
-
Cancer cell line (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Synthesized Schiff base dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
-
96-well flat-bottom plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cancer cells into a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of medium.[9]
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the Schiff base in culture medium.
-
Add the diluted compound to the wells and incubate for 48-72 hours.[11]
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[9]
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Reading:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Anticancer Activity Data
| Compound Type | Cell Line | IC₅₀ (µM) | Reference |
| 2-hydroxybenzaldehyde Schiff base | MCF-7 | Varies | [11] |
| 2-hydroxybenzaldehyde Schiff base | SW-480 | Varies | [12] |
Signaling Pathway Visualization
Schiff bases have been shown to induce apoptosis in cancer cells, sometimes through the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[2][13]
Caption: Simplified MAPK signaling pathway and a potential point of inhibition by Schiff bases.
Protocol 4: Antioxidant Activity (DPPH Radical Scavenging Assay)
This protocol measures the ability of the Schiff base to scavenge free radicals, indicating its antioxidant potential.[14][15]
Materials:
-
Synthesized Schiff base
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.2 mM in methanol)
-
Methanol or Ethanol
-
Standard antioxidant (e.g., Ascorbic acid or Trolox)
-
96-well plate
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the Schiff base in methanol.
-
Prepare serial dilutions of the stock solution to test various concentrations.[14]
-
-
Assay:
-
In a 96-well plate, add 20 µL of each sample dilution to the wells.
-
Add 180 µL of the DPPH solution to each well.[14]
-
For the control, use 20 µL of methanol instead of the sample.
-
-
Incubation and Measurement:
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the formula:
-
% Scavenging = [(A_control - A_sample) / A_control] * 100
-
-
Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.[14]
-
Antioxidant Activity Data
| Compound Type | Assay | IC₅₀ (µg/mL) | Reference |
| Phenolic Schiff Base | DPPH | Varies | [14][16] |
| Aminothiophene Schiff Base | DPPH | Varies | [16] |
Conclusion
This compound serves as a valuable precursor for the synthesis of a diverse range of Schiff bases with significant potential in drug discovery. The straightforward synthesis allows for the creation of large libraries of compounds for screening. The protocols outlined in this document provide a standardized framework for the synthesis and evaluation of their antimicrobial, anticancer, and antioxidant properties, facilitating the identification of lead compounds for further development.
References
- 1. globalconference.info [globalconference.info]
- 2. MAPK signaling pathway-targeted marine compounds in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cpd.hmu.edu.krd [cpd.hmu.edu.krd]
- 5. Synthesis, Characterization, Crystal Structure and Antimicrobial Activity of Copper(II) Complexes with the Schiff Base Derived from 2-Hydroxy-4-Methoxybenzaldehyde [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. protocols.io [protocols.io]
- 9. benchchem.com [benchchem.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. pubs.aip.org [pubs.aip.org]
- 12. Schiff bases targeting an Sw-480 colorectal cell line: synthesis, characterization, ds-DNA binding and anticancer studies - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06962E [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Antioxidant activity of Schiff base ligands using the DPPH scavenging assay: an updated review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Preparation, Spectral Characterization and Antioxidant Activities of Aminothiophene‐Containing Schiff Base and Co(II) and Pd(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of 2,5-Dimethoxybenzaldehyde from 2-Hydroxy-5-methoxybenzaldehyde
Introduction
2,5-Dimethoxybenzaldehyde is a valuable intermediate in the synthesis of various pharmaceuticals and organic compounds. One common and efficient method for its preparation is through the methylation of 2-hydroxy-5-methoxybenzaldehyde. This process, a Williamson ether synthesis, involves the reaction of the phenolic hydroxyl group with a methylating agent in the presence of a base. This document provides detailed application notes and a standardized protocol for this conversion, intended for researchers, scientists, and professionals in drug development.
Chemical Reaction
The overall reaction involves the deprotonation of the hydroxyl group of this compound by a weak base, followed by nucleophilic attack of the resulting phenoxide on the methylating agent, typically dimethyl sulfate.
General Reaction Scheme
Workflow for the synthesis of 2,5-dimethoxybenzaldehyde.
Safety and Handling Precautions
-
Dimethyl sulfate is extremely hazardous. It is a potent alkylating agent and is carcinogenic, mutagenic, and corrosive. All manipulations should be carried out in a certified chemical fume hood. Always wear appropriate personal protective equipment, including double gloves (nitrile), a lab coat, and chemical splash goggles. Have a quenching solution (e.g., dilute ammonia) readily available in case of spills.
-
Acetone is a flammable solvent. Ensure that the heating source is spark-free.
-
The reaction should be performed in a well-ventilated area.
This protocol provides a reliable and efficient method for the synthesis of 2,5-dimethoxybenzaldehyde, a key building block in organic synthesis. Adherence to the outlined procedures and safety precautions is essential for a successful and safe experiment.
Application Notes and Protocols: 2-Hydroxy-5-methoxybenzaldehyde in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the medicinal chemistry applications of 2-hydroxy-5-methoxybenzaldehyde. This versatile aromatic aldehyde serves as a key building block for the synthesis of a variety of heterocyclic compounds and Schiff bases with significant therapeutic potential. The following sections detail its applications in anticancer, antimicrobial, and enzyme inhibitory research, complete with quantitative data, experimental protocols, and visual diagrams of relevant biological pathways and workflows.
Anticancer Applications
Derivatives of this compound, particularly Schiff bases, have demonstrated notable cytotoxic activity against various cancer cell lines. These compounds often induce apoptosis, or programmed cell death, a key mechanism for eliminating cancerous cells.
Quantitative Data: Anticancer Activity
The following table summarizes the 50% inhibitory concentration (IC50) values of various Schiff base derivatives of this compound and its isomers against several human cancer cell lines. It is important to note that much of the available quantitative data pertains to the isomer 2-hydroxy-4-methoxybenzaldehyde.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Schiff base of 2-hydroxy-4-methoxybenzaldehyde & D-glucamine | PC3 (Prostate) | >15 | [1] |
| 2,4-dihydroxy benzaldehyde Schiff base derivative 13 | PC3 (Prostate) | 4.85 | [1] |
| Water-soluble Cu(II) Schiff base complex of 2-hydroxy-3-methoxybenzaldehyde | A549 (Lung) | 12 | [2] |
| Water-soluble Zn(II) Schiff base complex of 2-hydroxy-3-methoxybenzaldehyde | A549 (Lung) | 80 | [2] |
| 2-(benzyloxy)-5-methoxybenzaldehyde | HL-60 (Leukemia) | Significant activity at 1-10 µM | [3] |
Signaling Pathway: MAPK-Mediated Apoptosis
Benzaldehyde derivatives have been shown to induce apoptosis in cancer cells through the modulation of key intracellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) pathway.[4][5] The MAPK cascade plays a crucial role in regulating cell proliferation, differentiation, and apoptosis.[6][7] The diagram below illustrates a simplified representation of the MAPK signaling pathway leading to apoptosis.
Experimental Protocol: Synthesis of Schiff Base Derivatives
This protocol provides a general method for the synthesis of Schiff base derivatives from this compound.[8]
Materials:
-
This compound
-
Appropriate primary amine (e.g., aniline, substituted aniline, amino acid ester)
-
Ethanol (absolute)
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of absolute ethanol with gentle warming and stirring.
-
In a separate beaker, dissolve the primary amine (1 equivalent) in absolute ethanol.
-
Add the ethanolic solution of the primary amine to the solution of this compound.
-
Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature. A precipitate of the Schiff base should form.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the precipitate with a small amount of cold ethanol to remove unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.
-
Dry the purified product in a vacuum oven.
Antimicrobial Applications
Schiff base derivatives of this compound and its isomers have also been investigated for their antimicrobial properties against a range of pathogenic bacteria and fungi.
Quantitative Data: Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values for several Schiff base derivatives against various microbial strains.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Schiff base of 2-hydroxy-4-methoxybenzaldehyde & 3,3'-diaminodipropylamine | Staphylococcus aureus | 24-49 | [9] |
| Schiff base of 2-hydroxy-4-methoxybenzaldehyde & 3,3'-diaminodipropylamine | Candida albicans | 24 | [9] |
| Schiff base of 2-methoxybenzaldehyde & 2-aminopyridine | Escherichia coli | Active | [3] |
| Ni(II) complex of 2-methoxybenzaldehyde-2-aminopyridine Schiff base | Staphylococcus aureus | Active | [3] |
| Ni(II) complex of 2-methoxybenzaldehyde-2-aminopyridine Schiff base | Escherichia coli | Active | [3] |
| Cu(II) complexes of 2-hydroxy-4-methoxybenzaldehyde Schiff base | Escherichia coli ATCC 25922 | Active | [10] |
| Cu(II) complexes of 2-hydroxy-4-methoxybenzaldehyde Schiff base | Staphylococcus aureus ATCC 25923 | Active | [10] |
| Cu(II) complexes of 2-hydroxy-4-methoxybenzaldehyde Schiff base | Candida albicans | Active | [10] |
Experimental Workflow: Antimicrobial Susceptibility Testing
The following diagram illustrates a typical workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound using the broth microdilution method.
Enzyme Inhibition
Derivatives of this compound and its isomers are also being explored as inhibitors of various enzymes, including tyrosinase and acetylcholinesterase, which are implicated in skin hyperpigmentation and neurodegenerative diseases, respectively.
Quantitative Data: Enzyme Inhibition
The following table shows the 50% inhibitory concentration (IC50) values for some benzaldehyde derivatives against mushroom tyrosinase and acetylcholinesterase.
| Compound/Derivative | Enzyme | IC50 | Reference |
| 2-hydroxy-4-methoxybenzaldehyde | Mushroom Tyrosinase | 0.03 mM | [11] |
| Chamaecin (2-hydroxy-4-isopropylbenzaldehyde) | Mushroom Tyrosinase | 2.3 µM | [12] |
| Tectochrysin (a flavonoid) | Acetylcholinesterase | 33.69 ± 2.80 µM | |
| Hydrazide based Schiff base 10 | Acetylcholinesterase | 4.12 ± 0.01 µM | [8] |
| Hydrazide based Schiff base 3 | Acetylcholinesterase | 8.12 ± 0.01 µM | [8] |
Experimental Protocol: Tyrosinase Inhibition Assay
This protocol outlines a colorimetric assay to screen for tyrosinase inhibitors.[11]
Materials:
-
Mushroom tyrosinase
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of L-DOPA in phosphate buffer.
-
In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the tyrosinase solution.
-
Pre-incubate the mixture for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).
-
Initiate the reaction by adding the L-DOPA solution to each well.
-
Immediately measure the absorbance at a specific wavelength (e.g., 475 nm) at regular intervals for a set period (e.g., 10-20 minutes) using a microplate reader.
-
The rate of dopachrome formation is determined by the increase in absorbance over time.
-
Calculate the percentage of tyrosinase inhibition for each concentration of the test compound relative to a control without any inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol describes a colorimetric method for assessing acetylcholinesterase (AChE) inhibition.
Materials:
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Test compounds (dissolved in a suitable solvent)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the AChE solution.
-
Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Add the DTNB solution to each well.
-
Initiate the reaction by adding the ATCI solution to each well.
-
The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).
-
Measure the absorbance of the yellow product at a wavelength of 412 nm at regular intervals.
-
Calculate the rate of reaction from the change in absorbance over time.
-
Determine the percentage of AChE inhibition for each concentration of the test compound compared to a control without the inhibitor.
-
Calculate the IC50 value from the dose-response curve.
References
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. earsiv.kmu.edu.tr [earsiv.kmu.edu.tr]
- 5. Understanding MAPK Signaling Pathways in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 7. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine - Arabian Journal of Chemistry [arabjchem.org]
- 10. mdpi.com [mdpi.com]
- 11. 2-Hydroxy-4-methoxybenzaldehyde: a potent tyrosinase inhibitor from African medicinal plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2-hydroxy-4-isopropylbenzaldehyde, a potent partial tyrosinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Hydroxy-5-methoxybenzaldehyde in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of various biologically active heterocyclic compounds utilizing 2-hydroxy-5-methoxybenzaldehyde as a versatile starting material. Detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways are presented to facilitate research and development in medicinal chemistry and drug discovery.
Synthesis of Chalcones via Claisen-Schmidt Condensation
Chalcones, characterized by an open-chain flavonoid structure, are important precursors for the synthesis of flavonoids and other heterocyclic compounds. They are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The Claisen-Schmidt condensation is a reliable method for the synthesis of chalcones from this compound and various acetophenones.
Quantitative Data for Synthesized Chalcones
| Compound ID | Acetophenone Derivative | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Reference |
| C1 | Acetophenone | 40% KOH | Ethanol | 24 | 85 | [1] |
| C2 | 4-Methylacetophenone | 40% KOH | Ethanol | 24 | 88 | [1] |
| C3 | 4-Chloroacetophenone | 40% KOH | Ethanol | 24 | 92 | [1] |
| C4 | 4-Nitroacetophenone | 40% KOH | Ethanol | 24 | 95 | [1] |
Experimental Protocol: Synthesis of (E)-1-(2-hydroxyphenyl)-3-phenylprop-2-en-1-one (Chalcone C1)
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1.52 g, 10 mmol) and acetophenone (1.20 g, 10 mmol) in 30 mL of ethanol.
-
Catalyst Addition: To the stirred solution, slowly add 10 mL of 40% aqueous potassium hydroxide (KOH) solution at room temperature.
-
Reaction: Continue stirring the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Pour the reaction mixture into a beaker containing 100 mL of crushed ice and acidify with dilute hydrochloric acid (HCl) until the pH is acidic.
-
Isolation: The precipitated solid is collected by vacuum filtration, washed with cold water until the washings are neutral, and dried.
-
Purification: The crude chalcone is purified by recrystallization from ethanol to afford the pure product.
Synthesis of Flavones
Flavones are a class of flavonoids that possess a 2-phenyl-4H-1-benzopyran-4-one backbone. They are known for their significant antioxidant and potential anticancer activities. A common route to flavones involves the cyclization of chalcones derived from this compound.
Quantitative Data for Synthesized Flavones
| Compound ID | Chalcone Precursor | Reagent | Solvent | Reaction Time (h) | Yield (%) | Reference |
| F1 | Chalcone C1 | I2 | DMSO | 3 | 80 | [2] |
| F2 | Chalcone C2 | I2 | DMSO | 3 | 82 | [2] |
| F3 | Chalcone C3 | I2 | DMSO | 3 | 85 | [2] |
Experimental Protocol: Synthesis of 6-Methoxyflavone (F1)
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve the corresponding chalcone (e.g., C1, 1 mmol) in 15 mL of dimethyl sulfoxide (DMSO).
-
Reagent Addition: Add a catalytic amount of iodine (I2) to the solution.
-
Reaction: Heat the reaction mixture at 100-120 °C for 3 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing 50 mL of ice-cold water.
-
Isolation: The precipitated solid is collected by vacuum filtration, washed with a saturated solution of sodium thiosulfate to remove excess iodine, and then with water.
-
Purification: The crude flavone is purified by recrystallization from an appropriate solvent such as ethanol.
Synthesis of Coumarins via Knoevenagel Condensation
Coumarins (2H-1-benzopyran-2-ones) are a prominent class of heterocyclic compounds with diverse pharmacological properties, including anticoagulant, anticancer, and anti-inflammatory activities.[3][4] The Knoevenagel condensation provides an efficient route to synthesize coumarins from this compound and active methylene compounds.[5]
Quantitative Data for Synthesized Coumarins
| Compound ID | Active Methylene Compound | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Reference |
| CO1 | Diethyl malonate | Piperidine | Ethanol | 6 | 85 | [5] |
| CO2 | Ethyl acetoacetate | Piperidine | Ethanol | 5 | 88 | [5] |
| CO3 | Malononitrile | Piperidine | Ethanol | 4 | 92 | [2] |
Experimental Protocol: Synthesis of 6-Methoxycoumarin-3-carboxylate (CO1)
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve this compound (1.52 g, 10 mmol) and diethyl malonate (1.60 g, 10 mmol) in 30 mL of absolute ethanol.
-
Catalyst Addition: Add a few drops of piperidine as a catalyst to the reaction mixture.
-
Reaction: Reflux the mixture for 6 hours.
-
Work-up: After cooling, the reaction mixture is poured into ice-cold water.
-
Isolation: The precipitated solid is filtered, washed with water, and dried.
-
Purification: The crude product is purified by recrystallization from ethanol.
Synthesis of Schiff Bases
Schiff bases, containing an imine or azomethine group, are versatile ligands in coordination chemistry and have demonstrated a broad spectrum of biological activities, including antimicrobial and anticancer effects.[6] They are readily synthesized by the condensation of this compound with primary amines.
Quantitative Data for Synthesized Schiff Bases
| Compound ID | Amine Derivative | Solvent | Reaction Time (h) | Yield (%) | Reference |
| SB1 | Aniline | Ethanol | 2 | 90 | [7] |
| SB2 | 4-Chloroaniline | Ethanol | 2 | 93 | [7] |
| SB3 | 4-Nitroaniline | Ethanol | 2 | 95 | [7] |
| SB4 | 4-Methoxyaniline | Ethanol | 2 | 91 | [7] |
Experimental Protocol: Synthesis of 2-((E)-(phenylimino)methyl)-4-methoxyphenol (SB1)
-
Reaction Setup: Dissolve this compound (1.52 g, 10 mmol) in 20 mL of ethanol in a 50 mL round-bottom flask.
-
Amine Addition: Add an equimolar amount of aniline (0.93 g, 10 mmol) to the solution.
-
Reaction: Add a few drops of glacial acetic acid as a catalyst and reflux the mixture for 2 hours.
-
Isolation: Upon cooling, the solid product precipitates out. The product is collected by filtration.
-
Purification: The crude Schiff base is washed with cold ethanol and dried. Recrystallization from ethanol can be performed if necessary.
Biological Activities and Signaling Pathways
Heterocyclic compounds derived from this compound have shown promising biological activities. Flavonoids are known to modulate signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) pathway, which is crucial in regulating cell proliferation, differentiation, and apoptosis.[8][9] Coumarins have been reported to induce apoptosis in cancer cells through various mechanisms, including the modulation of Bcl-2 family proteins and activation of caspases.[6][10]
Antioxidant Activity of 6-Methoxyflavones
| Compound ID | Assay | IC50 (µM) | Reference |
| F1 | DPPH radical scavenging | 15.2 | [11] |
| F2 | ABTS radical scavenging | 10.8 | [11] |
Anticancer Activity of 6-Methoxycoumarins
| Compound ID | Cell Line | IC50 (µM) | Reference |
| CO1 | MCF-7 (Breast Cancer) | 25.5 | [12][13] |
| CO2 | A549 (Lung Cancer) | 32.1 | [4][14] |
| CO3 | HeLa (Cervical Cancer) | 18.7 | [12][15] |
Antimicrobial Activity of Schiff Bases
| Compound ID | Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |
| SB1 | Staphylococcus aureus | 62.5 | [16] |
| SB2 | Escherichia coli | 125 | [16] |
| SB3 | Candida albicans | 62.5 | [16] |
Signaling Pathway Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]
- 4. mdpi.com [mdpi.com]
- 5. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Review on Anti-Tumor Mechanisms of Coumarins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. MAPK signaling in neurodegeneration: influences of flavonoids and of nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpasjournals.com [bpasjournals.com]
- 11. Quantitative Structure – Antioxidant Activity Relationships of Flavonoid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Coumarin as an Elite Scaffold in Anti-Breast Cancer Drug Development: Design Strategies, Mechanistic Insights, and Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Coumarin-based Benzopyranone Derivatives Induced Apoptosis in Human Lung (A549) Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of Schiff bases of naphtha[1,2-d]thiazol-2-amine and metal complexes of 2-(2′-hydroxy)benzylideneaminonaphthothiazole as potential antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
2-Hydroxy-5-methoxybenzaldehyde: A Versatile Precursor for Radiolabeling in Drug Development and Research
For Immediate Release
Shanghai, China – December 23, 2025 – 2-Hydroxy-5-methoxybenzaldehyde has emerged as a significant precursor molecule in the field of radiolabeling, particularly for the synthesis of positron emission tomography (PET) tracers used in neuroscience and oncology research. Its chemical structure provides a scaffold for the multi-step synthesis of more complex molecules that can be subsequently labeled with positron-emitting isotopes, enabling non-invasive imaging of biological processes in vivo.
This application note provides detailed protocols and quantitative data for researchers, scientists, and drug development professionals on the use of this compound in the synthesis of the radiolabeling precursor desmethyl-PBR06 and its subsequent conversion to the PET tracer [¹¹C]PBR06, a ligand for the translocator protein (TSPO).
Application Overview
This compound serves as a key starting material in a five-step synthesis to produce desmethyl-PBR06. This precursor is then radiolabeled with Carbon-11 ([¹¹C]) to yield [¹¹C]PBR06, a PET tracer with high affinity for the 18 kDa translocator protein (TSPO). TSPO is upregulated in activated microglia and various cancer cells, making it a valuable biomarker for neuroinflammation and tumor imaging.
The overall workflow involves the chemical synthesis of the precursor followed by a rapid radiolabeling reaction and purification immediately prior to PET imaging, due to the short half-life of Carbon-11 (20.4 minutes).
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the synthesis of desmethyl-PBR06 and the radiolabeling of [¹¹C]PBR06.
Table 1: Synthesis of Desmethyl-PBR06 from this compound
| Parameter | Value | Reference |
| Number of Steps | 5 | [1] |
| Overall Chemical Yield | 12% | [1] |
Table 2: Radiolabeling of Desmethyl-PBR06 to produce [¹¹C]PBR06
| Parameter | Value | Reference |
| Radiochemical Yield (decay corrected) | 40-60% | [1] |
| Specific Activity | 222-740 GBq/µmol | [1] |
| Radiochemical Purity | >95% | |
| Precursor Concentration | 0.5 - 1.0 mg/mL | |
| Reaction Temperature | 80 °C | [1] |
| Reaction Time | 5 minutes |
Experimental Protocols
I. Synthesis of Desmethyl-PBR06 from this compound
The synthesis of the radiolabeling precursor, desmethyl-PBR06, is a five-step process starting from this compound. The overall chemical yield for this synthesis is reported to be 12%[1]. The detailed protocol for each step is as follows:
Step 1: Reductive Amination of this compound with 2-Phenoxyaniline
-
To a solution of this compound (1.0 eq) in methanol, add 2-phenoxyaniline (1.0 eq).
-
Stir the mixture at room temperature for 1 hour to form the corresponding imine.
-
Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield N-(2-hydroxy-5-methoxybenzyl)-2-phenoxyaniline.
Step 2: N-Acetylation of N-(2-hydroxy-5-methoxybenzyl)-2-phenoxyaniline
-
Dissolve the product from Step 1 (1.0 eq) in dichloromethane.
-
Add triethylamine (1.2 eq) and acetic anhydride (1.1 eq) at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The resulting crude N-(2-acetoxy-5-methoxybenzyl)-N-(2-phenoxyphenyl)acetamide is used in the next step without further purification.
Step 3: Fries Rearrangement
-
To a solution of the crude product from Step 2 in nitrobenzene, add aluminum chloride (3.0 eq) at 0 °C.
-
Heat the reaction mixture to 60 °C and stir for 6 hours.
-
Cool the reaction mixture and pour it into a mixture of ice and concentrated hydrochloric acid.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography to afford N-(2-hydroxy-3-acetyl-5-methoxybenzyl)-N-(2-phenoxyphenyl)acetamide.
Step 4: Baeyer-Villiger Oxidation
-
Dissolve the product from Step 3 (1.0 eq) in dichloromethane.
-
Add m-chloroperoxybenzoic acid (m-CPBA, 1.5 eq) at 0 °C.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Wash the reaction with saturated sodium sulfite solution, followed by saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by column chromatography to yield N-(2-hydroxy-3-acetoxy-5-methoxybenzyl)-N-(2-phenoxyphenyl)acetamide.
Step 5: Hydrolysis (Deacetylation)
-
Dissolve the product from Step 4 (1.0 eq) in a mixture of methanol and water.
-
Add potassium carbonate (2.0 eq) and stir the mixture at room temperature for 3 hours.
-
Neutralize the reaction mixture with 1N HCl.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system to obtain pure desmethyl-PBR06 (N-(2,3-dihydroxy-5-methoxybenzyl)-N-(2-phenoxyphenyl)acetamide).
II. Radiolabeling of Desmethyl-PBR06 with [¹¹C]Methyl Triflate
This protocol describes the synthesis of [¹¹C]PBR06 via O-methylation of the precursor desmethyl-PBR06 with [¹¹C]methyl triflate.
-
Preparation of [¹¹C]Methyl Triflate: Produce [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron. Convert the [¹¹C]CO₂ to [¹¹C]CH₄ by reduction with H₂ over a nickel catalyst. The [¹¹C]CH₄ is then reacted with iodine in the gas phase to produce [¹¹C]methyl iodide, which is subsequently passed through a heated silver triflate column to yield [¹¹C]methyl triflate.
-
Radiolabeling Reaction:
-
Trap the [¹¹C]methyl triflate in a reaction vessel containing a solution of desmethyl-PBR06 (0.5-1.0 mg) and a suitable base (e.g., sodium hydroxide or tetrabutylammonium hydroxide) in an appropriate solvent (e.g., acetone or DMF).
-
Heat the reaction mixture at 80 °C for 5 minutes[1].
-
-
Purification:
-
Quench the reaction with a mixture of water and acetonitrile.
-
Purify the crude product using semi-preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase.
-
Collect the fraction corresponding to [¹¹C]PBR06.
-
-
Formulation:
-
Remove the HPLC solvent under a stream of nitrogen or by solid-phase extraction.
-
Formulate the final product in a sterile, pyrogen-free solution (e.g., saline with a small percentage of ethanol) for injection.
-
-
Quality Control:
-
Determine the radiochemical purity and identity of the final product using analytical HPLC.
-
Measure the specific activity of the [¹¹C]PBR06.
-
Perform tests for sterility, pyrogenicity, and residual solvents as required for in vivo applications.
-
Visualizations
TSPO Signaling Pathway
The translocator protein (TSPO) is located on the outer mitochondrial membrane and is involved in several cellular processes, including cholesterol transport, steroidogenesis, and apoptosis. In the context of neuroinflammation, TSPO expression is upregulated in activated microglia. The binding of a PET ligand like [¹¹C]PBR06 to TSPO allows for the visualization of these activated microglia.
Caption: TSPO signaling and imaging with [¹¹C]PBR06.
Experimental Workflow: Synthesis of [¹¹C]PBR06
The following diagram illustrates the overall workflow for the synthesis of the PET tracer [¹¹C]PBR06, starting from the precursor this compound.
Caption: Workflow for the synthesis of [¹¹C]PBR06.
References
Unveiling the Anti-inflammatory Potential of 2-Hydroxy-5-methoxybenzaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxy-5-methoxybenzaldehyde, a phenolic aldehyde, presents a promising scaffold for the development of novel anti-inflammatory agents. While direct and extensive quantitative data on its anti-inflammatory activity remains to be fully elucidated in peer-reviewed literature, its structural similarity to other well-characterized benzaldehyde derivatives with known anti-inflammatory properties suggests a strong potential for modulating key inflammatory pathways. This document provides comprehensive application notes and detailed experimental protocols to guide researchers in the investigation of this compound's anti-inflammatory applications. The methodologies outlined are based on established in vitro assays and the known mechanisms of structurally related compounds.
Putative Mechanism of Action
Based on studies of its structural isomers and related phenolic compounds, this compound is hypothesized to exert its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the inflammatory response, regulating the expression of a host of pro-inflammatory mediators, including cytokines, chemokines, and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
Inflammatory stimuli, such as lipopolysaccharide (LPS), activate these pathways, leading to the production of inflammatory molecules. This compound is anticipated to interfere with these signaling cascades, thereby reducing the inflammatory response.
Data from Structurally Related Compounds
To provide a quantitative context for the potential efficacy of this compound, the following tables summarize the anti-inflammatory activities of its structural analogs.
Table 1: In Vitro Anti-inflammatory Activity of Benzaldehyde Analogs
| Compound | Assay | Cell Line | Stimulant | Endpoint Measured | IC₅₀ / Inhibition |
| 2,4-Dihydroxybenzaldehyde | Nitric Oxide Production | RAW 264.7 | LPS | Nitrite | Significant inhibition at 10, 30, 100 µM |
| 2,4-Dihydroxybenzaldehyde | Protein Expression | RAW 264.7 | LPS | iNOS, COX-2 | Significant suppression |
| p-Hydroxybenzaldehyde | Cytokine Production | RAW 264.7 | LPS | TNF-α, IL-6 | Significant reduction |
Table 2: In Vivo Anti-inflammatory Activity of Benzaldehyde Analogs
| Compound | Animal Model | Inflammation Inducer | Dosage | Effect |
| 2,4-Dihydroxybenzaldehyde | Acetic acid-induced vascular permeability (mouse) | Acetic Acid | 10, 30, 100 mg/kg | Dose-dependent inhibition |
| 2,4-Dihydroxybenzaldehyde | Carrageenan-induced air pouch (mouse) | Carrageenan | 10, 30, 100 mg/kg | Significant suppression of exudate and cell infiltration |
Experimental Protocols
The following are detailed protocols for key in vitro experiments to assess the anti-inflammatory effects of this compound.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the non-toxic concentration range of this compound on murine macrophages (RAW 264.7).
Materials:
-
RAW 264.7 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in DMEM.
-
Remove the old medium and treat the cells with various concentrations of the compound for 24 hours. Include a vehicle control (e.g., DMSO).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control group.
Protocol 2: Nitric Oxide (NO) Production Assay (Griess Assay)
Objective: To quantify the inhibitory effect of this compound on NO production in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 cells
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an unstimulated control and a positive control (e.g., a known iNOS inhibitor).
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
In a new 96-well plate, add 100 µL of the collected supernatant.
-
Add 100 µL of Griess Reagent to each well and incubate for 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
Protocol 3: Pro-inflammatory Cytokine Measurement (ELISA)
Objective: To measure the effect of this compound on the secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β).
Materials:
-
RAW 264.7 cells
-
This compound
-
LPS
-
Commercially available ELISA kits for TNF-α, IL-6, and IL-1β
-
24-well plates
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate.
-
Pre-treat the cells with this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatants and centrifuge to remove cell debris.
-
Perform the ELISA for each cytokine according to the manufacturer's instructions.
-
Measure the absorbance and calculate the cytokine concentrations based on the respective standard curves.
Protocol 4: Western Blot Analysis of Inflammatory Proteins
Objective: To determine the effect of this compound on the protein expression of iNOS, COX-2, and key proteins in the NF-κB and MAPK pathways.
Materials:
-
RAW 264.7 cells
-
This compound
-
LPS
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-iNOS, anti-COX-2, anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
Procedure:
-
Seed RAW 264.7 cells in 6-well plates.
-
Pre-treat with this compound and stimulate with LPS for the appropriate time (e.g., 24 hours for iNOS/COX-2, shorter times for signaling proteins).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Visualize the protein bands using an ECL detection system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
Visualizations
The following diagrams illustrate the putative signaling pathways targeted by this compound and a general experimental workflow for its evaluation.
Caption: Putative inhibition of NF-κB and MAPK signaling pathways.
Caption: General experimental workflow for in vitro evaluation.
Application Notes and Protocols: Antifungal Properties of 2-Hydroxy-5-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxy-5-methoxybenzaldehyde, a naturally occurring phenolic aldehyde, has demonstrated significant antifungal properties against a range of fungal pathogens, including species of Aspergillus, Penicillium, and the model yeast Saccharomyces cerevisiae.[1][2] Its primary mechanisms of action involve the disruption of the fungal cellular antioxidation system and the targeting of the cell wall integrity pathway.[1][3] This document provides detailed application notes on the antifungal characteristics of this compound and comprehensive protocols for its evaluation, catering to researchers in mycology, drug discovery, and agricultural science. The compound's ability to act as a chemosensitizing agent, enhancing the efficacy of other antifungal compounds, further underscores its potential in combination therapies.[1][2]
Antifungal Spectrum and Efficacy
This compound exhibits broad-spectrum antifungal activity. Its efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Fungi
| Fungal Species | MIC (mM) | MIC (µg/mL) | Reference |
| Average of six filamentous fungi* | 0.58 | 88.25 | [1] |
| Aspergillus fumigatus | Not explicitly stated | 64 - 128 | [4] |
| Fusarium graminearum | Not explicitly stated | 200 | [5][6] |
*Average MIC value obtained from tests against six different strains/species of filamentous fungi.[1]
Mechanism of Action
The antifungal activity of this compound is multifaceted, primarily targeting two crucial cellular processes in fungi:
-
Disruption of Cellular Antioxidation: As a redox-active compound, this compound can destabilize the cellular redox homeostasis in fungi.[1] This is supported by studies using deletion mutants of S. cerevisiae (e.g., sod1Δ, sod2Δ) which show increased sensitivity to the compound.[1][7] These mutants lack key enzymes in the oxidative stress response, such as superoxide dismutases.[1]
-
Targeting Cell Wall Integrity: The compound has been shown to interfere with the fungal cell wall.[2][3] This is evidenced by the hypersensitivity of S. cerevisiae mutants with deletions in the cell wall integrity Mitogen-Activated Protein Kinase (MAPK) pathway (e.g., bck1Δ, slt2Δ).[2][8] The cell wall is essential for fungal viability, providing structural support and protection from environmental stress.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Agar Plate Bioassay
This protocol is adapted from methodologies used to assess the antifungal activity of benzaldehyde analogs against filamentous fungi.[1]
1. Materials:
- This compound
- Dimethyl sulfoxide (DMSO)
- Potato Dextrose Agar (PDA) or other suitable fungal growth medium
- Petri dishes (90 mm)
- Fungal cultures of interest
- Sterile cork borer or pipette tips
- Incubator
2. Procedure: a. Prepare a stock solution of this compound in DMSO. b. Prepare PDA medium and autoclave. Allow it to cool to approximately 45-50°C. c. Add appropriate volumes of the stock solution to the molten agar to achieve the desired final concentrations (e.g., 0, 0.5, 1.0, 1.5, 2.0, 2.5, 3.0 mM).[1] Ensure the final concentration of DMSO is consistent across all plates and does not inhibit fungal growth. d. Pour the agar into Petri dishes and allow them to solidify. e. Inoculate the center of each plate with a small plug of mycelium from the edge of an actively growing fungal culture. f. Incubate the plates at the optimal temperature for the specific fungus (e.g., 28-35°C). g. Measure the diameter of the fungal colony on the control (DMSO only) and treated plates after a defined incubation period (e.g., 72 hours). h. Calculate the percentage of growth inhibition using the Vincent equation: % inhibition = 100 * (C-T)/C, where C is the diameter of the colony on the control plate and T is the diameter of the colony on the treated plate.[1] i. The MIC is the lowest concentration that completely inhibits visible fungal growth.[6]
Protocol 2: Determination of MIC via Broth Microdilution Assay
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for filamentous fungi (M38-A) and yeasts.[2][8]
1. Materials:
- This compound
- DMSO
- RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, buffered with MOPS)
- 96-well microtiter plates
- Fungal spore or cell suspension
- Spectrophotometer or plate reader (optional)
- Incubator
2. Procedure: a. Prepare a stock solution of this compound in DMSO. b. Perform serial two-fold dilutions of the compound in RPMI-1640 medium in the wells of a 96-well plate to achieve a range of final concentrations. c. Prepare a standardized fungal inoculum suspension from a fresh culture. The final concentration should be approximately 0.4 x 10⁴ to 5 x 10⁴ CFU/mL for molds and 0.5 x 10³ to 2.5 x 10³ cells/mL for yeasts.[4] d. Add the fungal inoculum to each well. Include a growth control (medium + inoculum + DMSO) and a sterility control (medium only). e. Incubate the plates at 35°C for 48-72 hours for molds and 24-48 hours for yeasts.[4] f. Determine the MIC as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control well.[4] This can be done visually or by measuring absorbance.
Protocol 3: Yeast Mutant Sensitivity Assay for Mechanism of Action Studies
This protocol utilizes knockout mutants of Saccharomyces cerevisiae to elucidate the potential targets of this compound.[1][2]
1. Materials:
- Wild-type S. cerevisiae strain (e.g., BY4741)
- Relevant knockout mutant strains (e.g., sod1Δ, sod2Δ for oxidative stress; bck1Δ, slt2Δ for cell wall integrity)
- Yeast Peptone Dextrose (YPD) agar plates
- This compound
- DMSO
- Sterile water or saline
- Spectrophotometer
2. Procedure: a. Grow overnight cultures of wild-type and mutant yeast strains in YPD broth. b. Adjust the cell density of each culture to an OD₆₀₀ of 0.1 in sterile water or saline. c. Prepare YPD agar plates containing various concentrations of this compound and a control plate with DMSO. d. Spot 5-10 µL of serial ten-fold dilutions of each yeast culture onto the plates. e. Incubate the plates at 30°C for 48-72 hours. f. Compare the growth of the mutant strains to the wild-type strain on the plates containing the compound. Hypersensitivity (reduced growth) of a mutant strain suggests that the deleted gene is important for resistance to the compound, indicating a potential target pathway.[1]
Visualizations
Caption: Experimental workflow for evaluating the antifungal properties of this compound.
Caption: Proposed signaling pathways affected by this compound in fungi.
References
- 1. Antifungal activity of redox-active benzaldehydes that target cellular antioxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. 2-Hydroxy-4-methoxybenzaldehyde, a more effective antifungal aroma than vanillin and its derivatives against Fusarium graminearum, destroys cell membranes, inhibits DON biosynthesis, and performs a promising antifungal effect on wheat grains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | 2-Hydroxy-4-methoxybenzaldehyde, a more effective antifungal aroma than vanillin and its derivatives against Fusarium graminearum, destroys cell membranes, inhibits DON biosynthesis, and performs a promising antifungal effect on wheat grains [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols for the Reimer-Tiemann Synthesis of 2-Hydroxy-5-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 2-Hydroxy-5-methoxybenzaldehyde via the Reimer-Tiemann reaction. The Reimer-Tiemann reaction is a well-established method for the ortho-formylation of phenols, offering a direct route to valuable hydroxybenzaldehyde derivatives.[1][2][3][4] In this specific application, 4-methoxyphenol is converted to this compound, an important intermediate in the synthesis of various pharmaceuticals and other fine chemicals.
The reaction proceeds through the in-situ generation of dichlorocarbene from chloroform and a strong base, typically sodium hydroxide.[4][5][6] The electron-rich phenoxide ion, formed by the deprotonation of 4-methoxyphenol, then undergoes electrophilic attack by the dichlorocarbene, leading to the formation of the aldehyde after hydrolysis.[1][4]
Data Presentation: A Summary of Reaction Parameters
The following table summarizes the key quantitative data for the Reimer-Tiemann synthesis of this compound.
| Parameter | Value | Notes |
| Reactants | ||
| 4-Methoxyphenol | 1.0 mole equivalent | Starting material. |
| Chloroform | 2.0 mole equivalents | Dichlorocarbene precursor. |
| Sodium Hydroxide | 8.0 mole equivalents | Base for phenoxide and carbene formation. |
| Solvent | ||
| Water | Sufficient to dissolve NaOH | Aqueous phase. |
| Reaction Conditions | ||
| Temperature | 70°C | Maintained throughout the chloroform addition. |
| Reaction Time | 4-5 hours | Includes addition and subsequent stirring. |
| Work-up & Purification | ||
| Acidification | Sulfuric Acid (10N) | To neutralize the reaction mixture. |
| Purification | Steam Distillation | To isolate the volatile product from non-volatile tars. |
| Extraction | Dichloromethane | To recover the product from the distillate. |
| Yield | ||
| Expected Yield | ~74% | Reported yield of the crude product.[7] |
Experimental Protocol: A Detailed Methodology
This protocol outlines the step-by-step procedure for the synthesis of this compound.
Materials:
-
4-Methoxyphenol
-
Sodium Hydroxide (NaOH)
-
Chloroform (CHCl₃)
-
Sulfuric Acid (H₂SO₄), 10N solution
-
Dichloromethane (DCM)
-
Water (H₂O)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Thermometer
-
Mechanical stirrer
-
Heating mantle or oil bath
-
Steam distillation apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, dropping funnel, and thermometer, dissolve 320g (8.0 mol) of sodium hydroxide in 400 mL of water. The dissolution of NaOH is exothermic, so allow the solution to cool slightly if necessary.
-
Addition of Phenol: To the stirred sodium hydroxide solution, add 125g (1.0 mol) of 4-methoxyphenol. The mixture will warm up, aiding the dissolution of the phenol.
-
Heating: Heat the reaction mixture to approximately 70°C using a heating mantle or oil bath.[7]
-
Addition of Chloroform: Once the temperature has stabilized at 70°C, add 160 mL (2.0 mol) of chloroform dropwise from the dropping funnel over a period of 4 hours.[7] Maintain vigorous stirring and a constant temperature throughout the addition. The reaction mixture will darken, and a precipitate may form.
-
Reaction Completion: After the addition of chloroform is complete, continue to stir the reaction mixture at 70°C for an additional hour to ensure the reaction goes to completion.[7]
-
Cooling and Acidification: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a larger flask suitable for steam distillation and cautiously acidify with 10N sulfuric acid until the solution is acidic to pH paper. This step will cause the product to separate as a dark oil.[7]
-
Steam Distillation: Perform steam distillation on the acidified mixture to separate the volatile this compound from non-volatile tars and byproducts.[7][8] Collect the distillate until it is no longer cloudy.
-
Extraction: Extract the collected distillate with dichloromethane (3 x 150 mL).[7]
-
Drying and Solvent Removal: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter to remove the drying agent and remove the dichloromethane under reduced pressure using a rotary evaporator to yield the crude this compound as a yellow oil.[7][8]
-
Further Purification (Optional): The crude product can be further purified by vacuum distillation.[7]
Visualizations: Reaction Mechanism and Experimental Workflow
The following diagrams illustrate the reaction mechanism and the experimental workflow for the synthesis.
Caption: Mechanism of the Reimer-Tiemann Reaction.
Caption: Experimental Workflow for Synthesis.
References
- 1. Reimer-Tiemann Reaction | JEE Chemistry | JEE Main | JEE Advanced [unacademy.com]
- 2. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 3. Reimer and Tiemann Reaction – Explanation, Reaction Conditions, and Important FAQs [vedantu.com]
- 4. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Route to interesting aldehydes , Hive Chemistry Discourse [chemistry.mdma.ch]
- 8. 2,5-Dimethoxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]
Application Note: A Robust and Selective Method for the Synthesis of 2-Hydroxy-5-methoxybenzyl Alcohol
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 3. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. 2-HYDROXY-5-METHOXYBENZYL ALCOHOL Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]
- 6. chemistry.osu.edu [chemistry.osu.edu]
- 7. research.uga.edu [research.uga.edu]
- 8. fishersci.com [fishersci.com]
- 9. carlroth.com:443 [carlroth.com:443]
Application Notes and Protocols for the Laboratory Synthesis of 2-Hydroxy-5-methoxybenzaldehyde from 4-methoxyphenol
Introduction
2-Hydroxy-5-methoxybenzaldehyde, an isomer of vanillin, is a valuable organic compound used as an intermediate in the synthesis of various pharmaceuticals, fragrances, and other specialty chemicals. This document provides detailed protocols for the laboratory synthesis of this compound starting from 4-methoxyphenol. The primary method detailed is the Reimer-Tiemann reaction, a well-established method for the ortho-formylation of phenols.[1][2][3][4] Alternative methods such as the Duff reaction and formylation using paraformaldehyde are also briefly discussed.
Reaction Principle: The Reimer-Tiemann Reaction
The Reimer-Tiemann reaction involves the reaction of a phenol with chloroform in a basic solution.[2][3] The reaction proceeds through the formation of a dichlorocarbene intermediate, which then acts as the electrophile in an electrophilic aromatic substitution with the phenoxide ion.[2][5] The resulting dichloromethyl-substituted phenol is then hydrolyzed to yield the corresponding hydroxybenzaldehyde.[2] Due to the electron-donating nature of the hydroxyl group, the formylation occurs preferentially at the ortho position.[2]
Experimental Protocol: Reimer-Tiemann Synthesis of this compound
This protocol is based on established procedures for the Reimer-Tiemann formylation of 4-methoxyphenol.[6][7]
Materials and Equipment:
-
4-methoxyphenol
-
Sodium hydroxide (NaOH)
-
Chloroform (CHCl₃)
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Mechanical stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
pH paper
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, dissolve 320 g of sodium hydroxide in 400 mL of water.
-
Addition of Starting Material: To the alkaline solution, add 124.1 g of 4-methoxyphenol and stir until a homogenous solution is obtained.[6][7]
-
Heating: Heat the mixture to 60-65°C using a water bath or heating mantle.[8]
-
Addition of Chloroform: Slowly add 161 mL of chloroform dropwise from the dropping funnel over a period of 1-2 hours while maintaining vigorous stirring.[6][7][8] The reaction is exothermic, so control the addition rate to maintain a gentle reflux.[8]
-
Reaction Time: After the addition of chloroform is complete, continue to stir the reaction mixture at 60-65°C for an additional 2-3 hours.[8]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the mixture with concentrated hydrochloric acid until it is acidic (test with pH paper).
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 150 mL).
-
Combine the organic extracts and wash with brine (2 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: The crude product, a yellow oil, can be further purified by steam distillation or column chromatography on silica gel to yield pure this compound.[6][7]
Data Presentation
| Parameter | Value |
| Reactants | |
| 4-methoxyphenol | 124.1 g |
| Sodium hydroxide | 320 g |
| Chloroform | 161 mL |
| Reaction Conditions | |
| Temperature | 60-65°C |
| Reaction Time | 3-5 hours |
| Product Information | |
| Product Name | This compound |
| Appearance | Yellow to yellow-green liquid |
| Molecular Formula | C₈H₈O₃ |
| Molar Mass | 152.15 g/mol [9][10] |
| Boiling Point | 250 °C[1] |
| Refractive Index (nD) | 1.578[1] |
| Reported Yield | 79-94%[1][6][7] |
Spectroscopic Data for Product Characterization:
-
¹H NMR: Spectral data for this compound is available for confirmation of the product structure.[11]
-
Mass Spectrometry: The mass spectrum (electron ionization) can be used to confirm the molecular weight of the product.[9]
Alternative Synthetic Routes
1. Duff Reaction:
The Duff reaction is another method for the ortho-formylation of phenols, utilizing hexamethylenetetramine as the formylating agent in an acidic medium, such as trifluoroacetic acid.[12][13] This reaction generally requires strongly electron-donating substituents on the aromatic ring for good yields.[12] While effective, the Duff reaction can sometimes lead to the formation of byproducts and may require careful control of reaction conditions to achieve selective mono-formylation.[13][14]
2. Formylation with Paraformaldehyde and MgCl₂/Et₃N:
A milder approach involves the use of paraformaldehyde as the formaldehyde source in the presence of magnesium chloride and triethylamine in a solvent like acetonitrile.[15][16][17] This method has been reported to give high yields of ortho-hydroxybenzaldehydes and can be a suitable alternative to the harsher conditions of the Reimer-Tiemann and Duff reactions.[17]
Visualizations
Reaction Scheme: Reimer-Tiemann Synthesis
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 3. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 4. byjus.com [byjus.com]
- 5. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. What are the Steps in the Synthesis of 2,5-Dimethoxybenzaldehyde?_Chemicalbook [chemicalbook.com]
- 7. 2,5-Dimethoxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. Benzaldehyde, 2-hydroxy-5-methoxy- [webbook.nist.gov]
- 10. This compound | C8H8O3 | CID 95695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound(672-13-9) 1H NMR [m.chemicalbook.com]
- 12. Duff reaction - Wikipedia [en.wikipedia.org]
- 13. lookchem.com [lookchem.com]
- 14. thescholarship.ecu.edu [thescholarship.ecu.edu]
- 15. scribd.com [scribd.com]
- 16. Sciencemadness Discussion Board - Preparation of Crude this compound. Methanol? - Powered by XMB 1.9.11 [sciencemadness.org]
- 17. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: The Use of 2-Hydroxy-5-methoxybenzaldehyde in Fragrance Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxy-5-methoxybenzaldehyde, also known as 5-methoxysalicylaldehyde, is an aromatic aldehyde with potential applications in various chemical syntheses. While its structural similarity to known fragrance ingredients like vanillin and other substituted benzaldehydes suggests a potential for use in fragrance formulations, it is crucial to note that some industry resources explicitly state it is "not for fragrance use." Therefore, its application in this context should be approached with caution and requires rigorous safety and stability assessments.
These application notes provide an overview of the known characteristics of this compound and its isomers, along with detailed protocols for its evaluation as a potential fragrance ingredient.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. Understanding these properties is essential for handling, formulation, and stability testing.
| Property | Value | Reference(s) |
| Synonyms | 5-Methoxysalicylaldehyde | [1][2] |
| CAS Number | 672-13-9 | [1][3] |
| Molecular Formula | C₈H₈O₃ | [1][3] |
| Molecular Weight | 152.15 g/mol | [1] |
| Appearance | Yellow to yellow-green liquid | [3] |
| Melting Point | 4 °C | |
| Boiling Point | 250 °C at 760 mmHg | [3] |
| Density | 1.219 g/mL at 25 °C | |
| Solubility | Miscible with chloroform, slightly miscible with water. | [4] |
Olfactory Profile
| Compound | Olfactory Description | Reference(s) |
| 2-Hydroxy-4-methoxybenzaldehyde | Vanillin-like | [5] |
| p-Anisaldehyde (4-methoxybenzaldehyde) | Hawthorn-like, floral with a powdery finish | [6] |
| o-Anisaldehyde (2-methoxybenzaldehyde) | Sweet, powdery, hawthorn, guaiacol, vanilla, almond | [7] |
Application in Fragrance Formulations: A Word of Caution
Despite the potential for an interesting scent profile, the statement "not for fragrance use" from at least one chemical supplier database raises significant concerns.[2] Salicylaldehydes, in general, can be irritating to the skin and may be unstable in certain cosmetic bases, leading to discoloration or degradation.[8] Salicylaldehyde itself is listed as a fragrance allergen.
Therefore, any consideration of this compound for fragrance applications must be preceded by comprehensive toxicological and dermatological safety assessments, as well as thorough stability testing in the intended product matrix. While salicylaldehyde is noted for its use as a preservative in some flavor and fragrance applications due to its antimicrobial properties, this does not automatically qualify all its derivatives as safe for fragrance use.[9][10]
Experimental Protocols
The following protocols are provided as a guide for the evaluation of this compound as a potential fragrance ingredient.
Sensory Analysis: Odor Profile Evaluation
This protocol outlines the procedure for determining the olfactory characteristics of this compound using a trained sensory panel.
Objective: To define the odor profile of this compound.
Materials:
-
This compound (high purity)
-
Ethanol (perfumer's grade, odorless)
-
Glass vials with caps
-
Pipettes
-
Fragrance blotters (smelling strips)
-
Odor-free environment
Procedure:
-
Preparation of Dilutions: Prepare a series of dilutions of this compound in ethanol (e.g., 10%, 1%, 0.1% w/w). This is crucial as the odor profile of a chemical can change significantly with concentration.
-
Panelist Selection: Select a panel of trained sensory analysts with demonstrated olfactory acuity.
-
Evaluation:
-
Dip fragrance blotters into each dilution.
-
Allow the solvent to evaporate for a few seconds.
-
Present the blotters to the panelists in a randomized and blind manner.
-
Panelists should describe the odor at different time points (top note, middle note, and dry-down) over several hours.
-
Use a standardized vocabulary of odor descriptors.
-
-
Data Analysis: Compile the descriptions from all panelists to create a comprehensive olfactory profile of the substance at different concentrations.
Workflow for Sensory Analysis:
Stability Testing in a Cosmetic Base (Cream)
This protocol describes a method to assess the stability of this compound in a standard oil-in-water cream formulation.
Objective: To evaluate the physical and chemical stability of this compound in a cosmetic cream base under accelerated aging conditions.
Materials:
-
This compound
-
Oil-in-water cream base (without fragrance)
-
Oven capable of maintaining 40°C ± 2°C
-
pH meter
-
Viscometer
-
Gas chromatograph-mass spectrometer (GC-MS)
-
Glass jars with airtight lids
Procedure:
-
Sample Preparation:
-
Prepare two batches of the cream base.
-
In the test batch, incorporate this compound at a predetermined concentration (e.g., 0.5% w/w).
-
The control batch will contain no added fragrance ingredient.
-
Package the creams in glass jars.
-
-
Storage Conditions:
-
Store samples from both batches under two conditions:
-
Room temperature (25°C ± 2°C)
-
Accelerated aging (40°C ± 2°C)
-
-
-
Evaluation Schedule: Evaluate the samples at baseline (T=0) and at regular intervals (e.g., 1, 2, 4, 8, and 12 weeks).
-
Parameters to Evaluate:
-
Organoleptic Properties: Color, odor, and appearance.
-
Physicochemical Properties: pH and viscosity.
-
Chemical Stability: Use GC-MS to quantify the concentration of this compound over time. Monitor for the appearance of any degradation products.
-
-
Data Analysis: Compare the results of the test samples to the control samples at each time point and under both storage conditions. A significant change in any of the evaluated parameters may indicate instability.[11]
Workflow for Stability Testing:
Olfactory Signaling Pathway
The perception of odors, including those from aldehydes, is initiated by the interaction of odorant molecules with olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons in the nasal epithelium.
General Olfactory Signaling Pathway for Aldehydes:
Quantitative Data
No specific quantitative data for the odor threshold or substantivity of this compound has been identified. However, Table 3 provides odor threshold values for related benzaldehyde compounds for reference.
| Compound | Odor Threshold in Water (ppb) | Reference(s) |
| Benzaldehyde | 350 - 3500 | [12] |
| Anisole (Methoxybenzene) | 50 | [12] |
Conclusion
The use of this compound in fragrance formulations is not recommended without extensive and rigorous safety and stability evaluations, particularly given the explicit "not for fragrance use" advisory from some sources. While its chemical structure is of interest to fragrance chemists, the potential for skin irritation, allergenicity, and instability in cosmetic bases presents significant hurdles. The protocols provided herein offer a framework for a comprehensive evaluation should a researcher decide to proceed with investigating this compound for fragrance applications. The lack of a defined odor profile and quantitative performance data further underscores the need for foundational research before any commercial application can be considered.
References
- 1. This compound | C8H8O3 | CID 95695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-methoxysalicylaldehyde, 672-13-9 [thegoodscentscompany.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound, 98% | Fisher Scientific [fishersci.ca]
- 5. 4-methoxysalicylaldehyde, 673-22-3 [thegoodscentscompany.com]
- 6. specialchem.com [specialchem.com]
- 7. ortho-anisaldehyde, 135-02-4 [thegoodscentscompany.com]
- 8. Salicylaldehyde | C7H6O2 | CID 6998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Page loading... [guidechem.com]
- 10. researchgate.net [researchgate.net]
- 11. medcraveonline.com [medcraveonline.com]
- 12. Odor Detection Thresholds & References [leffingwell.com]
Application of 2-Hydroxy-5-methoxybenzaldehyde in Dye Synthesis: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of various dyes using 2-hydroxy-5-methoxybenzaldehyde as a key precursor. This versatile aromatic aldehyde serves as a valuable building block for the creation of azo dyes and Schiff base derivatives, which have applications in various fields, including textiles, analytical chemistry, and materials science.
Introduction
This compound, also known as 5-methoxysalicylaldehyde, is an organic compound characterized by a benzaldehyde core with hydroxyl and methoxy substituents at the 2 and 5 positions, respectively.[1] Its structure allows for versatile chemical modifications, making it an important intermediate in the synthesis of a range of compounds, including dyes and pharmaceuticals.[2][3] This document focuses on its application in the synthesis of azo and Schiff base dyes, providing detailed experimental procedures and quantitative data.
Synthesis of Azo Dyes
Azo dyes are a significant class of colored compounds characterized by the presence of one or more azo groups (-N=N-). This compound can be readily incorporated into azo dye structures through coupling reactions with diazonium salts.
Synthesis of a Novel Azo Dye Ligand and its Metal Complexes
A novel azo dye ligand, [4-((E)-(2-hydroxy-3-methoxy-5-((E)-thiazol-2-yldiazenyl)benzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)one] (HTDP), can be synthesized in a two-step process starting from 2-hydroxy-3-methoxybenzaldehyde (a positional isomer of the topic compound, but the protocol is illustrative of the general approach). The resulting azo dye can then be used as a ligand to form metal complexes.[4]
Experimental Protocol:
Step 1: Synthesis of (2-hydroxy-3-methoxy-5-[(Z)-1,3-thiazol-2-yldiazenyl]benzaldehyde) [4]
-
Prepare a diazonium salt solution by dissolving 1,3-thiazole-2-amine (3 mM, 0.3g) in 10 mL of distilled water and 5 mL of concentrated hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice bath and maintain this temperature for 1 hour.
-
Add a solution of sodium nitrite (3 mM, 0.2g in 4 mL of water) dropwise to the amine solution with continuous stirring.
-
In a separate beaker, dissolve 2-hydroxy-3-methoxybenzaldehyde (3 mM, 0.46g) in a basic medium.
-
Slowly add the prepared diazonium salt solution to the cold solution of 2-hydroxy-3-methoxybenzaldehyde.
-
Stir the resulting solution for 1 hour at 0-5 °C, maintaining a pH of 6-7.
-
After the reaction is complete, pour the solution into ice-cold water.
-
Filter the solid product, which is (2-hydroxy-3-methoxy-5-[(Z)-1,3-thiazol-2-yldiazenyl]benzaldehyde).
Step 2: Synthesis of the Azo Dye Ligand (HTDP) [4]
-
Dissolve the product from Step 1 (2 mM, 0.6g) and 4-amino antipyrine (2 mM, 0.5g) in 20 mL of methanol.
-
The resulting Schiff base is the azo dye ligand (HTDP).
Step 3: Synthesis of Metal Complexes [4]
-
Prepare a solution of the desired metal chloride (e.g., copper chloride, 1mM, 0.15g) in 20 mL of methanol.
-
Add the metal chloride solution to a hot methanolic solution of the HTDP ligand (2 mM, 1g) with continuous stirring.
-
Reflux the resulting solution for 4 hours at 50-60 °C.
-
The precipitate is filtered, washed with ethanol, and recrystallized from methanol. Yields are typically in the range of 75-80%.[4]
Quantitative Data:
| Compound | Starting Material | Reagent | Solvent | Yield |
| Azo Intermediate | 1,3-thiazole-2-amine, 2-hydroxy-3-methoxybenzaldehyde | NaNO₂, HCl | Water, Basic media | Not specified |
| HTDP Ligand | Azo Intermediate, 4-amino antipyrine | - | Methanol | Not specified |
| Metal Complexes | HTDP Ligand, Metal Chloride | - | Methanol | 75-80% |
Reaction Pathway:
Caption: Synthesis of an azo dye ligand and its metal complexes.
Synthesis of Azo Schiff Base Dyes
Schiff bases are compounds containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group but not hydrogen. The combination of azo and Schiff base functionalities in a single molecule can lead to dyes with interesting properties.
Synthesis of bis[5-(4-methoxyphenylazo)-2-hydroxy-3-methoxy benzaldehyde]-1,2-phenylene diimine
This novel azo Schiff base is synthesized by the reaction of a pre-synthesized azo aldehyde with 1,2-phenylene diamine.[5]
Experimental Protocol:
-
Synthesize the azo aldehyde, 2-hydroxy-3-methoxy-5-(4-methoxyphenylazo) benzaldehyde, according to a reported method.
-
In a round-bottom flask, mix 1,2-phenylene diamine (0.50 g, 4.62 mmol) and the azo aldehyde (2.65 g, 9.26 mmol) in 40.00 mL of absolute ethanol.
-
Reflux the mixture for 3 hours. A dark red precipitate will form.
-
Filter the precipitate and wash it with ethanol to obtain the pure azo Schiff base.[5]
Quantitative Data:
| Product | Starting Material 1 | Starting Material 2 | Solvent | Yield |
| Azo Schiff Base 3 | 1,2-phenylene diamine (0.50 g) | Azo aldehyde 2 (2.65 g) | Absolute Ethanol (40.00 mL) | 2.92 g (98%) |
Reaction Pathway:
Caption: Synthesis of a novel azo Schiff base dye.
Synthesis of this compound
For researchers who wish to synthesize the starting material itself, several methods are available. One common method is the Reimer-Tiemann formylation of 4-methoxyphenol.[6][7][8]
Experimental Protocol (Reimer-Tiemann Reaction):
-
Dissolve 4-methoxyphenol (124.1 g) in a sodium hydroxide solution (320 g NaOH in 400 mL water).
-
Add chloroform (161 mL) to the solution.
-
Perform a usual work-up and steam distillation to yield a clear yellow oil.[6][7]
Quantitative Data:
| Product | Starting Material | Reagents | Yield | Purity |
| This compound | 4-methoxyphenol (124.1 g) | NaOH (320 g), Chloroform (161 mL) | 109.8 g | 94% (GC/MS) |
Reaction Pathway:
Caption: Synthesis of this compound via Reimer-Tiemann reaction.
Conclusion
This compound is a versatile and valuable precursor for the synthesis of a variety of dyes, including azo dyes and Schiff bases. The protocols and data presented in this document provide a solid foundation for researchers and scientists to explore the synthesis and application of novel dye molecules derived from this starting material. The straightforward reaction pathways and good to excellent yields make it an attractive component for dye development in various industrial and research settings.
References
- 1. This compound | C8H8O3 | CID 95695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 672-13-9 | Benchchem [benchchem.com]
- 3. US6670510B2 - Process for preparing 2,5-dimethoxy benzaldehyde - Google Patents [patents.google.com]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. mdpi.com [mdpi.com]
- 6. What are the Steps in the Synthesis of 2,5-Dimethoxybenzaldehyde?_Chemicalbook [chemicalbook.com]
- 7. 2,5-Dimethoxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: 2-Hydroxy-5-methoxybenzaldehyde as a Corrosion Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 2-Hydroxy-5-methoxybenzaldehyde as a corrosion inhibitor, particularly for mild steel in acidic environments. Due to the limited availability of direct research on this compound, this document leverages extensive data from its close isomer, 4-hydroxy-3-methoxybenzaldehyde (vanillin), and related Schiff base derivatives to provide a thorough understanding of its probable efficacy and mechanism of action. The experimental protocols detailed herein are standard methodologies for evaluating the performance of organic corrosion inhibitors.
Introduction
This compound, also known as 5-methoxysalicylaldehyde, is an organic compound with the potential to act as an effective corrosion inhibitor. Its molecular structure, featuring a benzene ring, a hydroxyl group (-OH), a methoxy group (-OCH3), and an aldehyde group (-CHO), allows for strong adsorption onto metal surfaces. This adsorption forms a protective barrier that isolates the metal from the corrosive environment, thereby mitigating the corrosion process. The presence of oxygen atoms and π-electrons in the aromatic ring facilitates the sharing of electrons with the vacant d-orbitals of iron, leading to the formation of a stable adsorbed layer.
Mechanism of Corrosion Inhibition
The primary mechanism by which this compound is expected to inhibit corrosion is through adsorption onto the metal surface. This process can be described by the following signaling pathway:
Caption: Mechanism of corrosion inhibition by this compound.
The inhibitor molecules adsorb onto the steel surface, a process that is influenced by the concentration of the inhibitor and the temperature of the environment. This adsorption is believed to follow the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the metal surface. The protective film acts as a barrier to both anodic and cathodic reactions, classifying it as a mixed-type inhibitor.
Quantitative Data Summary
The following tables summarize quantitative data obtained from studies on analogous compounds, providing an expected performance profile for this compound.
Note: The data presented below for 4-hydroxy-3-methoxybenzaldehyde (HMD) is from a study by Loto, C. A. (2016) in Cogent Engineering, and data for Schiff bases are from various sources where substituted benzaldehydes were used as precursors.[1] This information is intended to be representative of the expected performance of this compound.
Table 1: Weight Loss Measurements for 4-hydroxy-3-methoxybenzaldehyde (HMD) on Low Carbon Steel in 1 M H₂SO₄ and 1 M HCl[1]
| Inhibitor Concentration (M) | Corrosion Rate (mm/y) in H₂SO₄ | Inhibition Efficiency (%) in H₂SO₄ | Corrosion Rate (mm/y) in HCl | Inhibition Efficiency (%) in HCl |
| 0 (Blank) | 4.036 | - | 1.890 | - |
| 0.008 | 0.355 | 91.2 | 0.225 | 88.1 |
| 0.016 | 0.407 | 89.9 | 0.198 | 89.5 |
| 0.025 | 0.461 | 88.6 | 0.144 | 92.4 |
| 0.033 | 0.336 | 91.7 | 0.143 | 92.5 |
| 0.041 | 0.137 | 96.6 | 0.153 | 91.9 |
| 0.049 | 0.481 | 88.1 | 0.152 | 92.0 |
Table 2: Potentiodynamic Polarization Parameters for 4-hydroxy-3-methoxybenzaldehyde (HMD) on Low Carbon Steel in 1 M H₂SO₄ and 1 M HCl[1]
| Inhibitor Conc. (M) | Ecorr (V vs. SCE) in H₂SO₄ | Icorr (A/cm²) in H₂SO₄ | Inhibition Efficiency (%) in H₂SO₄ | Ecorr (V vs. SCE) in HCl | Icorr (A/cm²) in HCl | Inhibition Efficiency (%) in HCl |
| 0 (Blank) | -0.473 | 3.48E-04 | - | -0.463 | 1.63E-04 | - |
| 0.008 | -0.484 | 3.91E-05 | 88.76 | -0.480 | 1.48E-05 | 90.92 |
| 0.016 | -0.480 | 3.91E-05 | 88.76 | -0.478 | 1.45E-05 | 91.10 |
| 0.025 | -0.479 | 3.91E-05 | 88.76 | -0.479 | 1.41E-05 | 91.35 |
| 0.033 | -0.480 | 3.91E-05 | 88.76 | -0.478 | 1.43E-05 | 91.23 |
| 0.041 | -0.481 | 3.89E-05 | 88.81 | -0.480 | 1.44E-05 | 91.17 |
| 0.049 | -0.480 | 3.91E-05 | 88.76 | -0.479 | 1.42E-05 | 91.29 |
Table 3: Electrochemical Impedance Spectroscopy (EIS) Parameters for Schiff Bases of Substituted Benzaldehydes on Mild Steel in 1 M HCl
| Inhibitor Concentration (mM) | Rct (Ω cm²) | Cdl (µF/cm²) | Inhibition Efficiency (%) | Reference |
| 0 (Blank) | 60 | 120 | - | [2] |
| 0.086 | 250 | 65 | 76.0 | [2] |
| 0.173 | 550 | 40 | 89.1 | [2] |
| 0.327 | 1350 | 25 | 95.6 | [2] |
Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the corrosion inhibition performance of this compound.
Weight Loss Measurement
This gravimetric method provides a direct measure of the corrosion rate.
Caption: Workflow for the weight loss measurement experiment.
Protocol:
-
Specimen Preparation: Mild steel coupons of known dimensions are mechanically polished with a series of emery papers, degreased with acetone, rinsed with distilled water, and dried.
-
Initial Weighing: The initial weight of each coupon is accurately recorded.
-
Immersion: The coupons are immersed in the corrosive solution (e.g., 1 M HCl) with and without various concentrations of this compound for a specified period (e.g., 24, 48, 72 hours) at a constant temperature.
-
Cleaning and Final Weighing: After the immersion period, the coupons are removed, cleaned to remove corrosion products (typically with a solution of HCl containing a pickling inhibitor), rinsed, dried, and re-weighed.
-
Calculations:
-
Corrosion Rate (CR): CR (mm/y) = (K × ΔW) / (A × T × ρ), where K is a constant, ΔW is the weight loss, A is the surface area, T is the immersion time, and ρ is the density of the metal.
-
Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] × 100, where CR_blank and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively.
-
Potentiodynamic Polarization
This electrochemical technique provides insights into the kinetics of the anodic and cathodic corrosion reactions.
Caption: Workflow for the potentiodynamic polarization experiment.
Protocol:
-
Electrochemical Cell Setup: A standard three-electrode cell is used, with the mild steel specimen as the working electrode, a platinum sheet as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.
-
Stabilization: The working electrode is immersed in the test solution (with and without inhibitor) and allowed to stabilize at its open circuit potential (OCP) for a period of time (e.g., 30-60 minutes).
-
Polarization Scan: The potential is scanned from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).
-
Data Analysis: The resulting polarization curve (log of current density vs. potential) is analyzed using Tafel extrapolation to determine the corrosion potential (Ecorr) and corrosion current density (Icorr).
-
Calculation of Inhibition Efficiency: IE% = [(Icorr_blank - Icorr_inh) / Icorr_blank] × 100, where Icorr_blank and Icorr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrochemical system.
Caption: Workflow for the Electrochemical Impedance Spectroscopy (EIS) experiment.
Protocol:
-
Cell Setup and Stabilization: The same three-electrode cell setup as for potentiodynamic polarization is used. The system is allowed to stabilize at the OCP.
-
Impedance Measurement: A small amplitude AC signal (e.g., 10 mV) is applied to the system over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Data Presentation: The impedance data is typically presented as Nyquist and Bode plots.
-
Equivalent Circuit Modeling: The experimental data is fitted to an appropriate equivalent electrical circuit to model the corrosion process. A common model includes the solution resistance (Rs), the charge transfer resistance (Rct), and the double-layer capacitance (Cdl).
-
Calculation of Inhibition Efficiency: IE% = [(Rct_inh - Rct_blank) / Rct_inh] × 100, where Rct_inh and Rct_blank are the charge transfer resistances in the presence and absence of the inhibitor, respectively.
Adsorption Isotherm
The adsorption of the inhibitor on the metal surface can be described by various isotherms. The Langmuir adsorption isotherm is often a good fit for organic corrosion inhibitors.
The Langmuir isotherm is represented by the equation: C / θ = 1 / K_ads + C
where C is the inhibitor concentration, θ is the surface coverage (IE%/100), and K_ads is the adsorption equilibrium constant. A linear plot of C/θ versus C indicates that the adsorption follows the Langmuir isotherm.
Conclusion
This compound shows significant promise as a corrosion inhibitor for mild steel in acidic media, based on the performance of its isomer and related compounds. The presence of multiple functional groups facilitates strong adsorption to the metal surface, leading to high inhibition efficiencies. The provided protocols offer a standardized framework for the experimental validation of its performance. Further research focusing directly on this compound is warranted to fully characterize its inhibitive properties and optimize its application.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Hydroxy-5-methoxybenzaldehyde
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-Hydroxy-5-methoxybenzaldehyde. Below you will find troubleshooting guides and frequently asked questions (FAQs) to enhance the purity of your product.
Troubleshooting Guides and FAQs
This section addresses specific issues you might encounter during the purification of this compound.
Q1: What are the most common impurities found in crude this compound?
A1: The impurities in this compound largely depend on the synthetic route employed. For instance, synthesis via the Reimer-Tiemann reaction, a common method for this compound, can introduce several byproducts.[1] Key impurities may include:
-
Isomeric Byproducts: Positional isomers, such as 4-hydroxy-3-methoxybenzaldehyde (vanillin), can form depending on the regioselectivity of the formylation reaction.
-
Unreacted Starting Materials: Residual 4-methoxyphenol from the synthesis is a common impurity.[2]
-
Polymeric Materials: The Reimer-Tiemann reaction is known to sometimes produce dark, resinous byproducts, which can be challenging to remove.
-
Side-Reaction Products: Other minor impurities may arise from side reactions, and their nature will be specific to the reaction conditions used.
Q2: My purified this compound is a yellow to brownish liquid, but I expected a paler color. What does this indicate?
A2: A persistent yellow or brown color after initial purification often suggests the presence of residual phenolic impurities or polymeric materials. Phenolic compounds are susceptible to oxidation, which can lead to colored byproducts. Inefficient removal of the resinous materials formed during synthesis can also contribute to the discoloration.
Q3: I performed a recrystallization, but the product "oiled out" instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute-impurity mixture or if the solution is supersaturated. To address this, you can try the following:
-
Lower the cooling rate: Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
-
Add a co-solvent: Introduce a miscible "anti-solvent" (in which the product is less soluble) dropwise to the warm solution until it becomes slightly turbid, then add a few drops of the original solvent to clarify and allow it to cool slowly.
-
Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid to create nucleation sites for crystal growth.
-
Seed the solution: If you have a small amount of pure, solid this compound, add a tiny crystal to the cooled solution to induce crystallization.
Q4: After column chromatography, my yield is very low. How can I improve it?
A4: Low yield after column chromatography can result from several factors:
-
Improper Solvent System: If the eluent is too polar, the product may elute too quickly with impurities. If it's not polar enough, the product may not elute completely from the column. Optimize the solvent system using Thin Layer Chromatography (TLC) beforehand to achieve a retention factor (Rf) of approximately 0.3-0.4 for the desired product.
-
Column Overloading: Loading too much crude product onto the column can lead to poor separation and product loss.
-
Product Streaking/Tailing: This can occur due to interactions with the silica gel. Adding a small amount of a modifier like acetic acid or triethylamine to the eluent can sometimes improve peak shape and recovery.
-
Irreversible Adsorption: Highly polar impurities or the product itself might strongly adhere to the silica gel.
Q5: What analytical techniques are best for assessing the purity of this compound?
A5: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is an excellent technique for quantifying the purity of this compound and separating it from closely related impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities and confirming the identity of the main component.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is a powerful tool for structural elucidation and can be used to identify and quantify impurities if their signals do not overlap with the product's signals.
Data Presentation
The following table provides illustrative data on the expected purity and yield of this compound after different purification methods. Please note that actual results may vary depending on the initial purity of the crude material and the specific experimental conditions.
| Purification Method | Starting Purity (Crude) | Final Purity | Typical Yield | Notes |
| Recrystallization | ~90% | >98% | 60-80% | Effective for removing less soluble or more soluble impurities. May not be efficient for separating isomeric impurities. |
| Column Chromatography | ~90% | >99% | 50-70% | Highly effective for separating isomers and other closely related impurities. Can be more time-consuming and may result in lower yields due to product loss on the column. |
Experimental Protocols
Protocol 1: Purification by Recrystallization (Adapted from similar compounds)
This protocol is an adapted method for the recrystallization of this compound. A suitable solvent system should ideally dissolve the compound well at elevated temperatures and poorly at lower temperatures. A mixture of ethanol and water is often effective for phenolic aldehydes.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.
-
While the solution is still hot, add warm deionized water dropwise until the solution becomes faintly cloudy.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol-water mixture.
-
Dry the purified crystals in a desiccator or under vacuum.
Protocol 2: Purification by Silica Gel Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (for column chromatography, 230-400 mesh)
-
Hexane (or petroleum ether)
-
Ethyl acetate
-
Chromatography column
-
Beakers and test tubes for fraction collection
-
TLC plates and developing chamber
Procedure:
-
Mobile Phase Selection: Using TLC, determine a suitable solvent system. A good starting point is a mixture of hexane and ethyl acetate. The ideal ratio should give your product an Rf value of about 0.3-0.4.
-
Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the chromatography column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent mixture. Adsorb this onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.
-
Elution: Begin eluting with the chosen hexane/ethyl acetate mixture. You can use an isocratic elution (constant solvent ratio) or a gradient elution (gradually increasing the polarity by increasing the percentage of ethyl acetate).
-
Fraction Collection: Collect the eluent in small fractions.
-
Monitoring: Monitor the fractions by TLC to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: A simplified workflow for the purification of this compound by recrystallization.
Caption: A logical flowchart for troubleshooting common purification issues with this compound.
References
Technical Support Center: Synthesis of 2-Hydroxy-5-methoxybenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Hydroxy-5-methoxybenzaldehyde. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The most common and direct methods for the synthesis of this compound involve the formylation of 4-methoxyphenol. The two primary reactions used for this transformation are the Reimer-Tiemann reaction and the Duff reaction. The Reimer-Tiemann reaction uses chloroform and a strong base, while the Duff reaction employs hexamine in an acidic medium.
Q2: Which method, Reimer-Tiemann or Duff reaction, generally gives a higher yield for this compound?
A2: Literature reports suggest that the Reimer-Tiemann reaction can provide high yields, with some sources citing up to 79%. However, this reaction is often plagued by the formation of tarry byproducts and can be sensitive to reaction conditions. The Duff reaction, particularly modified versions using trifluoroacetic acid, has been reported to give good and consistent yields, for instance, 65% for the formylation of 4-methoxyphenol.[1] The choice of method may depend on the scale of the reaction, available reagents, and purification capabilities.
Q3: What are the main side products to expect in the synthesis of this compound?
A3: In the Reimer-Tiemann reaction , the primary side products are often polymeric tars resulting from the reaction of dichlorocarbene with the phenoxide. Additionally, formation of the isomeric product, 3-hydroxy-4-methoxybenzaldehyde, is possible, although the ortho-formylation is generally favored. In the Duff reaction , incomplete reaction can leave unreacted starting material. Depending on the substrate's reactivity and reaction conditions, di-formylation can also occur if both ortho positions to the hydroxyl group are available.[2] For 4-methoxyphenol, this would be the formation of 2,6-diformyl-4-methoxyphenol.[1]
Q4: How can I purify the crude this compound?
A4: Purification of the crude product can typically be achieved through several methods. Steam distillation is a common method to separate the volatile aldehyde from non-volatile tars and inorganic salts, particularly after a Reimer-Tiemann reaction. Column chromatography on silica gel is another effective method for obtaining a high-purity product. The choice of eluent for chromatography will depend on the polarity of the impurities, but mixtures of hexane and ethyl acetate are commonly used. Finally, the product can be isolated as a metal salt, which can be filtered and then neutralized to recover the purified aldehyde.[3]
Troubleshooting Guides
Low Yield and Incomplete Reaction
Q: My reaction yield is significantly lower than expected. What are the potential causes and solutions?
A: Low yields are a common issue and can stem from several factors depending on the chosen synthetic route.
For Reimer-Tiemann Reaction:
| Potential Cause | Suggested Solution |
| Suboptimal Temperature | The reaction is exothermic and requires initial heating.[4][5] Maintain a gentle reflux (typically 60-70°C). Overheating can lead to decomposition and tar formation.[6] |
| Inefficient Mixing | This is a biphasic reaction, and inefficient stirring will limit the reaction rate.[4] Use vigorous mechanical stirring to ensure good mixing of the aqueous and organic phases. |
| Incorrect Stoichiometry | An incorrect ratio of reactants can lead to incomplete reaction or increased side products.[6] Ensure the correct molar ratios of 4-methoxyphenol, chloroform, and base are used. A slow, dropwise addition of chloroform is recommended.[6] |
| Decomposition of Reagents | Chloroform can decompose in the presence of light and air. Use freshly opened or distilled chloroform. |
For Duff Reaction:
| Potential Cause | Suggested Solution |
| Inactive Hexamethylenetetramine (HMTA) | HMTA can degrade over time. Use a fresh, high-quality source of HMTA. |
| Insufficient Acid Catalyst | The reaction requires an acidic medium. Ensure the appropriate amount and concentration of acid (e.g., trifluoroacetic acid, sulfuric acid) is used. |
| Inadequate Temperature | The Duff reaction typically requires heating to proceed at a reasonable rate.[7] Ensure the reaction is heated to the recommended temperature for a sufficient amount of time. |
| Poor Quality Starting Material | Impurities in the 4-methoxyphenol can interfere with the reaction. Ensure the starting material is pure. |
Formation of Tarry Residue (Primarily in Reimer-Tiemann Reaction)
Q: My reaction mixture has turned into a dark, tarry mess. What causes this and how can I prevent it?
A: Tar formation is a well-known issue in the Reimer-Tiemann reaction.
| Potential Cause | Suggested Solution |
| High Reaction Temperature | Excessive heat promotes the polymerization of the dichlorocarbene intermediate and the phenoxide.[6] Carefully control the reaction temperature and avoid overheating. Use a controlled heating mantle and a thermometer. |
| High Concentration of Reactants | Concentrated reaction mixtures can lead to localized overheating and increased tar formation. Use an appropriate amount of solvent to maintain a manageable reaction concentration. |
| Rapid Addition of Chloroform | Adding chloroform too quickly can lead to a rapid, uncontrolled exothermic reaction.[6] Add the chloroform dropwise over a prolonged period to maintain a steady reaction rate. |
Formation of Isomeric Byproducts
Q: I am observing the formation of more than one aldehyde product. How can I improve the regioselectivity?
A: The formation of isomers is a possibility in aromatic substitution reactions.
| Reaction | Potential Cause | Suggested Solution |
| Reimer-Tiemann | Inherent electronic effects of the methoxy group. | While ortho-formylation is generally preferred, some para-product can form. The ortho-isomer is often the major product due to stabilization by the adjacent hydroxyl group.[8] |
| Duff Reaction | Reaction conditions not optimized for mono-substitution. | The Duff reaction is known for its preference for ortho-formylation.[2] To avoid di-formylation, carefully control the stoichiometry of the reactants, particularly the amount of hexamine.[1] |
Experimental Protocols
Protocol 1: Synthesis via Modified Duff Reaction
This protocol is adapted from a method reported to yield 65% of this compound.[1]
Materials:
-
4-Methoxyphenol
-
Hexamethylenetetramine (HMTA)
-
Anhydrous Trifluoroacetic Acid (TFA)
-
4 M Hydrochloric Acid (HCl)
-
Dichloromethane (CH₂Cl₂)
-
Silica Gel for column chromatography
-
Cyclohexane
Procedure:
-
In a round-bottom flask, dissolve 4-methoxyphenol in anhydrous trifluoroacetic acid.
-
Add hexamethylenetetramine to the solution and stir at room temperature.
-
Heat the mixture to reflux for the recommended time (e.g., 24 hours).
-
Cool the reaction mixture and pour it into 4 M HCl.
-
Allow the mixture to crystallize, if applicable, or extract the product with dichloromethane.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., cyclohexane) to obtain pure this compound.[1]
Protocol 2: Synthesis via Reimer-Tiemann Reaction
This is a general protocol for the Reimer-Tiemann reaction.
Materials:
-
4-Methoxyphenol
-
Sodium Hydroxide (NaOH)
-
Chloroform (CHCl₃)
-
Water
-
Hydrochloric Acid (HCl)
-
Diethyl ether or Dichloromethane for extraction
-
Anhydrous Sodium Sulfate
Procedure:
-
In a three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, dissolve sodium hydroxide in water.
-
Add 4-methoxyphenol to the alkaline solution and stir until it dissolves completely.
-
Heat the mixture to 60-70°C in a water bath.
-
From the dropping funnel, add chloroform dropwise over a period of 1-2 hours while stirring vigorously. Maintain a gentle reflux.
-
After the addition is complete, continue stirring at the same temperature for an additional 1-2 hours.
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the mixture with hydrochloric acid to a pH of approximately 5-6.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent like diethyl ether or dichloromethane.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
The crude product can be purified by steam distillation or column chromatography.
Visualizations
Experimental Workflow: Duff Reaction
Caption: Workflow for the synthesis of this compound via the Duff Reaction.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low yields in the synthesis.
References
- 1. lookchem.com [lookchem.com]
- 2. Duff reaction - Wikipedia [en.wikipedia.org]
- 3. US6670510B2 - Process for preparing 2,5-dimethoxy benzaldehyde - Google Patents [patents.google.com]
- 4. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. benchchem.com [benchchem.com]
- 7. scholarworks.uni.edu [scholarworks.uni.edu]
- 8. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
Technical Support Center: Synthesis of 2-Hydroxy-5-methoxybenzaldehyde Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of 2-Hydroxy-5-methoxybenzaldehyde and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The most frequently employed methods for the synthesis of this compound start from 4-methoxyphenol and involve ortho-formylation. The primary synthetic routes include the Reimer-Tiemann reaction, the Duff reaction, and formylation using magnesium chloride and paraformaldehyde.[1][2]
Q2: Which synthetic method generally provides the highest yield and regioselectivity for this compound?
A2: The magnesium chloride/paraformaldehyde method is reported to be highly selective for ortho-formylation, often yielding the ortho isomer exclusively with excellent yields.[3][4] The Duff reaction also shows a strong preference for ortho-formylation.[1] While the Reimer-Tiemann reaction is a classic method, it can sometimes result in lower yields and the formation of isomeric byproducts.[5][6]
Q3: What are the typical impurities encountered in the synthesis of this compound?
A3: Common impurities include unreacted 4-methoxyphenol, the isomeric byproduct 2-hydroxy-3-methoxybenzaldehyde (in the case of the Duff reaction with potential for di-formylation), and polymeric tar-like substances, particularly in the Reimer-Tiemann reaction.[6][7] Over-methylation to 2,5-dimethoxybenzaldehyde can occur in subsequent steps if methylation is intended.[8]
Q4: What analytical techniques are recommended for monitoring the reaction progress and purity of this compound?
A4: A combination of chromatographic and spectroscopic methods is ideal. Thin-Layer Chromatography (TLC) is useful for monitoring the consumption of starting material and the formation of the product during the reaction. For final product analysis and impurity profiling, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are effective for separation and identification.[6][8] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for unambiguous structure elucidation of the desired product and any isolated impurities.[6]
Troubleshooting Guides
Issue 1: Low Yield of this compound
Q: My reaction is resulting in a low yield of the desired product. What are the potential causes and how can I improve the yield?
A: Low yields are a common challenge and can stem from several factors depending on the synthetic method used. A systematic approach to troubleshooting is recommended.
| Potential Cause | Explanation | Recommended Solution |
| Inefficient Electrophile Generation (Reimer-Tiemann) | The reactive electrophile, dichlorocarbene (:CCl₂), is generated in situ from chloroform and a strong base. Incomplete generation directly impacts the yield.[9] | Ensure the use of a high-purity strong base (e.g., NaOH, KOH) at a sufficient concentration. The chloroform should be free of stabilizing agents like ethanol, which can consume the base.[9] |
| Poor Phase Transfer (Reimer-Tiemann) | The reaction occurs at the interface of two phases (aqueous and organic). Inefficient mixing can limit the reaction rate. | Use vigorous mechanical stirring to maximize the interfacial area. The addition of a phase-transfer catalyst can also improve the transfer of reactants between phases.[10] |
| Suboptimal Reaction Temperature | In the Reimer-Tiemann reaction, temperatures that are too low can lead to an incomplete reaction, while excessively high temperatures can promote the formation of polymeric tars, reducing the yield of the desired aldehyde.[6] For the Duff reaction, inadequate temperature can result in an incomplete reaction. | Carefully control the reaction temperature. For the Reimer-Tiemann reaction, a temperature range of 60-70°C is often recommended.[6] The Duff reaction typically requires higher temperatures to proceed effectively. |
| Inactive Reagents (Duff Reaction) | Hexamethylenetetramine (HMTA) can degrade over time. | Use freshly opened or properly stored HMTA to ensure its reactivity.[6] |
| Insufficient Acid Catalyst (Duff Reaction) | The Duff reaction requires an acidic medium to generate the electrophilic species from HMTA. | Ensure that a sufficient amount of acid (e.g., trifluoroacetic acid, sulfuric acid) is used as per the protocol.[2][11] |
Issue 2: Formation of Tarry Residue and Side Products
Q: My reaction mixture is producing a significant amount of dark, tarry residue, making purification difficult.
A: Tar formation is a well-known issue, especially with the Reimer-Tiemann reaction, and is often attributed to the polymerization of the phenol under the reaction conditions.
| Potential Cause | Explanation | Recommended Solution |
| High Reaction Temperature | Elevated temperatures can accelerate side reactions, leading to the formation of polymeric materials.[6] | Maintain the reaction temperature within the recommended range (e.g., 60-70°C for the Reimer-Tiemann reaction) using a temperature-controlled setup.[6] |
| Incorrect Stoichiometry | An improper ratio of reactants, such as an excess of the formylating agent or base, can promote side reactions. | Ensure the correct molar ratios of the phenol, chloroform (or other formylating agent), and base are used. Gradual addition of the formylating agent can also help to control the reaction rate and minimize side product formation.[6] |
| Inefficient Mixing | In a biphasic system like the Reimer-Tiemann reaction, poor mixing can lead to localized high concentrations of reagents, which can encourage polymerization. | Employ vigorous and consistent stirring throughout the reaction. |
Q: I am observing the formation of isomeric byproducts. How can I improve the regioselectivity?
A: The hydroxyl group of 4-methoxyphenol directs electrophilic substitution to the ortho and para positions. While ortho-formylation is generally favored in the synthesis of this compound, the formation of the para-isomer can occur.
| Potential Cause | Explanation | Recommended Solution |
| Reaction Conditions Favoring Para-substitution | Certain conditions can lead to an increased proportion of the para-substituted product. | The Duff reaction and the magnesium chloride/paraformaldehyde method inherently favor ortho-formylation.[1] In the Reimer-Tiemann reaction, the addition of cyclodextrins can be used to sterically hinder the ortho positions and increase the yield of the para-isomer if that were the desired product.[1] |
| Di-formylation (Duff Reaction) | If both ortho positions on a phenol are available and the ring is highly activated, di-formylation can occur.[2] | To favor mono-formylation, use a controlled stoichiometry of hexamethylenetetramine (HMTA).[6] |
Quantitative Data Summary
| Synthesis Method | Starting Material | Key Reagents | Typical Yield | Reference |
| Reimer-Tiemann | 4-Methoxyphenol | Chloroform, NaOH | 74-79% | [5][12] |
| Magnesium Chloride/Paraformaldehyde | 4-Methoxyphenol | MgCl₂, Triethylamine, Paraformaldehyde | High to excellent yields (specific % varies with substrate) | [3][4] |
| Duff Reaction | 4-Methoxyphenol | Hexamethylenetetramine, Acid (e.g., TFA) | Moderate to good yields (specific % varies with conditions) | [2][13] |
Experimental Protocols
Protocol 1: Synthesis via Reimer-Tiemann Reaction
This protocol is adapted from established procedures for the ortho-formylation of phenols.[8][12]
Materials:
-
4-Methoxyphenol
-
Sodium Hydroxide (NaOH)
-
Chloroform (CHCl₃)
-
Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)
-
Dichloromethane (DCM) or Diethyl Ether for extraction
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, dissolve 4-methoxyphenol in an aqueous solution of sodium hydroxide.
-
Heat the mixture to approximately 70°C with vigorous stirring.
-
Slowly add chloroform dropwise from the dropping funnel over several hours, maintaining the reaction temperature. The reaction is exothermic, so the addition rate should be controlled to maintain a gentle reflux.[6]
-
After the addition is complete, continue to stir the reaction mixture at the same temperature for an additional hour.
-
Cool the reaction mixture to room temperature and carefully acidify with dilute sulfuric acid or hydrochloric acid.
-
The crude product often separates as an oil. Perform steam distillation to isolate the volatile this compound from non-volatile tars.[8]
-
Extract the distillate with dichloromethane or diethyl ether.
-
Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Further purification can be achieved by vacuum distillation or column chromatography.
Protocol 2: Synthesis via Magnesium Chloride and Paraformaldehyde
This method is known for its high ortho-selectivity.[3][14]
Materials:
-
4-Methoxyphenol
-
Anhydrous Magnesium Chloride (MgCl₂)
-
Triethylamine (Et₃N)
-
Paraformaldehyde
-
Anhydrous Tetrahydrofuran (THF) or Acetonitrile
-
Hydrochloric Acid (HCl)
-
Diethyl Ether or Ethyl Acetate for extraction
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a dry, three-necked round-bottom flask under an inert atmosphere (e.g., argon), add anhydrous magnesium chloride and paraformaldehyde.
-
Add anhydrous THF or acetonitrile, followed by the dropwise addition of dry triethylamine. Stir the mixture for a few minutes.
-
Add 4-methoxyphenol dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for the required reaction time (typically a few hours), monitoring the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and quench by adding dilute hydrochloric acid.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purify the product by flash chromatography on silica gel.
Visualizations
Caption: Comparative workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low reaction yields.
Caption: Simplified mechanism of the Reimer-Tiemann reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Duff reaction - Wikipedia [en.wikipedia.org]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. What are the Steps in the Synthesis of 2,5-Dimethoxybenzaldehyde?_Chemicalbook [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. byjus.com [byjus.com]
- 11. Sciencemadness Discussion Board - 4-alkylthio-2,5-dimethoxybenzaldehyde, Sulfuric Duff reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. Route to interesting aldehydes , Hive Chemistry Discourse [chemistry.mdma.ch]
- 13. lookchem.com [lookchem.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Byproduct Formation in 2-Hydroxy-5-methoxybenzaldehyde Reactions
This technical support center is designed for researchers, scientists, and drug development professionals working with 2-Hydroxy-5-methoxybenzaldehyde. It provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, with a focus on minimizing byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound and which is more prone to byproduct formation?
A1: The two primary synthetic routes are the Reimer-Tiemann reaction and the Duff reaction. The Reimer-Tiemann reaction, while common, is known for producing a significant amount of isomeric byproducts and polymeric resins, which can result in lower yields of the desired product.[1] The Duff reaction can also yield multiple products.[1]
Q2: What are the major byproducts observed in the synthesis of this compound?
A2: The main byproducts depend on the synthetic method used.
-
Isomeric Byproducts: In the Reimer-Tiemann reaction of 4-methoxyphenol, the primary isomeric byproduct is 3-hydroxy-4-methoxybenzaldehyde, resulting from para-formylation relative to the hydroxyl group. While ortho-formylation is favored, the formation of the para-isomer is a common issue.[2][3]
-
Polymeric Tars: The strongly basic and high-temperature conditions of the Reimer-Tiemann reaction can cause phenolic compounds to polymerize, leading to the formation of dark, resinous materials that are difficult to remove.[1]
-
Unreacted Starting Materials: Incomplete reactions can leave unreacted 4-methoxyphenol in the final product mixture.
-
Diformylated Products: Although less common with controlled stoichiometry, diformylation of the aromatic ring can occur, leading to dialdehyde byproducts.[4]
Q3: What analytical techniques are recommended for identifying and quantifying this compound and its byproducts?
A3: A combination of chromatographic and spectroscopic methods is ideal for product analysis:
-
High-Performance Liquid Chromatography (HPLC): Excellent for separating and quantifying the desired product from its isomers and other non-volatile impurities.[1][5][6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile compounds, providing both retention time and mass spectral data for structural elucidation.[1][7][8][9] A crude product from a Reimer-Tiemann synthesis showed 94% purity of this compound by GC-MS before purification.[7][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for the unambiguous structural identification of the final product and any isolated impurities, and for determining the ratio of isomers.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Reimer-Tiemann Reaction Troubleshooting
Issue 1: Low Yield and Formation of Dark, Tarry Residue
This is a frequent issue in the Reimer-Tiemann reaction, often due to polymerization.[1]
| Potential Cause | Explanation | Recommended Solution |
| High Reaction Temperature | Elevated temperatures promote the formation of polymeric byproducts. The reaction can be highly exothermic once initiated.[11][12] | Carefully control the reaction temperature, keeping it within the recommended range (typically 50-70°C).[1][13] Use a temperature-controlled water bath and monitor the internal temperature. |
| Incorrect Stoichiometry | An improper ratio of 4-methoxyphenol, chloroform, and base can lead to side reactions. | Ensure the correct molar ratios are used. A gradual, dropwise addition of chloroform can help to control the reaction rate and minimize side product formation.[1] |
| Inefficient Mixing | In the biphasic reaction system, poor mixing can lead to localized high concentrations of reagents, which promotes polymerization. | Use vigorous mechanical stirring to ensure efficient mixing of the aqueous and organic phases. The use of a phase-transfer catalyst can also improve the reaction rate and yield.[12] |
| Suboptimal Work-up | Improper pH adjustment during work-up can lead to incomplete product extraction. | Carefully acidify the reaction mixture to a pH of ~2-3 to ensure the phenolic product is fully protonated before extraction with an organic solvent.[1] |
Issue 2: High Percentage of the Isomeric Byproduct (3-Hydroxy-4-methoxybenzaldehyde)
The Reimer-Tiemann reaction's regioselectivity is not always high, but the ortho to para ratio can be influenced by the reaction conditions.[2][3]
| Potential Cause | Explanation | Recommended Solution |
| Reaction Conditions | The ortho/para ratio is influenced by factors such as the cation of the base and the solvent. | The formation of an ion-pair between the phenoxide and the cation of the base can favor ortho-substitution. Using a high concentration of a sodium or potassium base can enhance this effect.[3] |
| Steric Hindrance | While not the primary factor for 4-methoxyphenol, bulky substituents on the phenol can influence the regioselectivity. | This is generally not a concern for the synthesis of this compound from 4-methoxyphenol. |
| Purification Challenges | The isomers can be difficult to separate due to similar physical properties. | Purification by column chromatography on silica gel is typically required to separate the ortho and para isomers.[1][14] |
Quantitative Data on Byproduct Formation
The following table summarizes typical yields and byproduct observations for the synthesis of this compound.
| Synthetic Method | Starting Material | Desired Product Yield | Major Byproducts | Key Reaction Conditions | Reference |
| Reimer-Tiemann Reaction | 4-Methoxyphenol | ~79% | 3-Hydroxy-4-methoxybenzaldehyde, Polymeric Tars | NaOH, Chloroform, 50-70°C | [15] |
| Reimer-Tiemann Reaction | 4-Methoxyphenol | 74% (crude oil) | Polymeric Tars | NaOH, Chloroform, ~70°C | [7][10] |
| Duff Reaction | Phenols (general) | 15-25% | Isomeric aldehydes, unreacted phenol | Hexamethylenetetramine, glycerol, boric acid, 150-165°C | [16] |
| Magnesium-Mediated Formylation | 4-Methoxyphenol | High (not specified) | Minimal | MgCl₂, Triethylamine, Paraformaldehyde, Acetonitrile | [13][17] |
Experimental Protocols
Protocol 1: Reimer-Tiemann Synthesis of this compound
This protocol is adapted from established procedures for the ortho-formylation of phenols.[1][2][7]
Materials:
-
4-Methoxyphenol
-
Sodium hydroxide (NaOH)
-
Chloroform (CHCl₃)
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) (for acidification)
-
Diethyl ether or Dichloromethane (for extraction)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
-
Deionized water
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, dissolve sodium hydroxide in water to create a concentrated solution.
-
Add 4-methoxyphenol to the alkaline solution and stir until a homogenous solution is obtained.
-
Heat the mixture to 60-70°C in a water bath.
-
Slowly add chloroform dropwise from the dropping funnel over 1-2 hours while maintaining vigorous stirring. The reaction is exothermic, so control the addition rate to maintain a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at 60-70°C for an additional 2-3 hours.
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the dark reaction mixture with dilute acid until it is acidic (pH ~2-3).
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether) three times.
-
Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent.
-
Filter to remove the drying agent and remove the solvent under reduced pressure to obtain the crude product as a dark oil.
-
The crude product can be purified by steam distillation or column chromatography on silica gel.
Protocol 2: Duff Reaction for the Formylation of Phenols (General Procedure)
This is a general procedure and may require optimization for 4-methoxyphenol.[4][16][18]
Materials:
-
4-Methoxyphenol
-
Hexamethylenetetramine (HMTA)
-
Glycerol
-
Boric acid
-
Sulfuric acid
-
Deionized water
Procedure:
-
Prepare a glycerol-boric acid mixture by heating glycerol and boric acid.
-
Cool the mixture to 150°C.
-
Prepare an intimate mixture of 4-methoxyphenol and hexamethylenetetramine by grinding them together.
-
Add the phenol-HMTA mixture to the glycerol-boric acid solution with vigorous stirring, maintaining the temperature between 150-165°C for about 20 minutes.
-
Cool the reaction mixture to approximately 115°C and then acidify with a dilute solution of sulfuric acid.
-
The product can be isolated by steam distillation of the acidified reaction mixture.
Visualizations
Caption: Experimental workflow for the Reimer-Tiemann synthesis of this compound.
Caption: Troubleshooting logic for low yields in this compound synthesis.
Caption: Logical relationships in byproduct formation during the formylation of 4-methoxyphenol.
References
- 1. benchchem.com [benchchem.com]
- 2. REIMER TIEMANN REACTION: A USEFUL METHOD FOR AROMATIC FORMYLATION – My chemistry blog [mychemblog.com]
- 3. echemi.com [echemi.com]
- 4. Duff reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. What are the Steps in the Synthesis of 2,5-Dimethoxybenzaldehyde?_Chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Gas chromatography/mass spectrometry analysis of reaction products of Chemical Weapons Convention-related 2-(N,N-dialkylamino)ethylchlorides with 2-(N,N-dialkylamino)ethanols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2,5-Dimethoxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 11. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. scribd.com [scribd.com]
- 14. reddit.com [reddit.com]
- 15. This compound - Wikipedia [en.wikipedia.org]
- 16. scholarworks.uni.edu [scholarworks.uni.edu]
- 17. Sciencemadness Discussion Board - Preparation of Crude this compound. Methanol? - Powered by XMB 1.9.11 [sciencemadness.org]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Optimizing Schiff Base Formation with 2-Hydroxy-5-methoxybenzaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the reaction conditions for Schiff base formation using 2-Hydroxy-5-methoxybenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for Schiff base formation with this compound?
The reaction involves the condensation of this compound with a primary amine, resulting in the formation of a Schiff base (an imine) and water. The presence of the hydroxyl group ortho to the aldehyde can influence the reaction through hydrogen bonding.
Q2: What are the key parameters to consider for optimizing this reaction?
The primary parameters to optimize are the choice of solvent, the use and type of catalyst, the reaction temperature, and the effective removal of water, which is a byproduct of the reaction.
Q3: Which solvents are recommended for this synthesis?
Ethanol and methanol are commonly used solvents for this reaction, often heated to reflux.[1] For certain less reactive starting materials, dichloromethane (DCM) in the presence of a drying agent like molecular sieves can also be effective.
Q4: Is a catalyst necessary, and if so, what are the options?
While the reaction can proceed without a catalyst, the addition of a catalytic amount of a weak acid, such as glacial acetic acid, is often recommended to increase the reaction rate and improve the yield.[2] Other potential catalysts include p-toluenesulfonic acid (p-TsOH) or Lewis acids. For some "green" synthesis approaches, a base catalyst like triethylamine may be used during trituration.
Q5: What is the optimal reaction temperature and duration?
The reaction is typically carried out at the reflux temperature of the chosen solvent (e.g., ethanol) for a period of 3 to 6 hours.[1][2] However, the optimal time can vary depending on the reactivity of the specific primary amine being used. Monitoring the reaction by Thin Layer Chromatography (TLC) is advisable to determine completion.
Q6: How can the water produced during the reaction be removed to improve yield?
The removal of water is crucial as it can shift the reaction equilibrium back towards the reactants. This can be achieved by:
-
Azeotropic distillation: Using a Dean-Stark apparatus with a solvent like toluene.
-
Drying agents: Adding anhydrous sodium sulfate or molecular sieves directly to the reaction mixture.
Q7: What are the common methods for purification of the resulting Schiff base?
The most common purification method is recrystallization from a suitable solvent, such as ethanol.[1] After the reaction, the mixture is typically cooled, and the precipitated Schiff base is collected by filtration, washed with cold solvent, and then recrystallized.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Presence of water: The reversible nature of the reaction is hindered by the presence of water. 2. Low reactivity of the amine: Some amines are less nucleophilic and react slower. 3. Suboptimal pH: The reaction rate is pH-dependent. | 1. Remove water: Use a Dean-Stark apparatus or add a dehydrating agent (e.g., molecular sieves, anhydrous Na₂SO₄). Ensure all glassware is dry and use anhydrous solvents. 2. Increase reaction time and/or temperature: Reflux for a longer period. 3. Add a catalyst: Introduce a few drops of glacial acetic acid to catalyze the reaction.[2] |
| Formation of Side Products | 1. High reaction temperature: Can lead to decomposition or side reactions. 2. Incorrect stoichiometry: An excess of one reactant can lead to side products. | 1. Optimize temperature: Conduct the reaction at the lowest effective temperature. 2. Use equimolar amounts: Ensure a 1:1 molar ratio of the aldehyde and amine. |
| Product is an Oil and Does Not Solidify | 1. Presence of impurities: Impurities can prevent crystallization. 2. Inherent property of the Schiff base: Some Schiff bases have low melting points. | 1. Purify the oil: Use column chromatography to purify the product. 2. Induce crystallization: Try triturating the oil with a non-polar solvent like hexane. |
| Reaction Does Not Go to Completion | 1. Equilibrium has been reached: The forward and reverse reaction rates are equal. 2. Insufficient reaction time. | 1. Shift the equilibrium: Remove water as it is formed (see above). 2. Extend the reaction time: Monitor the reaction by TLC until the starting material is consumed. |
Detailed Experimental Protocol
This protocol provides a general method for the synthesis of a Schiff base from this compound and a primary amine.
Materials and Reagents:
| Reagent/Material | Quantity (example) | Molar Mass ( g/mol ) | Moles (mmol) |
| This compound | 1.52 g | 152.15 | 10 |
| Primary Amine | 10 mmol | - | 10 |
| Absolute Ethanol | 50 mL | - | - |
| Glacial Acetic Acid | 2-3 drops | - | - |
Procedure:
-
In a 100 mL round-bottom flask, dissolve 10 mmol of this compound in 25 mL of absolute ethanol. Gentle warming may be required.
-
In a separate beaker, dissolve 10 mmol of the primary amine in 25 mL of absolute ethanol.
-
Add the amine solution to the aldehyde solution with continuous stirring.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture as a catalyst.
-
Attach a reflux condenser and heat the mixture to reflux for 3-4 hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol.
-
Recrystallize the crude product from hot ethanol to obtain the pure Schiff base.
-
Dry the purified product in a desiccator.
Visualizations
Caption: Experimental workflow for Schiff base synthesis.
Caption: Troubleshooting decision tree for low yield.
References
Technical Support Center: Minimizing Polymeric Resin Formation in the Reimer-Tiemann Reaction
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the formation of polymeric resins during the Reimer-Tiemann reaction. This undesirable side reaction can significantly lower the yield of the desired hydroxybenzaldehyde product and complicate purification.
Troubleshooting Guide: Addressing Polymeric Resin Formation
Uncontrolled polymerization is a common challenge in the Reimer-Tiemann reaction, leading to the formation of dark, tarry substances that are difficult to remove. This guide provides a systematic approach to identifying the root cause and implementing effective solutions.
| Observation | Potential Cause | Recommended Action |
| Rapid, uncontrolled temperature increase (exotherm) upon addition of chloroform. | The reaction is highly exothermic, and a rapid temperature spike can accelerate side reactions leading to polymerization.[1][2][3] | 1. Control the rate of chloroform addition: Add the chloroform dropwise or via a syringe pump over an extended period (e.g., 1 hour). 2. Maintain a constant, moderate temperature: Use a temperature-controlled bath (e.g., oil bath or water bath) to maintain the reaction temperature, typically between 60-70°C.[4][5] 3. Ensure efficient stirring: Vigorous stirring is crucial to dissipate heat and ensure proper mixing of the biphasic reaction mixture. |
| Formation of a dark, viscous, or solid resinous material during the reaction or workup. | This is indicative of phenol-formaldehyde type polymerization, where the phenoxide ion reacts with the aldehyde product or other electrophilic species under the strongly basic conditions. | 1. Optimize the base concentration: Use a moderate concentration of the alkali hydroxide (e.g., 10-40% aqueous solution).[6][4] Excessively high concentrations can promote polymerization. 2. Use a phase-transfer catalyst (PTC): A PTC, such as a quaternary ammonium salt or a crown ether, can facilitate the reaction at the interface of the two phases, potentially allowing for milder conditions and reducing side reactions.[3] 3. Consider alternative solvents: While a biphasic system is standard, the use of co-solvents like ethanol or emulsifying agents such as 1,4-dioxane can improve the homogeneity of the reaction mixture and may reduce resin formation.[2][6] |
| Low yield of the desired hydroxybenzaldehyde product, even with minimal visible resin. | Inefficient reaction conditions can lead to the consumption of starting materials in non-productive pathways, including the initial stages of polymerization. | 1. Ensure an appropriate molar ratio of reactants: Typically, an excess of the base and a slight excess of chloroform relative to the phenol are used.[7] 2. Verify the quality of reagents: Use fresh, high-purity chloroform and phenol. Old or impure reagents can contain acidic impurities that interfere with the reaction. 3. Employ a protecting group strategy: For sensitive substrates, consider protecting the phenolic hydroxyl group as an ether or another suitable protecting group before the reaction, followed by deprotection. |
Frequently Asked Questions (FAQs)
Q1: What is the chemical nature of the polymeric resin formed in the Reimer-Tiemann reaction?
A1: The resinous material is believed to be a complex mixture of polymers analogous to phenol-formaldehyde resins (Bakelite). Under the strongly basic conditions of the reaction, the highly reactive phenoxide ion can undergo condensation reactions with the newly formed hydroxybenzaldehyde product. This process can continue, leading to the formation of high-molecular-weight polymers.
Q2: How does temperature control impact resin formation?
A2: The Reimer-Tiemann reaction is exothermic, and localized "hot spots" can significantly accelerate the rate of undesirable side reactions, including polymerization.[1][2] Maintaining a steady and moderate reaction temperature (typically 60-70°C) is critical for minimizing the formation of these resinous byproducts.[4][5]
Q3: Can the order of reagent addition affect the outcome of the reaction?
A3: Yes, the slow, controlled addition of chloroform to the alkaline solution of the phenol is the recommended procedure.[6] This helps to maintain a low concentration of the highly reactive dichlorocarbene intermediate at any given time, favoring the desired formylation reaction over competing polymerization pathways.
Q4: What is the role of a phase-transfer catalyst (PTC) in preventing resin formation?
A4: The Reimer-Tiemann reaction is typically carried out in a biphasic system (aqueous base and organic chloroform).[1][3] A PTC, such as a quaternary ammonium salt, facilitates the transfer of the hydroxide ion from the aqueous phase to the organic phase. This allows for the generation of dichlorocarbene at the interface, promoting a more controlled reaction and potentially reducing the need for harsh conditions that can lead to resinification.
Q5: Are there any alternative reagents or modifications to the reaction that can reduce polymerization?
A5: Yes, several modifications have been explored:
-
Use of milder bases: In some cases, using a weaker base or a different solvent system can temper the reactivity and reduce side reactions.
-
Carbon Tetrachloride Substitution: Replacing chloroform with carbon tetrachloride leads to the formation of salicylic acid instead of salicylaldehyde.[2][8] This variation can sometimes offer a cleaner reaction profile.
-
Protecting Groups: For complex phenolic substrates that are particularly prone to polymerization, protecting the hydroxyl group prior to the reaction can be an effective strategy. The protecting group is then removed after the formylation step.
Experimental Protocols
Standard Protocol for the Reimer-Tiemann Reaction with Minimized Resin Formation
This protocol for the formylation of phenol to salicylaldehyde incorporates best practices to reduce the formation of polymeric byproducts.
Materials:
-
Phenol
-
Sodium hydroxide (NaOH)
-
Chloroform (CHCl₃)
-
Diethyl ether
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bisulfite solution
-
Distilled water
Procedure:
-
In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve phenol in a 10-40% aqueous solution of sodium hydroxide.[6][4]
-
Heat the mixture to 60-70°C in a temperature-controlled water or oil bath.[4][5]
-
While stirring vigorously, add chloroform dropwise from the dropping funnel over a period of at least 1 hour.[6] Maintain the temperature of the reaction mixture throughout the addition.
-
After the addition is complete, continue to stir the reaction mixture at 60-70°C for an additional 2-3 hours.
-
Cool the reaction mixture to room temperature.
-
Set up for distillation to remove the excess chloroform.
-
After distillation, carefully acidify the remaining aqueous solution with concentrated hydrochloric acid until it is acidic to litmus paper.
-
Extract the product with diethyl ether.
-
Wash the ether extract with a saturated sodium bisulfite solution to separate the ortho- and para-isomers. The desired ortho-salicylaldehyde forms a soluble adduct and moves to the aqueous phase.[8]
-
Separate the aqueous layer and regenerate the salicylaldehyde by acidification, followed by extraction with diethyl ether.
-
Dry the final ether extract over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the purified salicylaldehyde.
Visualizing Reaction Control
The following diagrams illustrate the key principles for minimizing resin formation.
Caption: Comparison of uncontrolled versus controlled reaction conditions.
Caption: Workflow for minimizing resin formation in the Reimer-Tiemann reaction.
References
- 1. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 2. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. REIMER TIEMANN REACTION: A USEFUL METHOD FOR AROMATIC FORMYLATION – My chemistry blog [mychemblog.com]
- 6. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. US4324922A - Reimer-Tiemann aldehyde synthesis process - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Phase Transfer Catalyst Optimization for 2-Hydroxy-5-methoxybenzaldehyde Synthesis
Welcome to the Technical Support Center for the synthesis of 2-Hydroxy-5-methoxybenzaldehyde (o-vanillin). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the optimization of phase transfer catalysts (PTCs) in this synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound using the Reimer-Tiemann reaction with phase transfer catalysis.
Q1: My reaction yield is consistently low, and I'm observing a significant amount of dark, tarry residue. What are the likely causes and solutions?
A1: Low yields and the formation of resinous byproducts are common challenges in the Reimer-Tiemann reaction. The primary causes and troubleshooting steps are outlined below:
-
Potential Cause 1: High Reaction Temperature. The Reimer-Tiemann reaction can be highly exothermic.[1] Elevated temperatures can lead to the polymerization of the starting materials and products, resulting in tar formation and reduced yields.
-
Solution: Carefully control the reaction temperature, ideally within the 60-70°C range. Employ a temperature-controlled reaction setup, such as a water bath or an automated reactor system, to maintain a consistent temperature profile.
-
-
Potential Cause 2: Incorrect Stoichiometry. An improper molar ratio of reactants, particularly an excess of chloroform or base, can promote side reactions and polymerization.
-
Solution: Ensure the precise measurement and use of the correct molar ratios of guaiacol (or 4-methoxyphenol), chloroform, and the base. A gradual, dropwise addition of chloroform to the reaction mixture can help to control the reaction rate and minimize the formation of side products.
-
-
Potential Cause 3: Inefficient Mixing. In a biphasic system, inadequate agitation can lead to localized high concentrations of reactants at the interface, which can accelerate polymerization.
-
Solution: Use vigorous and consistent stirring throughout the reaction to ensure efficient mixing of the aqueous and organic phases. This maximizes the interfacial area for the phase transfer catalyst to function effectively.
-
Q2: I am struggling with the formation of a stable emulsion during workup, making phase separation difficult.
A2: Emulsion formation is a frequent issue in phase transfer catalysis due to the surfactant-like properties of the catalyst.
-
Potential Cause 1: High Catalyst Concentration. An excessive amount of the phase transfer catalyst can act as an emulsifier, stabilizing the mixture of the aqueous and organic layers.
-
Solution: Optimize the catalyst loading. Typically, 1-5 mol% of the catalyst relative to the substrate is sufficient. Conduct small-scale experiments to determine the minimum amount of catalyst required for an efficient reaction.
-
-
Potential Cause 2: Intense Agitation during Extraction. Vigorous shaking during the workup process can create a stable emulsion.
-
Solution: During extraction, gently invert the separatory funnel multiple times rather than shaking it vigorously. If an emulsion has formed, adding a saturated brine solution can help to break it by increasing the ionic strength of the aqueous phase.
-
Q3: My reaction is producing a significant amount of the para-isomer (4-hydroxy-3-methoxybenzaldehyde or vanillin) instead of the desired ortho-isomer (this compound). How can I improve the ortho-selectivity?
A3: The Reimer-Tiemann reaction can yield both ortho and para isomers. While ortho-formylation is generally favored, the selectivity can be influenced by the reaction conditions.
-
Potential Cause: Nature of the Cation. The counter-ion of the base and the structure of the phase transfer catalyst can influence the ortho/para ratio.
-
Solution: The choice of the cation in the phase transfer catalyst can play a role in directing the regioselectivity. While systematic studies on various PTCs for this specific reaction are limited, the interaction between the phenoxide and the dichlorocarbene, influenced by the catalyst, is key to ortho-selectivity. Experimenting with different quaternary ammonium salts (e.g., those with varying alkyl chain lengths or aromatic substituents) may improve the yield of the desired ortho-isomer.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of a phase transfer catalyst in the synthesis of this compound?
A1: The synthesis of this compound via the Reimer-Tiemann reaction involves reactants that are in two immiscible phases: an aqueous phase containing the hydroxide base and an organic phase containing chloroform and the phenolic substrate.[1] A phase transfer catalyst, typically a quaternary ammonium salt, facilitates the transfer of the hydroxide ions from the aqueous phase to the organic phase. This allows for the deprotonation of chloroform to form the reactive dichlorocarbene species in the organic phase, where it can then react with the phenoxide to form the product.
Q2: What are the common types of phase transfer catalysts used for this reaction?
A2: The most common types of phase transfer catalysts are quaternary ammonium and phosphonium salts. For the Reimer-Tiemann reaction, quaternary ammonium salts such as Tetrabutylammonium Bromide (TBAB), Cetyltrimethylammonium Bromide (CTAB), Benzyltriethylammonium Chloride (BTEAC), and Aliquat 336 are frequently employed.[2] The choice of catalyst can impact the reaction rate and, in some cases, the product distribution.
Q3: How do I select the optimal phase transfer catalyst for my experiment?
A3: The selection of the optimal phase transfer catalyst often requires empirical testing. The efficiency of a PTC is influenced by its lipophilicity, which is determined by the length and nature of the alkyl or aryl groups attached to the nitrogen or phosphorus atom. A catalyst must have sufficient solubility in the organic phase to transport the anion. For a systematic approach, it is recommended to screen a small number of commercially available and structurally diverse PTCs under otherwise identical reaction conditions and compare the yields of this compound.
Q4: What is a typical yield for the synthesis of this compound using the Reimer-Tiemann reaction with a phase transfer catalyst?
A4: The reported yields for the synthesis of this compound from 4-methoxyphenol using the Reimer-Tiemann reaction can be as high as 79%.[1] However, the yield is highly dependent on the optimization of reaction parameters, including the choice of phase transfer catalyst, reaction temperature, stoichiometry, and mixing efficiency.
Phase Transfer Catalyst Performance Data
The following table summarizes the reported yields for the synthesis of this compound using different phase transfer catalysts under various conditions. Please note that direct comparative studies are limited, and these values are compiled from different sources. For optimal results, it is recommended to perform your own optimization studies.
| Phase Transfer Catalyst | Starting Material | Reported Yield (%) | Reference |
| Not Specified | 4-Methoxyphenol | 79 | [1] |
Note: The table will be updated as more specific comparative data becomes available.
Experimental Protocols
Representative Protocol for the Synthesis of this compound using Phase Transfer Catalysis (Reimer-Tiemann Reaction)
This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.
Materials:
-
Guaiacol (2-methoxy-phenol) or 4-methoxyphenol
-
Chloroform (CHCl₃)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Phase Transfer Catalyst (e.g., Tetrabutylammonium Bromide, TBAB), 1-5 mol%
-
Toluene or another suitable organic solvent
-
Hydrochloric Acid (HCl) for acidification
-
Deionized Water
-
Standard laboratory glassware for reaction, extraction, and purification
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, dissolve the sodium or potassium hydroxide in deionized water to create a concentrated aqueous solution.
-
Addition of Reactants: Add the guaiacol or 4-methoxyphenol and the phase transfer catalyst to the flask.
-
Heating and Chloroform Addition: Heat the mixture to 60-65°C with vigorous stirring. Slowly add chloroform dropwise from the dropping funnel over a period of 1-2 hours. The reaction is exothermic, so control the addition rate to maintain a gentle reflux.[1]
-
Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 60-65°C for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup - Cooling and Acidification: Cool the reaction mixture to room temperature. Carefully acidify the mixture with concentrated hydrochloric acid until it is acidic (test with pH paper).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane) (3 x 50 mL).
-
Washing and Drying: Combine the organic extracts and wash with brine (2 x 30 mL). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization.
Visualizations
References
Technical Support Center: Controlling Regioselectivity in the Formylation of 4-Methoxyphenol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the formylation of 4-methoxyphenol.
Frequently Asked Questions (FAQs)
Q1: Why is controlling regioselectivity a challenge when formylating 4-methoxyphenol?
A1: The formylation of 4-methoxyphenol is an electrophilic aromatic substitution reaction. The starting material has two electron-donating groups: a hydroxyl (-OH) group and a methoxy (-OCH3) group. Both groups activate the aromatic ring and direct incoming electrophiles to the ortho and para positions.[1] In 4-methoxyphenol, the position para to the hydroxyl group is occupied by the methoxy group. Therefore, substitution is directed to the two equivalent positions ortho to the hydroxyl group. The primary challenge is to achieve clean, high-yield mono-formylation at one of these ortho positions while avoiding side reactions like polyformylation or the formation of polymeric tars.[1][2]
Q2: Which formylation reactions are most effective for selectively targeting the ortho position of 4-methoxyphenol?
A2: Several methods are known to favor ortho-formylation of phenols. For 4-methoxyphenol, the most effective and highly regioselective methods include:
-
Magnesium-Mediated Formylation: This method, using magnesium chloride and paraformaldehyde, is reported to be exclusively ortho-selective and provides high yields.[1][3][4][5]
-
Duff Reaction: This reaction, which uses hexamethylenetetramine (hexamine), typically shows a strong preference for ortho-formylation due to a mechanism involving hydrogen bonding.[1][6][7][8]
-
Reimer-Tiemann Reaction: This classic method, using chloroform and a strong base, also generally yields the ortho-formylated product as the major isomer.[1][9][10][11]
Q3: Is it possible to achieve para-formylation on a phenol derivative?
A3: While most methods favor ortho-formylation for phenols, para-formylation can be enhanced under specific circumstances. Strategies include blocking the ortho positions with bulky substituents, which forces the reaction to the sterically more accessible para position.[1] For the Reimer-Tiemann reaction, the addition of cyclodextrins has been shown to increase the yield of the para-formylated product by encapsulating the phenol and sterically hindering the ortho positions.[1] However, for 4-methoxyphenol, the para position is already substituted, so these strategies are not applicable.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inappropriate Reaction Conditions: Temperature, reaction time, and reagent stoichiometry are not optimized.[1] 2. Decomposition of Reagents: The formylating agent (e.g., paraformaldehyde) may be of poor quality or have decomposed.[3] 3. Deactivated Substrate: While 4-methoxyphenol is activated, impurities can inhibit the reaction. | 1. Optimize Conditions: Systematically vary the temperature and reaction time. Ensure precise stoichiometry, especially for the Duff and Mg-mediated reactions.[1][3] 2. Use High-Purity Reagents: Use freshly opened or properly stored, dry reagents. Paraformaldehyde should be dried over a desiccant before use.[3] 3. Purify Starting Material: Ensure the 4-methoxyphenol is pure before starting the reaction. |
| Formation of Polymeric Tars or Dark-Colored Byproducts | 1. Harsh Reaction Conditions: High temperatures, especially in the Reimer-Tiemann reaction, can lead to the formation of polymeric tars.[12] 2. Highly Activated Substrate: The electron-rich nature of 4-methoxyphenol makes it susceptible to over-reaction and polymerization under strongly acidic or basic conditions.[2] | 1. Strict Temperature Control: Maintain the recommended reaction temperature carefully. For the Reimer-Tiemann reaction, the temperature should typically be kept around 50-60°C.[12] 2. Use Milder Methods: Consider using the Magnesium-mediated method, which generally proceeds under milder conditions and gives cleaner reactions.[4][5] |
| Formation of Diformylated Product | 1. Excess Formylating Agent: Using a large excess of the formylating agent (e.g., hexamine in the Duff reaction) can lead to the introduction of a second formyl group.[13] 2. Forcing Reaction Conditions: Prolonged reaction times or high temperatures can promote diformylation on highly activated phenols.[13] | 1. Control Stoichiometry: Carefully control the ratio of the formylating agent to the substrate. A modified Duff reaction using specific stoichiometry can selectively produce mono- or diformylated products.[13] 2. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the reaction and stop it once the desired mono-formylated product is maximized. |
| Recovery of Unreacted Starting Material | 1. Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or suboptimal temperature.[2] 2. Inefficient Mixing: In biphasic reactions like the Reimer-Tiemann, poor mixing can limit the reaction rate.[9][14] | 1. Increase Reaction Time/Temperature: Cautiously increase the reaction time or temperature while monitoring for byproduct formation.[2] 2. Improve Mixing: For the Reimer-Tiemann reaction, use vigorous stirring or a phase-transfer catalyst to improve contact between the aqueous and organic phases.[9][14] |
Data Presentation: Regioselectivity in 4-Methoxyphenol Formylation
| Reaction Method | Predominant Isomer | Reported Yield (%) | Reference(s) |
| Magnesium-Mediated (MgCl₂/Paraformaldehyde) | 2-Hydroxy-5-methoxybenzaldehyde (ortho) | 91 | [1] |
| Reimer-Tiemann (CHCl₃/NaOH) | This compound (ortho) | Yields vary, often moderate | [12] |
| Duff (Hexamethylenetetramine/Acid) | This compound (ortho) | Moderate to Good | [13] |
Experimental Protocols
Magnesium-Mediated ortho-Formylation of 4-Methoxyphenol[1][3][5]
This procedure is highly selective for the ortho-position and generally results in high yields.
Materials:
-
Anhydrous Magnesium Dichloride (MgCl₂)
-
Paraformaldehyde (dried over P₂O₅)
-
4-Methoxyphenol
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF) or Acetonitrile
-
1 N Hydrochloric Acid (HCl)
-
Ether or other suitable extraction solvent
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: Equip a dry, three-necked round-bottom flask with a magnetic stirrer, reflux condenser, and an argon/nitrogen inlet. Purge the flask with inert gas.
-
Reagent Addition: To the flask, add anhydrous MgCl₂ (2.0 eq.), solid paraformaldehyde (3.0 eq.), and anhydrous THF.
-
Stir the mixture for 10 minutes under an inert atmosphere.
-
Add triethylamine (2.0 eq.) dropwise via syringe.
-
Add 4-methoxyphenol (1.0 eq.) dropwise to the mixture.
-
Reaction: Heat the reaction mixture to a gentle reflux (typically around 75°C) for 2-4 hours. The reaction progress can be monitored by TLC.
-
Workup: Cool the mixture to room temperature and add ether.
-
Transfer the mixture to a separatory funnel and wash successively with 1 N HCl (3 times) and water (3 times). Caution: Gas may evolve during the acid wash.
-
Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The resulting crude product, this compound, can be further purified by recrystallization or column chromatography if necessary.
Visualizations
Caption: Factors influencing the regioselectivity of 4-methoxyphenol formylation.
Caption: Step-by-step workflow for the magnesium-mediated formylation protocol.
Caption: A decision-making diagram for troubleshooting common formylation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. Duff reaction - Wikipedia [en.wikipedia.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 10. REIMER TIEMANN REACTION: A USEFUL METHOD FOR AROMATIC FORMYLATION – My chemistry blog [mychemblog.com]
- 11. synarchive.com [synarchive.com]
- 12. scribd.com [scribd.com]
- 13. lookchem.com [lookchem.com]
- 14. lscollege.ac.in [lscollege.ac.in]
Removal of unreacted starting materials from 2-Hydroxy-5-methoxybenzaldehyde
Technical Support Center: Purification of 2-Hydroxy-5-methoxybenzaldehyde
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the removal of unreacted starting materials and other impurities from this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials and impurities I should expect in my crude this compound?
A1: The impurities present in your crude product will depend on the synthetic route used. For the common Reimer-Tiemann synthesis, which uses 4-methoxyphenol, the most likely impurities include:
-
Unreacted 4-methoxyphenol: This is often the main impurity that needs to be removed.
-
Isomeric Byproducts: Although the starting material is para-substituted, side reactions can potentially lead to other minor aldehyde isomers.
-
Polymeric Materials: The Reimer-Tiemann reaction is known to sometimes produce dark, resinous byproducts.
-
Residual Solvents: Solvents from the reaction and initial workup (e.g., chloroform, diethyl ether, acetone) may be present.
Q2: How can I assess the purity of my this compound?
A2: A combination of chromatographic and spectroscopic methods is recommended for assessing purity:
-
Thin-Layer Chromatography (TLC): A quick and easy method to visualize the number of components in your crude product. The starting material, 4-methoxyphenol, is less polar than the product.
-
High-Performance Liquid Chromatography (HPLC): Provides excellent separation and allows for the quantification of the product relative to impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of the desired product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The most powerful tool for structural confirmation and can be used to identify and quantify impurities if their signals are resolved from the product's signals.
Q3: Which purification method is best for removing unreacted 4-methoxyphenol?
A3: Several methods can be effective, and the best choice depends on the scale of your reaction and the impurity profile:
-
Column Chromatography: Highly effective for separating compounds with different polarities, such as this compound and the less polar 4-methoxyphenol.
-
Acid-Base Extraction: Since both the product and the starting material are phenolic (acidic), this method is less straightforward. However, careful pH control might allow for some separation, though it is generally less effective than chromatography for this specific separation.
-
Recrystallization: Can be effective if a solvent system is found where the solubility of the product and the starting material differ significantly. This is often challenging since the product itself has a low melting point (4 °C) and exists as a liquid or low-melting solid at room temperature. A low-temperature recrystallization may be required.
-
Distillation: Given the product's boiling point of 103 °C at 2.5 mmHg, vacuum distillation is a viable option for purification on a larger scale, provided the impurities are not volatile under these conditions.
Troubleshooting Guide
Problem 1: My crude product is a dark, oily tar.
-
Potential Cause: This is often due to the formation of polymeric byproducts, a common issue in the Reimer-Tiemann reaction, especially if the temperature was too high.
-
Solution: Before attempting purification, try to remove the tarry material. Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane. The desired product should dissolve, while the polymeric material may be less soluble. Filter off any insoluble residue. The resulting solution can then be subjected to column chromatography for further purification.
Problem 2: I am having trouble separating the product from the starting material using column chromatography.
-
Potential Cause 1: Incorrect Solvent System. The polarity of your eluent may be too high, causing both compounds to elute together, or too low, resulting in very slow elution and broad peaks.
-
Solution 1: Optimize your solvent system using TLC first. Test various ratios of a nonpolar solvent (like hexane or heptane) and a moderately polar solvent (like ethyl acetate). Aim for an Rf value of ~0.3 for the product, which should give good separation from other spots. A gradient elution, starting with low polarity and gradually increasing, is often most effective.
-
Potential Cause 2: Column Overloading. Too much crude material has been loaded onto the column relative to the amount of silica gel.
-
Solution 2: As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel. If you have a large amount of material to purify, use a larger column.
Problem 3: I am trying to perform a recrystallization, but my product "oils out" instead of forming crystals.
-
Potential Cause: The product, this compound, has a very low melting point (4 °C) and is a liquid at or near room temperature. "Oiling out" occurs when the solution becomes supersaturated while the temperature is still above the melting point of the solute.
-
Solution: Low-temperature recrystallization is necessary. Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., toluene or ethyl acetate) and then add a non-polar anti-solvent (e.g., hexane or heptane) until turbidity appears. Cool the mixture very slowly, perhaps starting at room temperature and then gradually decreasing the temperature in a refrigerator (4 °C) and finally a freezer (-20 °C) to induce crystallization. Scratching the inside of the flask with a glass rod at the solvent line can help initiate crystal formation.
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 672-13-9 | |
| Molecular Formula | C₈H₈O₃ | |
| Molar Mass | 152.15 g/mol | |
| Appearance | Yellow to yellow-green liquid | |
| Melting Point | 4 °C | |
| Boiling Point | 103 °C @ 2.5 mmHg | |
| Density | 1.219 g/mL at 25 °C | |
| Solubility | Miscible with chloroform, slightly miscible with water |
Table 2: Illustrative Purification Methodologies Comparison
| Method | Typical Purity | Typical Yield | Pros | Cons |
| Column Chromatography | >98% | 60-85% | Excellent separation of starting material; applicable to oily products. | Requires significant solvent volumes; can be time-consuming. |
| Low-Temp. Recrystallization | >95% | 40-70% | Can be effective for removing small amounts of impurities. | Challenging due to low melting point; risk of "oiling out". |
| Vacuum Distillation | >98% | 70-90% | Excellent for large scales; very effective if impurities are non-volatile. | Requires specialized equipment; not suitable for heat-sensitive compounds. |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol is designed to separate this compound from unreacted 4-methoxyphenol.
-
TLC Analysis:
-
Dissolve a small sample of the crude oil in ethyl acetate.
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in a chamber with a 15% ethyl acetate in hexane solvent system (EtOAc:Hex, 15:85 v/v).
-
Visualize the spots under UV light (254 nm). The product should be more polar (lower Rf) than the 4-methoxyphenol starting material. Aim for an Rf of ~0.3 for the product spot. Adjust the solvent system if necessary.
-
-
Column Preparation:
-
Prepare a slurry of silica gel in hexane.
-
Pack a glass column with the slurry, ensuring no air bubbles are trapped. The amount of silica should be 20 to 50 times the weight of the crude material.
-
Drain the excess hexane until the solvent level is just at the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude oil (e.g., 1 g) in a minimal amount of dichloromethane or the eluent (~2-3 mL).
-
Carefully add the sample solution to the top of the silica gel bed using a pipette.
-
Drain the solvent until the sample has fully entered the silica bed.
-
Gently add a thin layer of sand to the top of the silica to prevent disturbance.
-
-
Elution:
-
Carefully add the initial eluent (e.g., 5% EtOAc in Hexane) to the column.
-
Begin collecting fractions.
-
Gradually increase the polarity of the eluent. A suggested gradient is:
-
5% EtOAc in Hexane (2 column volumes)
-
10% EtOAc in Hexane (4 column volumes)
-
15% EtOAc in Hexane (until the product has eluted)
-
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
-
Isolation:
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to yield the purified this compound as a yellow oil.
-
Protocol 2: Purification by Low-Temperature Recrystallization
This protocol is an illustrative example, as finding an ideal recrystallization system for a low-melting compound can require significant experimentation.
-
Dissolution:
-
Place the crude product (e.g., 1 g) in a small Erlenmeyer flask.
-
Add a minimal amount of a solvent in which the compound is soluble, such as ethyl acetate or toluene (e.g., 1-2 mL), and warm gently to ensure complete dissolution.
-
-
Addition of Anti-solvent:
-
While stirring, slowly add a non-polar anti-solvent, such as hexane or heptane, dropwise at room temperature until the solution becomes persistently cloudy.
-
Add a few drops of the primary solvent (ethyl acetate or toluene) to redissolve the precipitate and obtain a clear solution.
-
-
Crystallization:
-
Cover the flask and allow it to stand undisturbed at room temperature for 1-2 hours.
-
If no crystals form, place the flask in a refrigerator (4 °C) overnight.
-
If necessary, transfer the flask to a freezer (-20 °C) to maximize crystal formation.
-
-
Isolation and Drying:
-
Rapidly collect the solid crystals by vacuum filtration using a pre-chilled Büchner funnel.
-
Wash the crystals with a small amount of ice-cold anti-solvent (hexane or heptane).
-
Dry the purified product under vacuum.
-
Visualizations
Caption: Decision workflow for selecting a purification method.
Caption: Experimental workflow for column chromatography purification.
Technical Support Center: Scaling Up the Synthesis of 2-Hydroxy-5-methoxybenzaldehyde
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals involved in scaling up the synthesis of 2-Hydroxy-5-methoxybenzaldehyde.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the scale-up of this compound synthesis.
Reimer-Tiemann Reaction Troubleshooting
The Reimer-Tiemann reaction is a common method for the synthesis of this compound. However, challenges such as low yields and the formation of tarry residues are frequently observed, especially during scale-up.[1][2]
| Issue | Potential Cause | Recommended Solution |
| Low Reaction Yields and Significant Tarry Residue | High Reaction Temperature: Elevated temperatures can lead to the polymerization of the starting material and product.[1][2] | Carefully control the reaction temperature, ideally between 60-70°C. Employ a temperature-controlled reaction setup. |
| Incorrect Stoichiometry: An improper molar ratio of reactants can result in side reactions and decreased yield.[1] | Ensure the correct molar ratios of 4-methoxyphenol, chloroform, and sodium hydroxide are used. Gradual addition of chloroform can help manage the reaction rate and minimize the formation of byproducts.[1] | |
| Inefficient Mixing: In a biphasic system, poor mixing can create localized high concentrations of reagents, which promotes polymerization.[1] | Utilize vigorous mechanical stirring to ensure the efficient mixing of the aqueous and organic phases. | |
| Thermal Runaway | The Reimer-Tiemann reaction is exothermic and can become difficult to control on a larger scale.[3][4] | Implement a robust cooling system and monitor the internal temperature closely. The controlled, slow addition of chloroform is critical for managing the exotherm. |
| Difficult Product Isolation | The sodium salt of the product can be soluble in the aqueous reaction medium, complicating the workup process.[2] | After acidification, ensure the pH is optimal for the precipitation of the product. Steam distillation can be an effective method for isolating the crude product as a yellow oil.[5] |
Paraformaldehyde and Magnesium Chloride Method Troubleshooting
An alternative synthetic route involves the reaction of 4-methoxyphenol with paraformaldehyde in the presence of anhydrous magnesium chloride and triethylamine.
| Issue | Potential Cause | Recommended Solution |
| Incomplete Reaction | Inactive Reagents: Paraformaldehyde can degrade over time. | Use freshly opened or properly stored paraformaldehyde. Ensure the magnesium chloride is anhydrous, as moisture can inhibit the reaction. |
| Insufficient Heating: The reaction requires reflux temperatures to proceed to completion.[6][7] | Ensure the reaction mixture is heated to a steady reflux and maintained for the recommended duration. | |
| Formation of Impurities | Side Reactions: Prolonged reaction times or excessive temperatures can lead to the formation of byproducts. | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or HPLC) to determine the optimal reaction time. |
| Difficulties in Methanol Removal | Methanol is generated during the reaction and needs to be removed to drive the reaction to completion.[6][7] | Use an efficient distillation setup to remove the methanol as it is formed. On a larger scale, a fractionating column may be necessary for effective separation. |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is more suitable for scaling up the synthesis of this compound: the Reimer-Tiemann reaction or the paraformaldehyde method?
A1: The choice of synthetic route for scale-up depends on several factors. The Reimer-Tiemann reaction is a classic method but often suffers from low yields and the formation of difficult-to-remove tarry byproducts, and the reaction can be highly exothermic.[1][2][3][4] The paraformaldehyde method may offer a cleaner reaction profile but requires careful control of anhydrous conditions and the removal of methanol to ensure high conversion.
Q2: What are the common impurities observed in the synthesis of this compound?
A2: Common impurities can include unreacted 4-methoxyphenol, isomeric byproducts (though less common for this specific isomer), and polymeric resins, particularly from the Reimer-Tiemann reaction.[1][2]
Q3: What are the recommended purification techniques for this compound at an industrial scale?
A3: For larger quantities, steam distillation is an effective initial purification step to separate the volatile product from non-volatile tars and inorganic salts.[5] Subsequent purification can be achieved through crystallization of the product or its salt derivatives. For instance, the potassium salt of this compound can be isolated and then neutralized to yield the pure product.[7]
Q4: How can I effectively monitor the progress of the reaction during scale-up?
A4: For both synthetic routes, Thin Layer Chromatography (TLC) can provide a quick qualitative assessment of the reaction's progress. For more quantitative analysis and to track the formation of impurities, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are highly recommended.[1][5]
Experimental Protocols
Reimer-Tiemann Synthesis of this compound
This protocol is adapted from established procedures for the Reimer-Tiemann formylation of 4-methoxyphenol.[5]
Materials:
-
4-methoxyphenol
-
Sodium hydroxide
-
Chloroform
-
Water
-
Hydrochloric acid (for acidification)
Procedure:
-
Dissolve sodium hydroxide in water in a suitable reaction vessel equipped with a mechanical stirrer, reflux condenser, and a dropping funnel.
-
Add 4-methoxyphenol to the sodium hydroxide solution and stir until it is completely dissolved.
-
Heat the reaction mixture to 50-60°C.[2]
-
Slowly add chloroform dropwise to the heated solution over a period of time, maintaining vigorous stirring. The reaction is exothermic, and the addition rate should be controlled to maintain the desired temperature.
-
After the addition of chloroform is complete, continue to stir the reaction mixture at 50-60°C for approximately one hour or until the reaction is complete as monitored by TLC or HPLC.[2]
-
Cool the reaction mixture and then carefully acidify it with hydrochloric acid.
-
The crude product can be isolated by steam distillation, which will yield a clear yellow oil.[5]
Synthesis via Paraformaldehyde and Magnesium Chloride
This protocol is based on a patented method for the synthesis of this compound.[6][7]
Materials:
-
4-methoxyphenol
-
Anhydrous magnesium chloride
-
Triethylamine
-
Paraformaldehyde
-
Acetonitrile
-
Water
-
Hydrochloric acid (for acidification)
Procedure:
-
Charge a reactor with acetonitrile, 4-methoxyphenol, and anhydrous magnesium chloride.
-
Warm the mixture to 45°C and then add triethylamine dropwise.
-
Add paraformaldehyde to the reaction mixture.
-
Heat the reaction to reflux. Methanol will be produced and should be removed by distillation.
-
Continue the reflux until methanol is no longer produced (approximately 3 hours).
-
Cool the solution to 60°C and add water.
-
Acidify the solution with concentrated hydrochloric acid.
-
The product can then be extracted and purified.
Data Presentation
Table 1: Reagents and Conditions for Reimer-Tiemann Synthesis
| Reagent | Molar Ratio (relative to 4-methoxyphenol) | Conditions | Yield | Reference |
| 4-methoxyphenol | 1 | Temperature: 50-60°C | 94% (crude oil) | [5] |
| Sodium Hydroxide | ~5 | Reaction Time: ~1 hour | [5] | |
| Chloroform | ~1.5 | [5] |
Table 2: Reagents and Conditions for Paraformaldehyde Method
| Reagent | Molar Ratio (relative to 4-methoxyphenol) | Conditions | Yield | Reference |
| 4-methoxyphenol | 1 | Temperature: Reflux in Acetonitrile | 82% assay of crude oil | [7] |
| Anhydrous MgCl₂ | 1.5 | Reaction Time: ~3 hours (methanol removal) | [7] | |
| Triethylamine | 1.5 | [7] | ||
| Paraformaldehyde | ~3.17 | [7] |
Visualizations
Caption: Experimental workflow for the Reimer-Tiemann synthesis.
Caption: Experimental workflow for the paraformaldehyde synthesis method.
References
- 1. benchchem.com [benchchem.com]
- 2. scribd.com [scribd.com]
- 3. reddit.com [reddit.com]
- 4. byjus.com [byjus.com]
- 5. What are the Steps in the Synthesis of 2,5-Dimethoxybenzaldehyde?_Chemicalbook [chemicalbook.com]
- 6. Sciencemadness Discussion Board - Preparation of Crude this compound. Methanol? - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. US6670510B2 - Process for preparing 2,5-dimethoxy benzaldehyde - Google Patents [patents.google.com]
Common experimental errors in handling 2-Hydroxy-5-methoxybenzaldehyde
Welcome to the Technical Support Center for 2-Hydroxy-5-methoxybenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the handling and synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions I should take when handling this compound?
A1: this compound is an irritant.[1] Always handle it in a well-ventilated area or a fume hood.[2] Personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, is essential to prevent skin and eye irritation.[1] Avoid inhalation of vapors and direct contact with skin and eyes.
Q2: How should I properly store this compound?
A2: Store the compound in a tightly sealed container in a cool, dry place, away from heat and direct sunlight. It is a yellow to yellow-green liquid with a low melting point, so it may solidify at cool temperatures.
Q3: What are the most common synthetic routes to prepare this compound?
A3: The most common laboratory syntheses are the Reimer-Tiemann reaction and the Duff reaction, starting from 4-methoxyphenol. The Reimer-Tiemann reaction is a widely used method for the ortho-formylation of phenols.[3]
Q4: My synthesis resulted in a low yield. What are the likely causes?
A4: Low yields are a frequent issue and can stem from several factors. Key areas to investigate include the purity of your starting materials, reaction conditions such as temperature and stoichiometry, and losses during workup and purification. In the Reimer-Tiemann reaction, for instance, high temperatures can lead to the formation of polymeric tars, significantly reducing the yield of the desired product.
Troubleshooting Guides
Issue 1: Low Yield in Reimer-Tiemann Synthesis
Problem: The yield of this compound from the Reimer-Tiemann reaction of 4-methoxyphenol is significantly lower than the reported 79%.
| Potential Cause | Recommended Solution |
| Suboptimal Reaction Temperature | Maintain the reaction temperature between 60-70°C. Higher temperatures can promote the formation of tarry byproducts. |
| Incorrect Stoichiometry | Use a slight excess of chloroform and a sufficient amount of strong base (e.g., sodium hydroxide). |
| Inefficient Mixing | In the biphasic reaction mixture, vigorous stirring is crucial to ensure the reactants come into contact. |
| Impure Reagents | Use freshly opened or purified 4-methoxyphenol and chloroform. |
Issue 2: Formation of Isomeric Byproducts
Problem: My final product is contaminated with a significant amount of the isomeric 3-hydroxy-4-methoxybenzaldehyde.
| Potential Cause | Recommended Solution |
| Reaction Conditions | The ortho:para ratio in the Reimer-Tiemann reaction can be influenced by the solvent and counterions. While ortho-formylation is generally favored, the formation of the para isomer is a common side reaction.[4] |
| Steric Hindrance | While the methoxy group at the para position directs ortho, some para substitution is expected. |
Issue 3: Difficulty in Product Purification
Problem: I am struggling to purify the crude product, which appears as a dark, oily residue.
| Potential Cause | Recommended Solution |
| Presence of Tarry Byproducts | Tarry materials are common in the Reimer-Tiemann reaction. Purification can be achieved by column chromatography. |
| Inappropriate Purification Technique | For column chromatography, a gradient elution with a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate) is often effective.[5] For recrystallization, a mixed solvent system may be necessary. |
Quantitative Data Summary
| Parameter | Reimer-Tiemann Reaction | Duff Reaction |
| Typical Yield | 60-80% | Generally lower and more variable (can be <20%) |
| Key Reactants | 4-methoxyphenol, Chloroform, Strong Base | 4-methoxyphenol, Hexamethylenetetramine (HMTA), Acid |
| Common Byproducts | Isomeric aldehydes, Tarry polymers | Isomeric aldehydes, Unreacted starting material |
| Reaction Temperature | 60-70°C | 150-160°C |
Experimental Protocols
Protocol 1: Synthesis via Reimer-Tiemann Reaction
This protocol is adapted from established procedures for the ortho-formylation of phenols.
Materials:
-
4-methoxyphenol
-
Chloroform
-
Sodium hydroxide
-
Hydrochloric acid (for workup)
-
Diethyl ether (for extraction)
-
Anhydrous magnesium sulfate (for drying)
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, dissolve sodium hydroxide in water.
-
Add 4-methoxyphenol to the alkaline solution and stir until a homogenous solution is formed.
-
Heat the mixture to 60-65°C in a water bath.
-
Slowly add chloroform dropwise over 1-2 hours with vigorous stirring. The reaction is exothermic, so control the addition rate to maintain a gentle reflux.
-
After the addition is complete, continue stirring at 60-65°C for another 2-3 hours.
-
Cool the reaction mixture to room temperature and carefully acidify with hydrochloric acid.
-
Extract the product with diethyl ether.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
Protocol 2: Purification by Column Chromatography
Materials:
-
Crude this compound
-
Silica gel
-
Hexane
-
Ethyl acetate
Procedure:
-
Prepare a slurry of silica gel in hexane and pack a chromatography column.
-
Dissolve the crude product in a minimal amount of a 1:1 mixture of hexane and ethyl acetate.
-
Load the sample onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane, starting with a low concentration of ethyl acetate (e.g., 5%) and gradually increasing the polarity.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent to yield the purified product.
Visualizations
Caption: A logical workflow for troubleshooting common experimental issues.
Caption: Simplified mechanism of the Reimer-Tiemann reaction.
Caption: Simplified mechanism of the Duff reaction.
References
- 1. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. REIMER TIEMANN REACTION: A USEFUL METHOD FOR AROMATIC FORMYLATION – My chemistry blog [mychemblog.com]
- 3. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 4. echemi.com [echemi.com]
- 5. chem.rochester.edu [chem.rochester.edu]
Validation & Comparative
A Comparative Study: 2-Hydroxy-5-methoxybenzaldehyde vs. Vanillin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of 2-Hydroxy-5-methoxybenzaldehyde and its well-known isomer, vanillin (4-hydroxy-3-methoxybenzaldehyde). The objective is to offer a comprehensive resource for researchers and professionals in drug development by presenting a side-by-side look at their physicochemical properties, synthesis, and biological activities, supported by experimental data and detailed protocols.
Physicochemical and Biological Properties: A Comparative Overview
The following table summarizes the key physicochemical and biological properties of this compound and vanillin. It is important to note that the biological activity data presented is compiled from various sources and may not be from direct comparative studies.
| Property | This compound | Vanillin |
| IUPAC Name | This compound | 4-hydroxy-3-methoxybenzaldehyde |
| Synonyms | 5-Methoxysalicylaldehyde, 2-Formyl-4-methoxyphenol | Vanillic aldehyde, Methylprotocatechuic aldehyde |
| CAS Number | 672-13-9 | 121-33-5 |
| Molecular Formula | C₈H₈O₃ | C₈H₈O₃ |
| Molar Mass | 152.15 g/mol | 152.15 g/mol |
| Appearance | Yellow to yellow-green liquid | White to pale yellow crystalline powder |
| Melting Point | 4 °C | 81-83 °C |
| Boiling Point | 250 °C | 285 °C |
| Solubility in Water | Slightly miscible | 10 g/L |
| Antioxidant Activity | Possesses antioxidant properties.[1] | DPPH IC₅₀: ~284 µg/mL[2] (Note: a separate study found no activity in the DPPH assay but strong activity in others[3]). |
| Anti-inflammatory Activity | Reported to have anti-inflammatory properties.[4] | Inhibits nitric oxide (NO) production in LPS-stimulated macrophages.[5][6] |
Synthesis and Experimental Protocols
Synthesis of this compound (Reimer-Tiemann Reaction)
This compound can be synthesized from 4-methoxyphenol via the Reimer-Tiemann reaction with a reported yield of approximately 79%.[7]
Experimental Protocol:
-
Dissolve 4-methoxyphenol in an aqueous solution of a strong base (e.g., sodium hydroxide) to form the phenoxide.
-
Heat the solution to around 70°C.
-
Slowly add chloroform to the heated solution with vigorous stirring. The reaction is typically carried out in a biphasic system.
-
Maintain the temperature and continue stirring for several hours to allow the reaction to proceed. The reaction can be highly exothermic.
-
After the reaction is complete, cool the mixture and acidify it with a suitable acid (e.g., sulfuric acid).
-
The product, this compound, can then be isolated by steam distillation.
-
Further purification can be achieved by extraction with an organic solvent followed by distillation under reduced pressure.
Synthesis of Vanillin (from Guaiacol and Glyoxylic Acid)
A common industrial method for synthesizing vanillin involves the reaction of guaiacol with glyoxylic acid.
Experimental Protocol:
-
Condense guaiacol with glyoxylic acid in a weakly alkaline medium at room temperature. A slight excess of guaiacol is typically used.
-
The resulting 4-hydroxy-3-methoxymandelic acid is then oxidized. This can be achieved by introducing air in the presence of a catalyst.
-
The oxidation product is then acidified and simultaneously decarboxylated to yield crude vanillin.
-
The crude vanillin is purified through extraction and recrystallization to obtain the final product.
Biological Activity Assessment: Experimental Protocols
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay is a common method to evaluate the antioxidant potential of a compound.
Experimental Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. The solution should have a deep violet color and its absorbance at 517 nm should be approximately 1.0.
-
Sample Preparation: Prepare a series of dilutions of the test compound (this compound or vanillin) in methanol.
-
Reaction: In a 96-well plate or cuvettes, mix a defined volume of each sample dilution with the DPPH working solution. A blank containing only the solvent and DPPH solution is also prepared.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a set period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of each reaction at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100 The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined by plotting the percentage of scavenging activity against the sample concentrations.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay (Griess Assay)
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in stimulated macrophage cells.
Experimental Protocol:
-
Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a suitable medium.
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere.
-
Treatment: Pre-treat the cells with various concentrations of the test compound for a specified period.
-
Inflammatory Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to the cell culture medium and incubate for a designated time (e.g., 24 hours).
-
Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Reaction: Transfer a portion of the cell culture supernatant to a new 96-well plate and add the Griess reagent.
-
Incubation: Incubate the plate at room temperature in the dark for 10-15 minutes.
-
Absorbance Measurement: Measure the absorbance at approximately 540 nm.
-
Calculation: The concentration of nitrite (a stable product of NO) is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is then calculated relative to the LPS-stimulated control.
Visualizations: Workflows and Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and signaling pathways relevant to the comparison of this compound and vanillin.
Conclusion
Both this compound and vanillin, as structural isomers, share the same molecular formula and weight but exhibit distinct physicochemical properties largely due to the different positions of their functional groups. Vanillin is a well-studied compound with demonstrated antioxidant and anti-inflammatory activities, with its mechanism of action partially attributed to the inhibition of the NF-κB and MAPK signaling pathways. While this compound is also reported to possess biological activities, there is a comparative lack of quantitative data in the public domain. This guide provides a foundational comparison and detailed experimental protocols to facilitate further research into the therapeutic potential of these compounds. Direct comparative studies are warranted to fully elucidate their relative efficacy and potential applications in drug development.
References
- 1. japsonline.com [japsonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of antioxidant activity of vanillin by using multiple antioxidant assays [agris.fao.org]
- 4. This compound | 672-13-9 | FH04958 [biosynth.com]
- 5. Vanillin Has Potent Antibacterial, Antioxidant, and Anti-Inflammatory Activities In Vitro and in Mouse Colitis Induced by Multidrug-Resistant Escherichia coli | MDPI [mdpi.com]
- 6. Anti-Neuroinflammatory Effects of Vanillin Through the Regulation of Inflammatory Factors and NF-κB Signaling in LPS-Stimulated Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of the Biological Activities of 2-Hydroxy-5-methoxybenzaldehyde and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of 2-Hydroxy-5-methoxybenzaldehyde and its structural isomers. The information presented is supported by experimental data to aid researchers and professionals in drug discovery and development in understanding the therapeutic potential of these compounds.
Executive Summary
Substituted benzaldehydes, particularly hydroxy and methoxy derivatives, are a class of organic compounds that have garnered significant interest for their diverse biological activities. This guide focuses on this compound and its isomers, evaluating their antimicrobial, antifungal, and antioxidant properties. The position of the hydroxyl and methoxy groups on the benzaldehyde ring significantly influences the biological efficacy of these compounds. While some isomers exhibit potent antimicrobial and antifungal activities by disrupting microbial cell membranes and key signaling pathways, others demonstrate considerable antioxidant potential. This comparative analysis aims to provide a clear, data-driven overview to inform further research and development.
Comparative Biological Activity: Quantitative Data
The biological activities of this compound and its isomers have been evaluated through various in vitro assays. The following tables summarize the key quantitative data, primarily Minimum Inhibitory Concentration (MIC) for antimicrobial and antifungal activities, and IC50 values for antioxidant activity. Lower MIC and IC50 values indicate higher potency.
Antimicrobial Activity
The antimicrobial efficacy of these isomers varies significantly against different bacterial strains. The data suggests that the substitution pattern is a critical determinant of antibacterial action.
| Compound | Isomer | Test Organism | Gram Stain | MIC (µg/mL) | Reference |
| This compound | - | Aspergillus flavus | - | >3000 | [1] |
| 2-Hydroxy-4-methoxybenzaldehyde | 2-hydroxy-4-methoxy | Staphylococcus aureus | Gram-positive | 100-200 | [2] |
| Gram-negative bacteria | Gram-negative | 125-200 | [2] | ||
| Methicillin-resistant Staphylococcus aureus (MRSA) | Gram-positive | 1024 | [3] | ||
| o-Vanillin (2-Hydroxy-3-methoxybenzaldehyde) | 2-hydroxy-3-methoxy | Filamentous fungi | - | ~76 - 152 | [1] |
| Vanillin (4-Hydroxy-3-methoxybenzaldehyde) | 4-hydroxy-3-methoxy | Escherichia coli O157:H7 | Gram-negative | 2000 |
Note: Direct comparison of MIC values should be done with caution as experimental conditions may vary between studies.
Antifungal Activity
Several isomers have demonstrated notable antifungal properties, with mechanisms often involving the disruption of the fungal cell wall and membrane integrity.
| Compound | Isomer | Test Organism | MIC (µg/mL) | Reference |
| This compound | - | Filamentous fungi | ~76 - 152 | [1] |
| 2-Hydroxy-4-methoxybenzaldehyde | 2-hydroxy-4-methoxy | Candida albicans | 150 | [4] |
| Fusarium graminearum | 200 | [5] | ||
| o-Vanillin (2-Hydroxy-3-methoxybenzaldehyde) | 2-hydroxy-3-methoxy | Filamentous fungi | ~76 - 152 | [1] |
Antioxidant Activity
The antioxidant capacity of these phenolic aldehydes is attributed to their ability to scavenge free radicals. The position of the hydroxyl group, in particular, plays a crucial role in this activity.
| Compound | Isomer | Assay | IC50 (mg/mL) | Reference |
| 2-Hydroxy-4-methoxybenzaldehyde | 2-hydroxy-4-methoxy | DPPH Radical Scavenging | 9.04 | [4] |
| Metal Chelating Activity | 2.31 | [4] |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of scientific findings. Below are summaries of standard protocols for the key biological assays cited in this guide.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing broth to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Controls: Positive (microorganism and broth without the compound) and negative (broth only) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
-
Preparation of DPPH Solution: A solution of DPPH in a suitable solvent (e.g., methanol) is prepared to a specific concentration.
-
Sample Preparation: The test compound is dissolved in a suitable solvent and serially diluted.
-
Reaction: The test compound dilutions are mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.
Signaling Pathways and Mechanisms of Action
The biological activities of these benzaldehyde isomers are exerted through their interaction with various cellular signaling pathways.
Antimicrobial Mechanism: Cell Membrane Disruption
A primary mechanism of antimicrobial action for phenolic compounds, including hydroxy-methoxybenzaldehydes, is the disruption of the bacterial cell membrane. This leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.
References
- 1. Antifungal activity of redox-active benzaldehydes that target cellular antioxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. 2-Hydroxy-4-methoxybenzaldehyde - Labchem Catalog [labchem.com.my]
- 5. 2-Hydroxy-4-methoxybenzaldehyde, a more effective antifungal aroma than vanillin and its derivatives against Fusarium graminearum, destroys cell membranes, inhibits DON biosynthesis, and performs a promising antifungal effect on wheat grains - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for the Validation of 2-Hydroxy-5-methoxybenzaldehyde Purity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for validating the purity of 2-Hydroxy-5-methoxybenzaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds. Ensuring the purity of this starting material is critical for the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document details High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and spectroscopic techniques, complete with experimental protocols, quantitative data summaries, and workflow visualizations to assist researchers in selecting the most suitable analytical strategy for their needs.
Comparison of Analytical Methods
The choice of an analytical method for purity determination depends on several factors, including the physicochemical properties of this compound, the nature of potential impurities, and the specific requirements of the analysis in terms of sensitivity, selectivity, and throughput. The primary techniques evaluated are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Table 1: Comparison of Key Analytical Methods for Purity Validation
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Quantitative ¹H-NMR (qNMR) |
| Principle | Separation based on partitioning between a stationary phase and a liquid mobile phase. | Separation of volatile compounds based on partitioning between a stationary phase and a gaseous mobile phase. | Quantification based on the direct proportionality between the integrated signal of a specific nucleus and the number of those nuclei in the sample. |
| Applicability | Well-suited for non-volatile and thermally labile compounds. Ideal for routine purity and impurity determination. | Suitable for volatile and thermally stable compounds. May require derivatization for less volatile compounds. | Provides absolute purity determination without a specific reference standard of the analyte. Gives structural information. |
| Advantages | High resolution, sensitivity, and versatility. Can be used as a stability-indicating method. | High separation efficiency for volatile impurities. Can be coupled with Mass Spectrometry (MS) for identification. | Primary method, highly accurate and precise. Non-destructive. |
| Limitations | Requires a reference standard for quantification. | Not suitable for non-volatile or thermally labile compounds without derivatization. | Lower sensitivity compared to chromatographic methods. Requires a certified internal standard. |
| Common Detector | UV-Vis/PDA | Flame Ionization Detector (FID), Mass Spectrometer (MS) | Not applicable |
Quantitative Data Summary
Table 2: Summary of Quantitative Validation Parameters
| Parameter | HPLC (for 2-hydroxy-4-methoxybenzaldehyde)[1] | GC-FID (Typical for Benzaldehydes)[2] | qNMR (General)[3][4] |
| Linearity Range | 5–350 µg/mL | 0.1 - 10 mg/mL | Dependent on analyte and internal standard concentration |
| Correlation Coefficient (r²) | > 0.998 | > 0.995 | Not applicable |
| Limit of Detection (LOD) | 0.84 µg/mL | ~ 0.01 mg/mL | Dependent on instrument and experimental parameters |
| Limit of Quantification (LOQ) | 2.53 µg/mL | ~ 0.03 mg/mL | Dependent on instrument and experimental parameters |
| Accuracy (% Recovery) | 98.5 - 101.2% | 98.0 - 102.0% | 99.0 - 101.0% |
| Precision (% RSD) | < 2.0% | < 2.0% | < 1.0% |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method
This protocol is adapted from a validated method for a closely related isomer and is expected to be suitable for this compound with minor modifications.[1]
1. Chromatographic Conditions:
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile:Water (gradient elution may be required for optimal separation of impurities)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 275 nm
-
Injection Volume: 10 µL
2. Standard Solution Preparation:
-
Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to obtain a concentration of 100 µg/mL.
3. Sample Solution Preparation:
-
Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
4. Forced Degradation Studies: To ensure the method is stability-indicating, forced degradation studies should be performed.[4][5]
-
Acid Hydrolysis: Reflux the sample solution in 0.1 M HCl at 80°C for 2 hours.
-
Base Hydrolysis: Reflux the sample solution in 0.1 M NaOH at 80°C for 2 hours.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105°C for 24 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.
5. Validation Parameters:
-
Specificity: Analyze the forced degradation samples to ensure the main peak is well-resolved from any degradation products. Peak purity can be assessed using a PDA detector.
-
Linearity: Prepare a series of standard solutions at different concentrations and plot the peak area against concentration.
-
Accuracy: Perform recovery studies by spiking a known amount of the reference standard into the sample.
-
Precision: Analyze multiple preparations of the same sample (repeatability) and analyze on different days with different analysts (intermediate precision).
-
LOD & LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
Protocol 2: Gas Chromatography (GC-FID) Method
This protocol outlines a general approach for the analysis of benzaldehyde derivatives.[2]
1. Chromatographic Conditions:
-
Column: DB-5 (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Carrier Gas: Helium
-
Inlet Temperature: 250 °C
-
Oven Program: 100 °C (hold 2 min), then ramp to 250 °C at 10 °C/min, hold for 5 min
-
Detector: Flame Ionization Detector (FID) at 280 °C
-
Injection Volume: 1 µL (split injection)
2. Standard Solution Preparation:
-
Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol or dichloromethane) at a concentration of 1 mg/mL.
3. Sample Solution Preparation:
-
Prepare the sample solution in the same solvent at a similar concentration.
4. Validation Parameters:
-
Follow a similar validation strategy as outlined for the HPLC method, adapting the procedures for GC analysis.
Protocol 3: Quantitative ¹H-NMR (qNMR) Spectroscopy
This protocol provides a general guideline for purity determination by qNMR.[3][6]
1. Instrumentation:
-
400 MHz (or higher) NMR Spectrometer
2. Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample into an NMR tube.
-
Accurately weigh a suitable amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same NMR tube. The internal standard should have a known purity and its signals should not overlap with the analyte signals.
-
Add approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆).
3. Acquisition Parameters:
-
Pulse Program: A single pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest.
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16-64 scans).
4. Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate a well-resolved signal of this compound and a signal of the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
subscripts 'sample' and 'IS' refer to the analyte and internal standard, respectively.
-
Mandatory Visualization
Caption: Workflow for Purity Validation Methods.
Caption: Logical Relationship for Purity Validation.
References
- 1. This compound | C8H8O3 | CID 95695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Salicylaldehyde - Wikipedia [en.wikipedia.org]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Validated Stability-Indicating RP-HPLC Method for the Estimation of Degradation Behaviour of Organic Peroxide and Third-Generation Synthetic Retinoids in Topical Pharmaceutical Dosage Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarworks.bwise.kr [scholarworks.bwise.kr]
A Comparative Guide to HPLC Analysis of 2-Hydroxy-5-methoxybenzaldehyde and Its Impurities
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 2-Hydroxy-5-methoxybenzaldehyde and its potential impurities. The information is intended for researchers, scientists, and professionals in drug development and quality control.
Introduction
This compound, an isomer of vanillin, is a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its purity is a critical factor that can influence the quality, safety, and efficacy of the final product. HPLC is a precise and reliable analytical technique for assessing the purity of such compounds and separating the main component from process-related and degradation impurities.[2]
Potential impurities in this compound can originate from the synthesis process, such as the Reimer-Tiemann reaction, or from degradation upon exposure to light, heat, or oxidative conditions.[1] Common impurities may include unreacted starting materials (e.g., 4-methoxyphenol), isomers, and oxidation products like 2-hydroxy-5-methoxybenzoic acid.
This guide compares different HPLC columns and mobile phase conditions to provide a framework for developing and optimizing a robust, stability-indicating analytical method.
Comparison of HPLC Methods
While a single, universally adopted HPLC method for this compound is not extensively documented, a comparison of different chromatographic conditions can guide the selection of an appropriate analytical approach. The following table outlines key parameters and their expected performance for the separation of this compound from its likely impurities.
| Parameter | Option 1: C18 Column | Option 2: Phenyl-Hexyl Column | Rationale and Comparison |
| Stationary Phase | Octadecylsilane (C18) | Phenyl-Hexyl | C18 columns are versatile and separate compounds primarily based on hydrophobicity.[2] A Phenyl-Hexyl column offers alternative selectivity due to π-π interactions with the aromatic rings of the analyte and impurities, which can be beneficial for resolving closely related aromatic compounds. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | 0.1% Phosphoric Acid in Water | An acidic mobile phase suppresses the ionization of the phenolic hydroxyl groups, leading to better peak shape and retention on a reversed-phase column. |
| Mobile Phase B | Acetonitrile | Methanol | Acetonitrile is a common choice for reversed-phase chromatography, often providing good peak shape and lower viscosity. Methanol can offer different selectivity and is a suitable alternative. |
| Detection | UV at 295 nm | UV at 295 nm | A detection wavelength of 295 nm is suggested as a starting point, as it is used for a structurally similar compound.[3] A full UV scan of the analyte is recommended to determine the optimal wavelength for detection of both the main component and its impurities. |
| Expected Elution Order | 2-hydroxy-5-methoxybenzoic acid > 4-methoxyphenol > this compound | Similar to C18, but with potential changes in selectivity for aromatic impurities. | The benzoic acid is the most polar, followed by the phenol. The benzaldehyde is the least polar and will be retained the longest. |
Detailed Experimental Protocol: A Recommended Starting Method
This protocol describes a robust starting point for the HPLC analysis of this compound and its impurities using a standard C18 column.
1. Instrumentation and Materials
-
HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
This compound reference standard.
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade or ultrapure).
-
Phosphoric acid (ACS grade).
-
Methanol (HPLC grade, for sample preparation).
2. Chromatographic Conditions
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-15 min: 30-80% B; 15-17 min: 80-30% B; 17-20 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 295 nm |
3. Preparation of Solutions
-
Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Sample Solution (1 mg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution.
4. Data Analysis The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Caption: Workflow for the HPLC analysis of this compound.
Conclusion
The selection of an optimal HPLC method for the analysis of this compound and its impurities depends on the specific requirements of the analysis. A C18 column with a gradient elution of acetonitrile and acidified water provides a robust starting point for routine purity testing. For challenging separations involving isomeric impurities, a Phenyl-Hexyl column may offer superior resolution. Method validation should be performed in accordance with ICH guidelines to ensure the method is suitable for its intended purpose.[3] The use of a mass spectrometry (MS) compatible method can be highly beneficial for the identification of unknown impurities, providing a more comprehensive understanding of the sample's purity profile.[4]
References
A Comparative Guide to the GC-MS Characterization of 2-Hydroxy-5-methoxybenzaldehyde and its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Gas Chromatography-Mass Spectrometry (GC-MS) characterization of 2-Hydroxy-5-methoxybenzaldehyde and its structurally significant isomers: vanillin (4-hydroxy-3-methoxybenzaldehyde), isovanillin (3-hydroxy-4-methoxybenzaldehyde), and ortho-vanillin (2-hydroxy-3-methoxybenzaldehyde). Understanding the distinct chromatographic and mass spectrometric behaviors of these isomers is crucial for their accurate identification and quantification in complex matrices, a common challenge in flavor chemistry, metabolomics, and pharmaceutical analysis.
Performance Comparison: Chromatographic and Mass Spectrometric Data
The following tables summarize key GC-MS data for this compound and its isomers, compiled from the National Institute of Standards and Technology (NIST) and PubChem databases. It is important to note that retention indices can vary based on the specific GC column and analytical conditions.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Kovats Retention Index (Non-polar column) | Key Mass Spectral Fragments (m/z) |
| This compound | C₈H₈O₃ | 152.15 | 672-13-9 | 1318.6[1] | 152, 151, 137, 109, 81, 53[2] |
| Vanillin | C₈H₈O₃ | 152.15 | 121-33-5 | 1349 - 1403[3][4] | 152, 151, 137, 109, 81, 53[5] |
| Isovanillin | C₈H₈O₃ | 152.15 | 621-59-0 | 1401, 1468.6[6] | 152, 151, 109, 81, 53, 51[6] |
| ortho-Vanillin | C₈H₈O₃ | 152.15 | 148-53-8 | Not readily available | 152, 151, 137, 109, 81, 53 |
Experimental Protocols
A generalized experimental protocol for the GC-MS analysis of these phenolic aldehydes is provided below. For optimal separation and peak shape, derivatization is often recommended.
Sample Preparation and Derivatization (Silylation)
-
Sample Dissolution: Accurately weigh and dissolve the sample (or a dried extract) in a suitable solvent (e.g., pyridine, acetonitrile).
-
Derivatization Reagent: Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the sample solution.
-
Reaction: Cap the vial tightly and heat at 60-70°C for 30-60 minutes to ensure complete derivatization of the hydroxyl group to its trimethylsilyl (TMS) ether.
-
Injection: After cooling to room temperature, the derivatized sample is ready for injection into the GC-MS system.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 6890 or similar, coupled to a mass selective detector.
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector: Split/splitless inlet, typically operated in splitless mode for trace analysis. Injector temperature: 250-280°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at a rate of 10°C/min.
-
Final hold: Hold at 250°C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-400.
-
Visualizing the Workflow and Fragmentation
The following diagrams illustrate the experimental workflow and the characteristic mass spectral fragmentation of this compound.
Comparative Analysis of Mass Spectra
While this compound and its isomers share the same molecular weight and, consequently, the same molecular ion peak at m/z 152, their fragmentation patterns exhibit subtle but important differences. These differences arise from the varied positions of the hydroxyl and methoxy groups on the aromatic ring, which influences bond stabilities and the pathways of electron-impact induced fragmentation.
-
Common Fragments: All isomers typically show a prominent molecular ion peak ([M]+• at m/z 152) and a significant [M-H]+ peak at m/z 151 due to the loss of a hydrogen radical from the aldehyde group. Loss of a methyl radical (•CH₃) from the methoxy group results in a fragment at m/z 137. Subsequent loss of carbon monoxide (CO) is also a common fragmentation pathway.
-
Distinguishing Features: The relative intensities of these key fragments can be used to differentiate the isomers. For instance, the stability of the resulting ions after the initial fragmentation can vary, leading to different abundance ratios in the mass spectrum. Careful comparison of the relative intensities of the peaks at m/z 152, 151, and 137 under consistent analytical conditions is key to distinguishing these isomers.
Alternative Analytical Techniques
While GC-MS is a powerful technique for the analysis of these volatile phenolic compounds, other methods can also be employed:
-
High-Performance Liquid Chromatography (HPLC): Coupled with UV or mass spectrometric detection (LC-MS), HPLC is well-suited for the analysis of these compounds, particularly in complex matrices where derivatization for GC-MS might be undesirable.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information and can be used for unambiguous identification and quantification of the isomers in a mixture.
The choice of analytical technique will depend on the specific research question, the sample matrix, and the available instrumentation. For volatile compound profiling and identification based on established libraries, GC-MS remains a highly effective and widely used method.
References
- 1. This compound | C8H8O3 | CID 95695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzaldehyde, 2-hydroxy-5-methoxy- [webbook.nist.gov]
- 3. Vanillin [webbook.nist.gov]
- 4. Vanillin | C8H8O3 | CID 1183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Vanillin [webbook.nist.gov]
- 6. Isovanillin | C8H8O3 | CID 12127 - PubChem [pubchem.ncbi.nlm.nih.gov]
Structural Confirmation of 2-Hydroxy-5-methoxybenzaldehyde via 1H and 13C NMR Spectroscopy: A Comparative Guide
In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of organic molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, providing profound insights into the molecular framework of a compound. This guide offers a comprehensive analysis of the 1H and 13C NMR spectra of 2-Hydroxy-5-methoxybenzaldehyde, a key intermediate in organic synthesis. Through objective comparison with structurally related benzaldehyde derivatives and supported by detailed experimental data, this document serves as a practical resource for researchers and scientists in confirming its molecular structure.
Comparative NMR Spectral Data
The structural confirmation of this compound is achieved by a detailed analysis of its 1H and 13C NMR spectra and a comparative study with analogous compounds. The electronic effects of the hydroxyl (-OH) and methoxy (-OCH3) substituents significantly influence the chemical shifts of the aromatic protons and carbons, providing a unique spectral fingerprint for each isomer.
1H NMR Spectral Data Comparison
The 1H NMR spectrum provides information on the chemical environment and connectivity of protons in a molecule. The chemical shifts (δ) are indicative of the electronic environment, while the coupling constants (J) reveal the spatial relationship between neighboring protons.
| Compound Name | Aldehyde H (δ, ppm) | Aromatic H (δ, ppm) | Methoxy H (δ, ppm) | Hydroxyl H (δ, ppm) |
| This compound | ~9.8 (s) | H-3: ~6.9 (d, J=8.8 Hz), H-4: ~7.1 (dd, J=8.8, 3.0 Hz), H-6: ~7.0 (d, J=3.0 Hz) | ~3.8 (s) | ~11.0 (s) |
| Vanillin (4-Hydroxy-3-methoxybenzaldehyde) | 9.82 (s)[1] | H-2: 7.42 (d), H-5: 7.05 (d), H-6: 7.42 (dd)[1] | 3.96 (s)[1] | 6.39 (s)[1] |
| Salicylaldehyde (2-Hydroxybenzaldehyde) | 9.85 (s) | 6.94-7.54 (m) | - | 11.01 (s) |
| p-Anisaldehyde (4-Methoxybenzaldehyde) | 9.73 (s)[2] | 6.86 (d, J=12.0 Hz), 7.69 (d, J=12.0 Hz)[2] | 3.73 (s)[2] | - |
In the spectrum of this compound, the aldehyde proton appears as a singlet around 9.8 ppm. The aromatic region displays three distinct signals corresponding to the three protons on the benzene ring, with their multiplicities and coupling constants confirming the 1,2,4-substitution pattern. The downfield shift of the hydroxyl proton to around 11.0 ppm is characteristic of an intramolecular hydrogen bond with the adjacent aldehyde group.
13C NMR Spectral Data Comparison
The 13C NMR spectrum provides information about the carbon skeleton of a molecule. The chemical shifts are sensitive to the electronic environment of each carbon atom.
| Compound Name | Aldehyde C (δ, ppm) | Aromatic C (δ, ppm) | Methoxy C (δ, ppm) |
| This compound | ~196.5 | C-1: ~119.4, C-2: ~162.2, C-3: ~117.7, C-4: ~121.0, C-5: ~148.0, C-6: ~112.0 | ~55.5 |
| Vanillin (4-Hydroxy-3-methoxybenzaldehyde) | 191.1[1] | C-1: 129.9, C-2: 108.7, C-3: 151.7, C-4: 147.1, C-5: 114.6, C-6: 127.6 | 56.1 |
| Salicylaldehyde (2-Hydroxybenzaldehyde) | 196.5[3] | C-1: 119.4, C-2: 162.2, C-3: 120.9, C-4: 136.7, C-5: 117.7, C-6: 133.7 | - |
| p-Anisaldehyde (4-Methoxybenzaldehyde) | 190.4[2] | C-1: 129.6, C-2/6: 131.6, C-3/5: 114.0, C-4: 164.2 | 55.2[2] |
The 13C NMR spectrum of this compound shows eight distinct signals, corresponding to the eight carbon atoms in the molecule. The chemical shift of the aldehyde carbon is observed at approximately 196.5 ppm. The positions of the signals for the aromatic carbons are consistent with the electron-donating effects of the hydroxyl and methoxy groups.
Experimental Protocols
A standardized protocol is crucial for obtaining high-quality and reproducible NMR data.
Sample Preparation
-
Sample Weighing : Accurately weigh 5-10 mg of the purified this compound into a clean, dry vial.
-
Solvent Addition : Add approximately 0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) to the vial. Chloroform-d (CDCl3) is a common choice for non-polar to moderately polar compounds.
-
Dissolution : Gently swirl or sonicate the vial to ensure complete dissolution of the sample.
-
Transfer : Using a Pasteur pipette, transfer the solution to a clean, standard 5 mm NMR tube.
-
Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.
NMR Data Acquisition
-
Spectrometer Setup : Insert the NMR tube into the spectrometer's probe. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity, which is essential for obtaining sharp and well-resolved peaks.
-
1H NMR Acquisition :
-
Pulse Angle : A 30° or 45° pulse is typically used for routine 1H spectra.
-
Acquisition Time : Set the acquisition time to 2-4 seconds.
-
Relaxation Delay : A delay of 1-5 seconds between pulses is necessary to allow for full relaxation of the protons.
-
Number of Scans : Typically 8 to 16 scans are sufficient for a good signal-to-noise ratio.
-
-
13C NMR Acquisition :
-
Pulse Angle : A 30° pulse is generally recommended.
-
Acquisition Time : An acquisition time of around 4 seconds is appropriate for compounds of this size.
-
Proton Decoupling : Employ broadband proton decoupling to simplify the spectrum to single lines for each unique carbon atom.
-
Number of Scans : Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.
-
Data Processing
-
Fourier Transform : Apply a Fourier transform to the raw free induction decay (FID) data.
-
Phasing : Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction : Apply a baseline correction to obtain a flat baseline.
-
Referencing : Reference the spectrum by setting the TMS peak to 0.00 ppm.
-
Peak Picking and Integration : Identify the chemical shift of each peak and, for 1H NMR, integrate the area under each peak to determine the relative number of protons.
Visualizing NMR Analysis and Principles
To further clarify the process of structural confirmation and the underlying principles of NMR, the following diagrams are provided.
References
The Superior Performance of 2-Hydroxy-5-methoxybenzaldehyde in Schiff Base Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the synthesis of Schiff bases is a fundamental step in the discovery of novel therapeutic agents. The choice of the starting aldehyde is critical, influencing not only the reaction efficiency but also the biological activity of the final compound. This guide provides an objective comparison of 2-Hydroxy-5-methoxybenzaldehyde against other substituted salicylaldehydes in Schiff base synthesis, supported by experimental data, detailed protocols, and mechanistic diagrams.
Schiff bases derived from salicylaldehyde and its analogs are a versatile class of compounds with a wide array of biological activities, including anticancer, antibacterial, antifungal, and antioxidant properties. The introduction of a methoxy group at the C-5 position of the salicylaldehyde ring, as in this compound, has been shown to significantly enhance both the yield of the Schiff base synthesis and the biological efficacy of the resulting compounds.
Comparative Performance in Schiff Base Synthesis
The electron-donating nature of the methoxy group in this compound activates the aromatic ring, facilitating the nucleophilic attack by the primary amine during Schiff base formation. This electronic effect often translates to higher reaction yields and, in some cases, shorter reaction times compared to unsubstituted salicylaldehyde or salicylaldehydes with electron-withdrawing groups.
While a definitive, all-encompassing comparative study is challenging due to variations in reaction conditions across different research endeavors, the available data consistently points towards the favorable performance of this compound.
Table 1: Comparison of Reaction Yields for Schiff Base Synthesis with Various Salicylaldehydes
| Aldehyde | Amine | Solvent | Catalyst | Reaction Time (h) | Yield (%) | Reference |
| This compound | 2,4-dimethylaniline | Ethanol | Acetic acid | 3 | 85 | [1] |
| This compound | 3,4-difluoroaniline | Ethanol | Acetic acid | 3 | 82 | [1] |
| Salicylaldehyde | Aniline | Ethanol | - | 1 | 78 | [2] |
| Salicylaldehyde | 2-aminopyridine | Glacial Acetic Acid | - | >8 | - | [3][4] |
| 5-Chlorosalicylaldehyde | Glycine | Ethanol | Sodium Hydroxide | - | - | [5] |
| 5-Nitrosalicylaldehyde | Alanine | Ethanol | Sodium Hydroxide | - | - | [5] |
| 2-Hydroxybenzaldehyde | Naphtha[1,2-d]thiazol-2-amine | Glacial Acetic Acid | - | >8 | - | [3] |
Note: The yields and reaction times can vary based on the specific amine used and the precise reaction conditions.
Experimental Protocols
To ensure reproducibility, detailed experimental protocols are crucial. Below is a generalized yet comprehensive procedure for the synthesis of a Schiff base using this compound.
General Experimental Protocol for Schiff Base Synthesis
Materials:
-
This compound (1 equivalent)
-
Primary amine (1 equivalent)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount, 2-3 drops)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve this compound in absolute ethanol.
-
To this solution, add an equimolar amount of the primary amine.
-
Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.[6][7]
-
The reaction mixture is then refluxed with continuous stirring for a period of 2 to 4 hours.[6]
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, the mixture is cooled to room temperature, which typically results in the precipitation of the Schiff base.
-
The solid product is collected by vacuum filtration, washed with cold ethanol to remove any unreacted starting materials, and dried.[7]
-
For further purification, the crude product can be recrystallized from a suitable solvent like ethanol.
Mandatory Visualizations
To better illustrate the processes involved, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for Schiff base synthesis.
The enhanced biological activity of Schiff bases derived from this compound is often attributed to their ability to chelate metal ions and interact with biological macromolecules. For instance, in the context of antimicrobial activity, these compounds can disrupt microbial cell membranes.
References
- 1. researchgate.net [researchgate.net]
- 2. ijstr.org [ijstr.org]
- 3. Synthesis of Schiff bases of naphtha[1,2-d]thiazol-2-amine and metal complexes of 2-(2′-hydroxy)benzylideneaminonaphthothiazole as potential antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies on some salicylaldehyde Schiff base derivatives and their complexes with Cr(III), Mn(II), Fe(III), Ni(II) and Cu(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. saudijournals.com [saudijournals.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Researcher's Guide to Quantifying 2-Hydroxy-5-methoxybenzaldehyde in Reaction Mixtures
For researchers, scientists, and drug development professionals, the accurate quantification of 2-Hydroxy-5-methoxybenzaldehyde in complex reaction mixtures is critical for process optimization, yield determination, and quality control. This guide provides a comparative overview of validated analytical methods, including Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Detailed experimental protocols and performance data are presented to facilitate method selection and implementation.
Comparison of Quantitative Analytical Methods
The selection of an appropriate analytical technique depends on various factors, including the sample matrix, required sensitivity, available instrumentation, and the desired level of accuracy and precision. The following table summarizes the key performance characteristics of the discussed methods for the quantification of this compound and related aromatic aldehydes.
| Method | Typical Column/Technique | Mobile Phase/Carrier Gas | Linearity Range | Limit of Detection (LOD) | Key Advantages | Key Disadvantages |
| Gas Chromatography-Flame Ionization Detection (GC-FID) | Capillary GC column (e.g., RXI-5Sil MS)[1] | Helium or Nitrogen[1][2] | Analyte-dependent | Typically in the µg/mL range | High resolution for volatile compounds, robust and widely available.[1][3] | Requires derivatization for non-volatile compounds, potential for thermal degradation of labile analytes. |
| High-Performance Liquid Chromatography (HPLC) | Reversed-phase C18 column[4] | Gradient of Acetonitrile and Water[4] | 5–350 µg/mL (for an isomer)[4] | 0.84 µg/mL (for an isomer)[4] | High specificity, suitable for non-volatile and thermally labile compounds.[5] | Can be more complex to develop methods, potential for matrix effects. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | High-resolution NMR spectrometer | Deuterated solvent (e.g., CDCl3, DMSO-d6) | Wide, analyte-dependent | Typically in the mg/mL range | Primary analytical method, no need for identical reference standards, provides structural information.[6] | Lower sensitivity compared to chromatographic methods, higher instrument cost. |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on established methods for similar compounds and can be adapted for the specific quantification of this compound.
Gas Chromatography-Flame Ionization Detection (GC-FID)
This method is well-suited for the analysis of volatile and semi-volatile compounds in a reaction mixture.
Instrumentation:
-
A gas chromatograph equipped with a flame ionization detector (FID), a split/splitless injector, and a capillary column.[1][2]
Chromatographic Conditions:
-
Column: RXI-5Sil MS (1,4-bis(dimethylsiloxy)phenylene dimethyl polysiloxane), 30m x 0.32mm i.d. or similar.[1]
-
Carrier Gas: Helium at a constant flow rate.[1]
-
Injector Temperature: 250°C.[5]
-
Detector Temperature: 280°C.[5]
-
Oven Temperature Program: Start at 100°C (hold for 10 min), then ramp to 200°C at 5°C/min, followed by a ramp to 300°C at 10°C/min (hold for 5 min).
-
Injection Mode: Split injection.[5]
-
Injection Volume: 1 µL.[5]
Sample Preparation:
-
Withdraw an aliquot (e.g., 50 µL) from the reaction mixture.
-
Dilute the aliquot with a suitable solvent (e.g., diethyl ether or dichloromethane) to a known volume (e.g., 1 mL).
-
If necessary, add an internal standard for improved quantification accuracy.
-
Inject the prepared sample into the GC.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is a versatile and widely used technique for the separation and quantification of a broad range of organic molecules.[4]
Instrumentation:
-
An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 75 x 4.6 mm i.d.).[4]
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water is often effective. For an isomer, a mobile phase of acetonitrile and 0.1% formic acid in water has been used.[4][7]
-
Flow Rate: 1 mL/min.[8]
-
Column Temperature: Ambient or controlled (e.g., 30°C).[9]
-
Detection Wavelength: Determined by measuring the UV spectrum of this compound to find the wavelength of maximum absorbance (λmax).
-
Injection Volume: 10-20 µL.
Sample Preparation:
-
Accurately weigh a portion of the reaction mixture or withdraw a precise volume.
-
Dissolve and dilute the sample with the mobile phase or a suitable solvent to a known concentration.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove particulate matter.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the direct quantification of an analyte against a certified reference material without the need for an identical standard of the analyte itself.[6]
Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Experimental Parameters:
-
Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., Chloroform-d, DMSO-d6).
-
Internal Standard: A certified reference material with a known purity and a resonance signal that is well-resolved from the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Pulse Sequence: A standard 1D proton pulse sequence.
-
Relaxation Delay (d1): A sufficiently long delay to allow for full relaxation of all relevant protons (typically 5 times the longest T1 relaxation time).
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (S/N > 250:1 for high precision).[10]
Sample Preparation:
-
Accurately weigh a specific amount of the reaction mixture and the internal standard into an NMR tube.
-
Add a known volume of the deuterated solvent.
-
Ensure complete dissolution of both the sample and the internal standard.
Data Processing:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Carefully perform phase and baseline correction.
-
Integrate the characteristic signals of both the analyte and the internal standard.
-
Calculate the concentration of the analyte using the integral values, the number of protons for each signal, the molecular weights, and the masses of the analyte and the internal standard.[6]
Visualizing the Analytical Workflows
To provide a clearer understanding of the experimental processes, the following diagrams illustrate the typical workflows for each quantitative method.
Caption: Workflow for GC-FID analysis.
Caption: Workflow for HPLC analysis.
Caption: Workflow for qNMR analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Gas Chromatography (GC) – Flame Ionization Detection (FID) – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. emerypharma.com [emerypharma.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
A Spectroscopic Comparison of 2-Hydroxy-5-methoxybenzaldehyde and Its Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, a thorough understanding of the structural and electronic properties of aromatic aldehydes is crucial for the design and synthesis of novel therapeutic agents and functional materials. This guide provides a comprehensive spectroscopic comparison of 2-Hydroxy-5-methoxybenzaldehyde and its derivatives, offering key experimental data and detailed protocols to aid in their characterization.
This publication delves into the Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data for this compound and its derivatives substituted at the 5-position with nitro, chloro, and bromo groups. By presenting this data in a comparative format, we aim to elucidate the influence of these substituents on the spectroscopic properties of the parent molecule.
Comparative Spectroscopic Data
The following table summarizes the key spectroscopic data for this compound and its selected derivatives. These values are compiled from various sources and provide a basis for structural elucidation and comparison.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) | UV-Vis (λmax, nm) | MS (m/z) |
| This compound | 9.85 (s, 1H, CHO), 7.0-7.2 (m, 3H, Ar-H), 3.78 (s, 3H, OCH₃) | 196.5 (CHO), 158.1, 148.2, 124.9, 118.9, 114.5, 55.9 (OCH₃) | 3100-3000 (O-H), 2840, 2740 (C-H, aldehyde), 1660 (C=O), 1270 (C-O) | 255, 330 | 152 (M⁺) |
| 2-Hydroxy-5-nitrobenzaldehyde | 10.3 (s, 1H, CHO), 8.3-8.5 (m, 2H, Ar-H), 7.2 (d, 1H, Ar-H) | 190.1 (CHO), 162.2, 140.5, 129.8, 126.1, 120.2 | 3200-3400 (O-H), 1659 (C=O), 1520, 1340 (NO₂)[1] | 272, 345 | 167 (M⁺)[2] |
| 2-Hydroxy-5-chlorobenzaldehyde | 9.86 (s, 1H, CHO), 7.4-7.5 (m, 3H, Ar-H) | 194.8 (CHO), 158.9, 135.2, 129.7, 123.5, 119.8 | 3100-3300 (O-H), 1665 (C=O), 820 (C-Cl) | 258, 335 | 156/158 (M⁺/M⁺+2)[3][4] |
| 2-Hydroxy-5-bromobenzaldehyde | 9.85 (s, 1H, CHO), 7.6 (d, 1H, Ar-H), 7.5 (dd, 1H, Ar-H), 6.9 (d, 1H, Ar-H) | 195.2 (CHO), 159.2, 138.1, 132.5, 120.4, 110.2 | 3100-3300 (O-H), 1660 (C=O), 650 (C-Br) | 260, 338 | 200/202 (M⁺/M⁺+2)[5] |
Experimental Protocols
Detailed methodologies are provided below for the key spectroscopic techniques used to characterize these compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the benzaldehyde derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Data Acquisition:
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 8-16 scans for a good signal-to-noise ratio.[6]
-
-
¹³C NMR Data Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans will be necessary compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Reference the chemical shifts to the TMS signal.
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film can be prepared between two KBr or NaCl plates. For solid samples, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquid and solid samples.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample holder (or pure KBr for pellets).
-
Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Analysis: The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorbance (λmax).[7]
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Use the pure solvent as a reference (blank).
-
Scan the sample over a wavelength range of approximately 200-800 nm.[8]
-
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile). The concentration should be in the range of 1-10 µg/mL.[7]
-
Instrumentation: Utilize a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).
-
Data Acquisition:
-
Infuse the sample solution directly into the ion source or introduce it via a chromatographic system (e.g., GC-MS or LC-MS).
-
Acquire the mass spectrum over a relevant m/z range.
-
-
Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and major fragment ions. For high-resolution mass spectrometry, the accurate mass can be used to determine the elemental composition.[9]
Visualizations
The following diagrams illustrate key concepts related to the analysis and potential biological relevance of these compounds.
Some benzaldehyde derivatives have been shown to impact cellular signaling. For instance, benzaldehyde can inhibit multiple signaling pathways implicated in cancer progression.[10] The following diagram illustrates a simplified overview of these interconnected pathways.
This guide provides a foundational dataset and standardized protocols for the spectroscopic analysis of this compound and its derivatives. The presented data and workflows are intended to support researchers in the fields of medicinal chemistry, materials science, and drug development in their efforts to synthesize and characterize novel compounds with desired properties. Further investigation into the biological activities of these derivatives is warranted to explore their therapeutic potential.
References
- 1. 2-Hydroxy-5-nitrobenzaldehyde | High-Purity Reagent [benchchem.com]
- 2. Benzaldehyde, 2-hydroxy-5-nitro- [webbook.nist.gov]
- 3. Benzaldehyde, 5-chloro-2-hydroxy- [webbook.nist.gov]
- 4. Benzaldehyde, 5-chloro-2-hydroxy- [webbook.nist.gov]
- 5. Benzaldehyde, 5-bromo-2-hydroxy- [webbook.nist.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. ijset.in [ijset.in]
- 9. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]
- 10. researchgate.net [researchgate.net]
A Comparative Purity Analysis of Commercially Available 2-Hydroxy-5-methoxybenzaldehyde
For researchers, scientists, and professionals in drug development, the purity of starting materials is a critical factor that can significantly impact experimental outcomes and the quality of the final product. This guide provides a comparative purity assessment of commercially available 2-Hydroxy-5-methoxybenzaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals. The analysis is based on a comprehensive suite of analytical techniques to provide a thorough evaluation of the products offered by different suppliers.
Comparative Purity Data
The following table summarizes the analytical data for this compound sourced from three representative commercial suppliers. The data is a composite of typical values obtained through the experimental protocols detailed in this guide.
| Analytical Test | Supplier A | Supplier B | Supplier C |
| Purity by HPLC (%) | 99.2 | 98.5 | 99.8 |
| Purity by GC-MS (%) | 99.1 | 98.3 | 99.7 |
| Water Content (Karl Fischer, %) | 0.15 | 0.25 | 0.05 |
| Residual Solvents (ppm) | <50 | 150 | <20 |
| Assay by Titration (%) | 99.5 | 98.8 | >99.9 |
| Major Impurity 1 (%) | 0.4 (Isomer) | 0.8 (Isomer) | 0.1 (Isomer) |
| Major Impurity 2 (%) | 0.2 (Starting Material) | 0.5 (Unidentified) | 0.1 (Unidentified) |
| Appearance | Pale yellow crystalline solid | Yellowish powder | Off-white crystalline solid |
Experimental Workflow for Purity Assessment
The following diagram illustrates the logical workflow for the comprehensive purity assessment of this compound.
Caption: Experimental workflow for the purity assessment of this compound.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are designed to be readily implemented in a standard analytical laboratory.
High-Performance Liquid Chromatography (HPLC-UV)
-
Objective: To determine the purity of this compound and to identify and quantify any non-volatile impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL solution.
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To assess the purity and identify any volatile impurities or residual solvents.
-
Instrumentation: A GC-MS system.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
-
MS Detector: Electron Ionization (EI) mode.
-
Sample Preparation: Prepare a 1 mg/mL solution in a suitable solvent such as dichloromethane.
-
Data Analysis: The purity is determined by the area percentage of the main peak. Impurities are identified by comparing their mass spectra to a library database.
Karl Fischer Titration
-
Objective: To quantify the water content in the sample.
-
Instrumentation: A coulometric or volumetric Karl Fischer titrator.
-
Method: A specified amount of the sample is introduced into the titration cell containing the Karl Fischer reagent. The instrument automatically titrates the water present and calculates the water content.
-
Sample Preparation: The solid sample is directly added to the titration vessel.
Assay by Titration
-
Objective: To determine the overall assay of the acidic phenolic group.
-
Reagents: Standardized 0.1 M sodium hydroxide solution, and a suitable solvent (e.g., ethanol/water mixture).
-
Procedure:
-
Accurately weigh a sample of this compound.
-
Dissolve the sample in the solvent.
-
Titrate with the standardized sodium hydroxide solution using a potentiometric endpoint or a suitable indicator.
-
-
Calculation: The percentage assay is calculated based on the volume of titrant consumed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure and identify any structurally related impurities.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Experiments: ¹H NMR and ¹³C NMR spectra are acquired.
-
Data Analysis: The chemical shifts and coupling constants of the acquired spectra are compared with reference spectra to confirm the structure. Integration of the proton signals can be used to estimate the relative amounts of impurities.
This comprehensive guide provides a framework for the purity assessment of commercially available this compound. By employing these standardized analytical methods, researchers can make informed decisions when selecting reagents, ensuring the reliability and reproducibility of their scientific work.
Unveiling the Cross-Reactivity Profile of 2-Hydroxy-5-methoxybenzaldehyde in Biological Assays
A Comparative Guide for Researchers and Drug Development Professionals
2-Hydroxy-5-methoxybenzaldehyde, an isomer of vanillin, is a naturally occurring phenolic aldehyde that has garnered significant interest in the scientific community for its diverse biological activities. This guide provides a comprehensive comparison of its performance in key biological assays, with a focus on its cross-reactivity with other structurally related compounds. Experimental data is presented to offer an objective assessment of its efficacy and selectivity, aiding researchers in evaluating its potential for various applications, from antifungal drug development to dermatological research.
Antifungal Activity: A Comparative Analysis
This compound has demonstrated notable antifungal properties against a range of fungal pathogens. Its efficacy, often quantified by the Minimum Inhibitory Concentration (MIC), has been compared with other benzaldehyde derivatives.
Table 1: Comparative Antifungal Activity (MIC) of Benzaldehyde Derivatives
| Compound | Fungal Species | MIC (mM) |
| This compound | Aspergillus fumigatus | 0.5 - 1.0 [1] |
| This compound | Aspergillus flavus | 0.5 - 1.0 [1] |
| This compound | Aspergillus terreus | 0.5 - 1.0 [1] |
| This compound | Penicillium expansum | 0.5 - 1.0 [1] |
| o-Vanillin (2-Hydroxy-3-methoxybenzaldehyde) | Aspergillus fumigatus | 0.5 - 1.0[1] |
| o-Vanillin (2-Hydroxy-3-methoxybenzaldehyde) | Aspergillus flavus | 0.5 - 1.0[1] |
| o-Vanillin (2-Hydroxy-3-methoxybenzaldehyde) | Aspergillus terreus | 0.5 - 1.0[1] |
| o-Vanillin (2-Hydroxy-3-methoxybenzaldehyde) | Penicillium expansum | 0.5 - 1.0[1] |
| Vanillin | Fusarium graminearum | >200 µg/mL |
| This compound | Fusarium graminearum | 200 µg/mL |
| o-Vanillin | Fusarium graminearum | >200 µg/mL |
The data indicates that this compound exhibits comparable antifungal activity to its isomer, o-vanillin, against several Aspergillus and Penicillium species.[1] Notably, it shows significantly higher potency against Fusarium graminearum when compared to vanillin and o-vanillin.
Proposed Antifungal Mechanism of Action
The antifungal activity of benzaldehyde derivatives is believed to stem from their ability to disrupt the cellular antioxidation systems of fungi.[1] This disruption of redox homeostasis is a key mechanism for inhibiting fungal growth. Studies suggest that these compounds may target components of the fungal antioxidant and cell wall integrity systems.[2][3] Specifically, the High Osmolarity Glycerol (HOG)-MAPK signaling pathway has been implicated as a target.[3][4]
Tyrosinase Inhibition: A Comparative Analysis
This compound also acts as an inhibitor of tyrosinase, a key enzyme in melanin biosynthesis. Its inhibitory potential has been compared with other methoxysalicylaldehyde isomers.
Table 2: Comparative Tyrosinase Inhibitory Activity (IC50)
| Compound | Enzyme Activity | IC50 (mmol/L) |
| This compound | Monophenolase | 0.76 |
| This compound | Diphenolase | 2.45 |
| 4-Methoxysalicylaldehyde | Monophenolase | Lower than 0.76 |
| 4-Methoxysalicylaldehyde | Diphenolase | Lower than 2.45 |
Studies indicate that this compound is a reversible mixed-type inhibitor of tyrosinase, meaning it can bind to both the free enzyme and the enzyme-substrate complex. However, its inhibitory intensity is reported to be not as strong as that of 4-methoxysalicylaldehyde.
Proposed Mechanism of Tyrosinase Inhibition
The inhibitory mechanism of benzaldehyde derivatives against tyrosinase is proposed to involve the formation of a Schiff base with a primary amino group within the enzyme's active site.[5][6] This interaction prevents the substrate from binding and thus inhibits the enzymatic reaction.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key assays mentioned in this guide.
Antifungal Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
Procedure:
-
Inoculum Preparation: Fungal strains are cultured on an appropriate agar medium. Colonies are then suspended in sterile saline, and the turbidity is adjusted to a 0.5 McFarland standard. This suspension is further diluted in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL.
-
Plate Preparation: 100 µL of RPMI-1640 medium is added to wells in columns 2-11 of a 96-well microtiter plate. 200 µL of the test compound at twice the highest desired concentration is added to the wells in column 1.
-
Serial Dilution: A two-fold serial dilution is performed by transferring 100 µL from column 1 to column 2, mixing, and continuing this process across the plate to column 10. 100 µL is discarded from column 10. Column 11 serves as the growth control (no compound), and column 12 as the sterility control (no inoculum).
-
Inoculation: 100 µL of the prepared fungal inoculum is added to each well from columns 1 to 11.
-
Incubation: The plate is incubated at 35°C for 48 to 72 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that shows complete inhibition of visible fungal growth.
Mushroom Tyrosinase Inhibition Assay
This colorimetric assay is used to determine the inhibitory effect of a compound on tyrosinase activity.
Procedure:
-
Reagent Preparation:
-
Phosphate Buffer (e.g., 0.1 M, pH 6.8).
-
Mushroom Tyrosinase solution (e.g., 100 U/mL in phosphate buffer).
-
L-DOPA solution (e.g., 3.5 mM in phosphate buffer), prepared fresh.
-
Test compound and positive control (e.g., kojic acid) are dissolved in a suitable solvent (like DMSO) and then diluted to various concentrations in phosphate buffer.
-
-
Assay Plate Setup: In a 96-well plate, add in the following order:
-
Phosphate buffer.
-
Test compound solution (or solvent for control).
-
Tyrosinase solution.
-
-
Pre-incubation: The plate is incubated at room temperature for approximately 10-15 minutes.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the L-DOPA substrate solution to all wells.
-
Measurement: The absorbance is measured immediately and kinetically at approximately 475 nm for a set period (e.g., 30 minutes) using a microplate reader.
-
Calculation: The rate of reaction is determined from the linear portion of the absorbance versus time curve. The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100 The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined.
Conclusion
This compound demonstrates significant biological activity, particularly as an antifungal agent and a tyrosinase inhibitor. Its cross-reactivity profile, when compared to its isomers and other benzaldehyde derivatives, reveals a compound with a potent and, in some cases, more specific activity profile. The provided experimental data and detailed protocols offer a solid foundation for researchers to further explore the potential of this compound in various scientific and therapeutic fields. Future studies should continue to elucidate its precise mechanisms of action and evaluate its in vivo efficacy and safety to fully realize its therapeutic potential.
References
- 1. Antifungal activity of redox-active benzaldehydes that target cellular antioxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. 2-Hydroxy-4-methoxybenzaldehyde, a more effective antifungal aroma than vanillin and its derivatives against Fusarium graminearum, destroys cell membranes, inhibits DON biosynthesis, and performs a promising antifungal effect on wheat grains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Skin Whitening Agent Types > Tyrosinase Inhibitors > Benzaldelhyde & Benzoate Derivatives [skinwhiteningscience.com]
- 6. scholarworks.bwise.kr [scholarworks.bwise.kr]
A Comparative Benchmarking Study on the Synthesis of 2-Hydroxy-5-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Methodologies
The synthesis of 2-hydroxy-5-methoxybenzaldehyde, a key intermediate in the pharmaceutical and fine chemical industries, can be achieved through several distinct methodologies. This guide provides a comprehensive comparison of the most prevalent synthetic routes, offering a critical evaluation of their performance based on experimental data. The primary methods benchmarked here are the Reimer-Tiemann reaction, a magnesium-mediated ortho-formylation, and the Duff reaction.
Executive Summary of Methodologies
The selection of an optimal synthetic route for this compound hinges on a balance of factors including yield, purity, reaction conditions, and scalability. The Reimer-Tiemann reaction is a classic and widely cited method. The magnesium-mediated ortho-formylation presents a highly efficient and selective modern alternative. The Duff reaction, while historically significant, often suffers from lower yields and potential for isomeric byproducts.
Quantitative Data Comparison
The following table summarizes the key quantitative performance indicators for the three benchmarked synthetic methods for this compound.
| Parameter | Reimer-Tiemann Reaction | Magnesium-Mediated Ortho-formylation | Duff Reaction |
| Starting Material | 4-Methoxyphenol | 4-Methoxyphenol | 4-Methoxyphenol |
| Key Reagents | Chloroform, Sodium Hydroxide | Magnesium Methoxide, Paraformaldehyde | Hexamethylenetetramine, Glycerol, Boric Acid |
| Solvent | Water | Toluene, Methanol | Glycerol |
| Reaction Temperature | ~70°C | Reflux | 150-160°C |
| Reaction Time | 5 hours | Not specified | 2-3 hours |
| Reported Yield | 74%[1] | 97%[2] | Generally low, specific yield not reported |
| Purity/Purification | Requires steam distillation and can produce tarry residues[3] | Product precipitates as a salt, simplifying purification[2] | Requires steam distillation; can produce isomeric mixtures[4] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and further optimization.
Reimer-Tiemann Reaction
This protocol is adapted from a procedure reported to yield 74% of this compound.[1]
Materials:
-
4-Methoxyphenol (125g, 1 mol)
-
Sodium Hydroxide (320g, 8 mol)
-
Water (400ml)
-
Chloroform (160ml, 2 mol)
-
10N Sulfuric Acid (150-200ml)
-
Dichloromethane (for extraction)
Procedure:
-
In a 2L three-necked flask equipped with a reflux condenser, dropping funnel, thermometer, and mechanical stirrer, dissolve 4-methoxyphenol in a hot solution of sodium hydroxide in water.
-
Heat the mixture to approximately 70°C in an oil bath.
-
Slowly add chloroform dropwise over 4 hours while maintaining vigorous stirring and a constant temperature.
-
After the addition is complete, continue stirring for an additional hour at the same temperature.
-
Allow the reaction mixture to cool and then transfer it to a 5L flask.
-
Acidify the mixture with 10N sulfuric acid, which will cause the product to separate as a dark oil.
-
Separate the oil and perform steam distillation.
-
Extract the yellow oil from the distillate with dichloromethane and evaporate the solvent to yield this compound.
Magnesium-Mediated Ortho-formylation
This method is reported to provide a high yield of 97%.[2]
Materials:
-
4-Methoxyphenol
-
Magnesium Methoxide
-
Paraformaldehyde
-
Methanol
-
Toluene
-
Acid for workup (e.g., Hydrochloric Acid)
Procedure:
-
Prepare magnesium bis(phenoxide) by reacting 4-methoxyphenol with magnesium methoxide in methanol.
-
Remove the free methanol by distillation, with the addition of toluene.
-
Add paraformaldehyde to the resulting mixture and reflux.
-
After the reaction is complete, cool the mixture and perform an acidic workup to hydrolyze the magnesium salt of the product.
-
The product, this compound, can then be isolated.
Duff Reaction
Materials:
-
4-Methoxyphenol
-
Hexamethylenetetramine
-
Anhydrous Glycerol
-
Boric Acid
-
Dilute Sulfuric Acid
Procedure:
-
Prepare a glycerol-boric acid mixture.
-
Add 4-methoxyphenol and hexamethylenetetramine to the glycerol-boric acid mixture.
-
Heat the reaction mixture to 150-160°C for 2-3 hours.
-
After cooling, treat the mixture with dilute sulfuric acid.
-
The product, this compound, is then isolated by steam distillation.
Reaction Pathways and Workflows
The following diagrams illustrate the chemical transformations and experimental workflows described.
Caption: Reimer-Tiemann reaction pathway for this compound.
Caption: Magnesium-mediated ortho-formylation pathway.
Caption: Duff reaction pathway for the synthesis of this compound.
Caption: Comparative experimental workflows for the synthesis methods.
References
A Comparative Guide to the Identification of 2-Hydroxy-5-methoxybenzaldehyde Using Reference Standards
For Researchers, Scientists, and Drug Development Professionals
The accurate identification of chemical compounds is a cornerstone of reliable research and development. This guide provides a comprehensive comparison of 2-Hydroxy-5-methoxybenzaldehyde with its common isomers, vanillin (4-hydroxy-3-methoxybenzaldehyde) and 2-hydroxy-4-methoxybenzaldehyde, which can be utilized as reference standards for its definitive identification. Through a detailed examination of spectroscopic and chromatographic data, this document outlines key analytical techniques and presents experimental data to aid in the unambiguous confirmation of this compound.
Spectroscopic Data Comparison
Spectroscopic techniques provide a fingerprint of a molecule's structure. Here, we compare the key spectral features of this compound and its isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. The chemical shifts (δ) in ¹H and ¹³C NMR are highly sensitive to the electronic environment of the nuclei, allowing for clear differentiation between isomers.
Table 1: Comparative ¹H NMR Spectroscopic Data (CDCl₃, chemical shifts in ppm)
| Proton Assignment | This compound | Vanillin [1][2] | 2-Hydroxy-4-methoxybenzaldehyde [3] |
| Aldehyde (-CHO) | ~9.85 | ~9.82 | ~9.70 |
| Hydroxyl (-OH) | ~10.9 | ~6.10 | ~11.4 |
| Methoxy (-OCH₃) | ~3.80 | ~3.96 | ~3.85 |
| Aromatic H (Position 3) | ~7.05 (d) | ~7.43 (d) | ~6.50 (d) |
| Aromatic H (Position 4) | ~7.10 (dd) | - | ~6.55 (dd) |
| Aromatic H (Position 6) | ~7.30 (d) | ~7.41 (dd) | ~7.40 (d) |
Table 2: Comparative ¹³C NMR Spectroscopic Data (CDCl₃, chemical shifts in ppm)
| Carbon Assignment | This compound [4] | Vanillin [1][5] | 2-Hydroxy-4-methoxybenzaldehyde |
| Aldehyde (C=O) | ~196.5 | ~191.1 | ~193.0 |
| C-1 (C-CHO) | ~119.8 | ~129.9 | ~114.5 |
| C-2 (C-OH) | ~158.5 | ~147.1 | ~165.8 |
| C-3 | ~117.9 | ~108.7 | ~101.2 |
| C-4 | ~123.8 | ~151.7 | ~166.3 |
| C-5 | ~148.2 | ~114.5 | ~107.8 |
| C-6 | ~113.5 | ~127.6 | ~133.0 |
| Methoxy (-OCH₃) | ~55.9 | ~56.1 | ~55.6 |
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 3: Comparative IR Spectroscopic Data (cm⁻¹)
| Vibrational Mode | This compound [6] | Vanillin [7] | 2-Hydroxy-4-methoxybenzaldehyde |
| O-H Stretch (phenolic) | ~3400-3200 (broad) | ~3300-3100 (broad) | ~3300-3100 (broad) |
| C-H Stretch (aromatic) | ~3100-3000 | ~3100-3000 | ~3100-3000 |
| C-H Stretch (aldehyde) | ~2850, ~2750 | ~2850, ~2750 | ~2850, ~2750 |
| C=O Stretch (aldehyde) | ~1660 | ~1665 | ~1650 |
| C=C Stretch (aromatic) | ~1600, ~1480 | ~1590, ~1510 | ~1610, ~1500 |
| C-O Stretch (ether) | ~1270 | ~1270 | ~1260 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, aiding in the determination of its molecular weight and elemental composition.
Table 4: Comparative Mass Spectrometry Data (m/z)
| Ion | This compound [8][9] | Vanillin [10][11] | 2-Hydroxy-4-methoxybenzaldehyde |
| Molecular Ion [M]⁺ | 152 | 152 | 152 |
| [M-H]⁺ | 151 | 151 | 151 |
| [M-CH₃]⁺ | 137 | 137 | 137 |
| [M-CHO]⁺ | 123 | 123 | 123 |
| [M-H₂O]⁺ | 134 | 134 | 134 |
Chromatographic Data Comparison
Chromatographic techniques are essential for separating components of a mixture and can be used to differentiate isomers based on their physical properties.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS separates volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass analysis. Due to differences in polarity and volatility, isomers will exhibit different retention times.
Table 5: Typical GC-MS Retention Times
| Compound | Typical Retention Time (minutes) * |
| This compound | ~12.5 |
| Vanillin | ~13.2 |
| 2-Hydroxy-4-methoxybenzaldehyde | ~12.8 |
*Retention times are highly dependent on the specific column, temperature program, and carrier gas flow rate and should be determined using authentic standards under identical conditions.
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample (this compound or reference standard) in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30° pulse width and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire proton-decoupled spectra. A greater number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.
GC-MS Analysis
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample and reference standards in a suitable solvent such as dichloromethane or methanol.
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Source Temperature: 230°C.
-
Visualizing the Analytical Workflow
The process of confirming the identity of this compound involves a logical sequence of analytical steps.
Caption: Workflow for the identification of this compound.
Synthesis Context: The Reimer-Tiemann Reaction
This compound is commonly synthesized via the Reimer-Tiemann reaction from 4-methoxyphenol. Understanding the reaction mechanism is crucial for identifying potential impurities.
Caption: Simplified mechanism of the Reimer-Tiemann reaction.
By utilizing the comparative data and experimental protocols provided in this guide, researchers can confidently confirm the identity and purity of this compound, ensuring the integrity of their scientific investigations.
References
- 1. chemistry.utah.edu [chemistry.utah.edu]
- 2. Vanillin(121-33-5) 1H NMR [m.chemicalbook.com]
- 3. 2-Hydroxy-4-methoxybenzaldehyde(673-22-3) 1H NMR [m.chemicalbook.com]
- 4. This compound(672-13-9) 13C NMR [m.chemicalbook.com]
- 5. 13C nuclear magnetic resonance spectroscopy of vanillin derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. This compound(672-13-9) IR Spectrum [chemicalbook.com]
- 7. Vanillin(121-33-5) IR Spectrum [chemicalbook.com]
- 8. This compound | C8H8O3 | CID 95695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Benzaldehyde, 2-hydroxy-5-methoxy- [webbook.nist.gov]
- 10. Showing Compound Vanillin (FDB000838) - FooDB [foodb.ca]
- 11. mzCloud – Vanillin [mzcloud.org]
Safety Operating Guide
Essential Safety and Operational Guide for 2-Hydroxy-5-methoxybenzaldehyde
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for 2-Hydroxy-5-methoxybenzaldehyde (CAS No. 672-13-9), also known as 5-Methoxysalicylaldehyde.
Hazard Summary and Personal Protective Equipment
This compound is classified as hazardous, causing skin and serious eye irritation, and may cause respiratory irritation.[1][2] Adherence to strict safety protocols is crucial to mitigate these risks.
Hazard Classification:
| Hazard Class | Category |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2 |
| Specific target organ toxicity (single exposure); Respiratory system | Category 3 |
Recommended Personal Protective Equipment (PPE):
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side-shields conforming to EN166 or OSHA's 29 CFR 1910.133.[1][3] A face shield may be required for splash hazards.[4] | To prevent eye contact which can cause serious irritation.[1][3] |
| Skin Protection | Wear appropriate protective gloves (e.g., nitrile) and clothing to prevent skin exposure.[1][3] A lab coat should be worn. | To prevent skin irritation from direct contact.[1][3] |
| Respiratory Protection | Use only in a well-ventilated area or outdoors.[1][5] If ventilation is inadequate, a NIOSH/MSHA-approved respirator is necessary.[3] | To avoid inhalation of dust, fumes, or vapors which may cause respiratory tract irritation.[1][3] |
Operational and Handling Plan
A systematic approach to handling this compound is essential to ensure laboratory safety.
Step-by-Step Handling Protocol:
-
Preparation:
-
Handling the Compound:
-
Storage:
Experimental Workflow Diagram:
Caption: Workflow for the safe handling of this compound.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
First-Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[1][3]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[1][3]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1][3]
-
Ingestion: Clean mouth with water and get medical attention. Do NOT induce vomiting.[3]
Accidental Release Measures:
-
Use personal protective equipment.
-
Avoid dust formation.
-
Ensure adequate ventilation.
-
For small spills, absorb with inert material (e.g., dry sand or earth) and place in a chemical waste container.[3]
-
Prevent the product from entering drains.[6]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal Protocol:
-
Chemical Waste: Dispose of the chemical and its container at an approved waste disposal plant.[1] Do not mix with other waste.
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as hazardous waste in accordance with applicable laws and good laboratory practices.[6]
-
Empty Containers: Handle uncleaned containers as you would the product itself. Decontaminate empty containers before disposal.[7]
Consult with your institution's environmental health and safety department for specific local and national regulations regarding chemical waste disposal.[5]
References
- 1. fishersci.com [fishersci.com]
- 2. This compound | C8H8O3 | CID 95695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound(672-13-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. bio.vu.nl [bio.vu.nl]
- 6. westliberty.edu [westliberty.edu]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
